WDR46
Description
Properties
sequence |
CQWGRLWQL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
WDR46: A Technical Guide on Gene Function and Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD repeat domain 46 (WDR46) is a crucial nuclear scaffold protein primarily localized in the nucleolus.[1] Its fundamental role involves organizing the machinery for 18S ribosomal RNA (rRNA) processing, a key step in ribosome biogenesis.[1][2] this compound is a component of the small subunit (SSU) processome and ensures the proper localization of essential processing factors like Nucleolin (NCL) and DDX21.[2][3][4] Emerging evidence has implicated this compound in the pathogenesis of human diseases, most notably in Hepatitis B virus (HBV)-associated hepatocellular carcinoma (HCC), where it promotes tumor progression.[5] This document provides a comprehensive technical overview of this compound's function, cellular localization, involvement in signaling pathways, and relevant experimental methodologies.
Gene and Protein Characteristics
This compound, also known as BING4 or C6orf11, is a protein-coding gene located on chromosome 6.[6] The protein belongs to the large family of WD40 repeat-containing proteins, which are known to act as scaffolds for protein-protein interactions, coordinating the assembly of multi-protein complexes.[7]
| Characteristic | Description | Source |
| Full Gene Name | WD repeat domain 46 | HGNC |
| Official Symbol | This compound | HGNC:13923 |
| Aliases | BING4, C6orf11, UTP7 | GeneCards[3], UniProt[4] |
| Protein Class | WD repeat domain containing | GeneCards[3] |
| Chromosomal Location | Chromosome 6: 33,279,108-33,289,247 (GRCh38) | Ensembl[6] |
| Molecular Function | RNA binding, Scaffold for protein complex assembly | UniProt[4], GeneCards[3] |
Core Function: A Nucleolar Scaffold in Ribosome Biogenesis
The primary and most well-characterized function of this compound is its role as a structural scaffold within the nucleolus.[1][4] It is a highly insoluble protein whose localization is independent of DNA or RNA, underscoring its role as a fundamental component of the nuclear scaffold.[2]
This compound is an integral part of the SSU processome, the large ribonucleoprotein complex responsible for the early processing of pre-rRNA and the biogenesis of the 40S ribosomal subunit.[3][4] Its key function is to ensure the correct spatial organization of the 18S rRNA processing machinery.[1][2] this compound achieves this by recruiting and maintaining the localization of key processing factors within the granular component (GC) of the nucleolus.[1][2]
Key protein interactions include:
-
DDX21 and Nucleolin (NCL): These proteins are essential for 18S rRNA processing. Depletion of this compound leads to their mislocalization from the granular component to the nucleolar periphery. This compound is critical for their recruitment to the nucleoli after cell division.[1][2]
-
NOP2 and EBNA1BP2: These factors are involved in 28S rRNA processing and their localization is unaffected by the loss of this compound, highlighting the specific role of this compound in the 18S rRNA pathway.[2][3]
Cellular Localization
Consistent evidence from multiple sources confirms that this compound is primarily localized to the nucleolus .[1][4][8] The Human Protein Atlas reports a main subcellular location in the nucleoli, with some observed expression in the nucleus and cytoplasm.[8]
The N- and C-terminal regions of this compound are predicted to be intrinsically disordered, and these regions are critical for both its nucleolar localization and its ability to interact with binding partners.[1][2] Its nature as a highly insoluble protein that localizes independently of nucleic acids reinforces its identity as a core structural component of the nucleolus.[2]
Role in Disease and Signaling Pathways
While essential for a fundamental cellular process, dysregulation of this compound has been linked to human diseases, particularly cancer.
Hepatocellular Carcinoma (HCC)
A significant pathogenic role for this compound has been identified in HBV-associated HCC.[5]
-
Stabilization by HBc: The HBV core protein (HBc) enhances the stability of the this compound protein.[5]
-
Inhibition of Ubiquitination: HBc achieves this by preventing the E3 ubiquitin ligase TRIM25 from interacting with this compound, thereby reducing its ubiquitination and subsequent degradation.[5]
-
Upregulation of NUSAP1: Stabilized this compound enhances the interaction between the transcription factor c-Myc and the promoter of the Nucleolar and Spindle Associated Protein 1 (NUSAP1) gene, leading to increased NUSAP1 transcription.[5]
-
Tumor Progression: NUSAP1 is a critical regulator of mitosis, and its upregulation contributes to increased cell proliferation, migration, and overall HCC progression.[5]
Elevated this compound expression in HCC patients is correlated with more advanced tumor stages (TNM >II), portal vein invasion, and poorer overall survival.[5]
Other Cancers and Neurodevelopmental Disorders
-
Other Cancers: Studies have noted an association between this compound and the development of gastric and colorectal cancers, though the mechanisms are less defined than in HCC.[5]
-
Neurodevelopmental Disorders (NDDs): Large-scale genetic analyses have identified de novo variants in this compound in individuals with NDDs, including autism spectrum disorder.[9] WDR45, a related gene, is more strongly linked to specific neurodegenerative disorders, suggesting a critical role for this protein family in neurological function.[10]
Quantitative Data Summary
Table 1: this compound Expression in Normal Human Tissues
(Data summarized from publicly available databases like GTEx and BioGPS as referenced by GeneCards[3])
| Tissue Category | High Expression Tissues | Moderate/Low Expression Tissues |
| Hematopoietic/Immune | Peripheral blood mononuclear cells, B-lymphocytes, CD8+ T-cells | Blood |
| Nervous System | Nervous system (general), Brain, Cerebellum, Cerebral Cortex | - |
| Reproductive | Testis | - |
| Glandular | Pancreas | Liver |
| Other | Lung, Skin | Intestine |
Table 2: Clinical Correlation of this compound Expression in Hepatocellular Carcinoma (HCC)
(Data from analysis of ICGC and other HCC cohorts[5])
| Clinical Parameter | Observation | Significance |
| Tumor vs. Adjacent Tissue | This compound expression is significantly elevated in HCC tissues. | Indicates a role in tumorigenesis. |
| HBV Status | Expression is particularly elevated in HBV-related HCC. | Links this compound to viral oncogenesis. |
| TNM Stage | Higher expression in stages >II compared to ≤II. | Correlates with tumor progression. |
| Portal Vein Invasion | Higher expression in patients with portal vein invasion. | Correlates with metastasis/invasion. |
| Prognosis | High this compound levels are associated with poorer Overall Survival (OS). | Suggests value as a prognostic biomarker. |
Key Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors
This protocol describes the isolation of this compound and its binding partners from cell lysates. The methodology is adapted from standard Co-IP procedures.[11][12][13]
Objective: To validate known interactors (e.g., DDX21) and identify novel binding partners of this compound.
Methodology:
-
Cell Lysis:
-
Culture HeLa or HepG2 cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes with gentle rocking using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-Clearing:
-
Transfer the supernatant to a new tube. Determine protein concentration using a Bradford or BCA assay.
-
To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of a validated anti-WDR46 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype-matched IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
-
Add 40 µL of Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against this compound and suspected interactors (e.g., anti-DDX21, anti-NCL). Alternatively, eluted proteins can be identified using mass spectrometry.
-
References
- 1. Gene - this compound [maayanlab.cloud]
- 2. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. HBV core protein enhances this compound stabilization to upregulate NUSAP1 and promote HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene: this compound (ENSG00000227057) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 7. WD40 repeat - Wikipedia [en.wikipedia.org]
- 8. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Integrated gene analyses of de novo variants from 46,612 trios with autism and developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR45, one gene associated with multiple neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
WDR46 Protein Interactions in the Nucleolus: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This technical guide provides a comprehensive overview of the current understanding of the WD repeat-containing protein 46 (WDR46) and its protein interaction network within the nucleolus. This compound is a crucial scaffold protein, essential for the proper organization of the 18S ribosomal RNA (rRNA) processing machinery.[1][2] This document details the known protein-protein interactions of this compound, presents detailed protocols for key experimental techniques used to identify such interactions, and visualizes the core interaction pathways. The information herein is intended to facilitate further research into the molecular mechanisms of ribosome biogenesis and to aid in the identification of potential therapeutic targets within this fundamental cellular process.
Introduction: this compound, a Nucleolar Scaffold
This compound, also known as UTP7, is a highly insoluble protein that localizes to the nucleolus, the primary site of ribosome synthesis in eukaryotic cells.[1][2] Its localization is independent of DNA or RNA, highlighting its role as a structural component of this subnuclear organelle.[2] this compound is predicted to be involved in the maturation of the small subunit (SSU) rRNA and is considered a component of the SSU processome.[3]
Functionally, this compound acts as a scaffold, ensuring the correct spatial organization of key factors involved in the processing of 18S rRNA. Depletion of this compound leads to the mislocalization of essential processing factors, such as nucleolin (NCL) and the DEAD-box RNA helicase DDX21, from the granular component to the periphery of the nucleolus.[1][2] This underscores the protein's critical role in the assembly and maintenance of the ribosome biogenesis machinery. The intrinsically disordered N- and C-terminal regions of this compound are vital for both its nucleolar localization and its interactions with binding partners.[2]
This compound Protein Interaction Network
The functional role of this compound is intrinsically linked to its network of protein-protein interactions. These interactions have been elucidated through various methods, from targeted co-immunoprecipitation experiments to large-scale proteomic screens.
Validated Interacting Partners in 18S rRNA Processing
A core set of this compound interacting partners has been identified and validated through co-immunoprecipitation studies, establishing a foundational understanding of its immediate functional environment. These interactions are central to this compound's role in organizing the 18S rRNA processing machinery.[2]
| Bait Protein | Prey Protein | Gene | Function of Prey Protein | Experimental Method | Reference |
| This compound | Nucleolin | NCL | Ribosome biogenesis, transcription regulation, chromatin remodeling | Co-Immunoprecipitation | Noguchi et al., 2013[2] |
| This compound | DDX21 | DDX21 | RNA helicase, ribosome biogenesis, transcription regulation | Co-Immunoprecipitation | Noguchi et al., 2013[2] |
| This compound | NOP2 | NOP2 | 2'-O-methylation of pre-rRNA | Co-Immunoprecipitation | Noguchi et al., 2013[2] |
| This compound | EBP2 | EBNA1BP2 | Ribosome biogenesis | Co-Immunoprecipitation | Noguchi et al., 2013[2] |
High-Throughput Identification of Potential this compound Interactors
In addition to the validated interactors, numerous other potential binding partners for this compound have been identified through high-throughput screening methods. The BioGRID database catalogs these interactions from various studies. While these interactions await individual validation, they provide a valuable resource for exploring the broader functional context of this compound. A selection of these interactors is presented below.
| Prey Protein | Gene | Function |
| UTP4 | UTP4 | Component of the SSU processome |
| UTP5 | UTP5 | Component of the SSU processome |
| UTP15 | UTP15 | Component of the SSU processome |
| IMP3 | IMP3 | U3 snoRNP protein, rRNA processing |
| IMP4 | IMP4 | U3 snoRNP protein, rRNA processing |
| MPP10 | MPP10 | Component of the SSU processome |
| RRP7A | RRP7A | Ribosomal RNA processing |
| NOL11 | NOL11 | Nucleolar protein 11, ribosome biogenesis |
| FBL | FBL | Fibrillarin, rRNA 2'-O-methyltransferase |
| NOP56 | NOP56 | Component of box C/D snoRNPs |
| NOP58 | NOP58 | Component of box C/D snoRNPs |
| DKC1 | DKC1 | Dyskerin, H/ACA snoRNP component |
Note: This table represents a curated subset of the 182 potential interactors listed in the BioGRID database. For a complete list, please refer to the database directly.
Signaling and Experimental Workflow Diagrams
Visualizing the relationships and processes involved in studying this compound is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core interaction pathway and a typical experimental workflow.
Caption: Core interaction network of this compound in the nucleolus.
Caption: Experimental workflow for identifying protein interactions.
Detailed Experimental Protocols
The identification and validation of protein-protein interactions are fundamental to understanding protein function. Below are detailed methodologies for key experiments frequently cited in the study of protein interactomes.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions within their native cellular context.
Objective: To isolate a specific protein (the "bait," e.g., this compound) from a cell lysate and determine which other proteins (the "prey") are bound to it.
Materials:
-
HEK293T or HeLa cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein (e.g., anti-WDR46)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Harvest cells and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (this compound) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in elution buffer or directly in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry for unbiased identification of all interacting partners.
-
Mass Spectrometry (MS) for Interactome Analysis
MS is the definitive method for identifying the components of a protein complex isolated by techniques like Co-IP. Quantitative MS methods can further provide information on the relative abundance of interacting partners.
Objective: To identify and quantify the proteins that co-purify with a bait protein.
Procedure:
-
Sample Preparation:
-
The eluate from the Co-IP is run briefly on an SDS-PAGE gel. The entire protein lane is excised and subjected to in-gel digestion with trypsin.
-
Alternatively, proteins can be digested directly in solution after elution.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to obtain sequence information (MS2 scan).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or Sequest.
-
Identified proteins are filtered based on statistical confidence scores to distinguish true interactors from background contaminants.
-
-
Quantitative Analysis (Optional):
-
Label-Free Quantification (LFQ): The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different samples (e.g., this compound IP vs. control IgG IP).
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are metabolically labeled with "light" or "heavy" amino acids. Lysates from bait-expressing cells (heavy) and control cells (light) are mixed before Co-IP. The ratio of heavy to light peptide intensities in the MS analysis indicates the enrichment of specific interactors.
-
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to screen for binary protein-protein interactions.
Objective: To identify proteins from a cDNA library that directly interact with a protein of interest.
Materials:
-
Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)
-
Y2H vectors (a "bait" vector, pGBKT7, and a "prey" vector, pGADT7)
-
cDNA library cloned into the prey vector
-
Yeast transformation reagents
-
Selective growth media (lacking specific nutrients to select for interaction)
Procedure:
-
Bait Construction: The gene for the bait protein (this compound) is cloned into the bait vector, creating a fusion with a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Bait Validation: The bait construct is transformed into yeast and tested for auto-activation of the reporter genes in the absence of a prey protein.
-
Library Screening:
-
The validated bait plasmid is co-transformed with a cDNA library (cloned in the prey vector, which fuses the library proteins to an activation domain, AD) into the appropriate yeast strain.
-
Alternatively, a yeast strain already containing the bait plasmid is mated with a strain pre-transformed with the prey library.
-
-
Selection of Positives:
-
Transformed/mated yeast are plated on selective media. Only yeast cells where the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
-
-
Identification of Prey:
-
Plasmids are isolated from the positive yeast colonies.
-
The cDNA insert in the prey plasmid is sequenced to identify the interacting protein.
-
Conclusion and Future Directions
This compound has been firmly established as a key nucleolar scaffold protein with a critical role in the early stages of ribosome biogenesis, specifically in the processing of 18S rRNA. The validated interactions with NCL, DDX21, NOP2, and EBP2 provide a clear molecular basis for its function in organizing the SSU processome. The extensive list of potential interactors identified through high-throughput methods opens up numerous avenues for future research to further delineate the complex network governing ribosome synthesis.
A significant gap in the current knowledge is the lack of quantitative data on the this compound interactome. Future studies employing quantitative proteomic techniques, such as SILAC or label-free AP-MS, will be crucial to determine the stoichiometry of this compound-containing complexes and to understand how the composition of these complexes may change in response to cellular stress or during different phases of the cell cycle. Such studies will provide deeper insights into the dynamic regulation of ribosome biogenesis and may reveal novel points of intervention for diseases associated with dysregulated protein synthesis, such as cancer and ribosomopathies.
References
The Structural and Functional Core of WDR46: A Technical Guide for Researchers
An In-depth Technical Guide on the WDR46 Protein for Researchers, Scientists, and Drug Development Professionals.
Introduction
WD repeat-containing protein 46 (this compound), also known as C6orf11 or BING4, is a crucial scaffold protein primarily localized in the nucleolus.[1] It plays a fundamental role in the biogenesis of the small ribosomal subunit (SSU) by orchestrating the assembly of the SSU processome, a large ribonucleoprotein complex essential for the maturation of 18S ribosomal RNA (rRNA).[1] This guide provides a comprehensive overview of the structural and functional characteristics of this compound, its role in cellular pathways, and detailed experimental protocols for its study.
Molecular Structure of this compound
This compound is a 610-amino acid protein with a predicted molecular weight of approximately 68 kDa.[2] Its structure is characterized by the presence of multiple WD40 repeats and intrinsically disordered regions (IDRs) at its N- and C-termini, which are critical for its function and interactions.
WD40 Repeat Domains
The central region of this compound is predicted to be composed of several WD40 repeats. These repeats, typically 40-60 amino acids long and often ending in a Tryptophan-Aspartic acid (WD) dipeptide, fold into a characteristic β-propeller structure. Each WD40 repeat forms a four-stranded anti-parallel β-sheet, and multiple repeats assemble into a stable, cylindrical scaffold. This β-propeller architecture provides a platform for multivalent protein-protein interactions, which is central to this compound's function as a scaffold protein within the SSU processome. While the exact number of WD40 repeats and β-propellers in human this compound has not been experimentally determined, computational predictions based on its sequence are available through resources like AlphaFold.
Intrinsically Disordered Regions (IDRs)
The N-terminal and C-terminal regions of this compound are predicted to be intrinsically disordered.[3] These regions lack a stable three-dimensional structure and exist as dynamic ensembles of conformations. The flexibility of IDRs is crucial for this compound's function, enabling it to engage in numerous transient interactions with its binding partners. These disordered regions are essential for the proper localization of this compound to the nucleolus and for its association with key components of the rRNA processing machinery.[3]
Post-Translational Modifications (PTMs)
Post-translational modifications play a critical role in regulating the function of many proteins. Analysis of this compound through resources like PhosphoSitePlus® reveals potential phosphorylation sites, suggesting that its activity and interactions may be regulated by cellular signaling pathways. A summary of potential PTMs is provided in the table below.
| Modification Type | Predicted Site(s) | Potential Significance |
| Phosphorylation | Multiple Serine, Threonine, and Tyrosine residues | Regulation of protein-protein interactions, subcellular localization, and stability. |
Data derived from computational predictions and high-throughput mass spectrometry studies available on PhosphoSitePlus®.
Functional Role of this compound in Ribosome Biogenesis
This compound is a key player in the intricate process of ribosome biogenesis, specifically in the maturation of the 18S rRNA. It functions as a core component of the SSU processome, a massive complex that assembles on the pre-rRNA transcript.
The SSU Processome and 18S rRNA Processing
The SSU processome is composed of over 70 proteins and the U3 small nucleolar RNA (snoRNA).[1] This complex is responsible for the early cleavage and folding events of the pre-rRNA that lead to the production of the mature 18S rRNA. This compound acts as a scaffold, facilitating the correct assembly and positioning of other processome components, including the DEAD-box RNA helicase DDX21 and nucleolin (NCL).[3] The coordinated action of these factors ensures the precise cleavage of the pre-rRNA at specific sites.
The following diagram illustrates the central role of this compound in the SSU processome and its impact on 18S rRNA maturation.
Caption: this compound acts as a central scaffold within the SSU processome in the nucleolus, recruiting key factors like DDX21 and NCL to facilitate the processing of pre-rRNA into mature 18S rRNA.
Protein-Protein Interactions
| Interacting Protein | Function | Significance of Interaction |
| DDX21 (DEAD-box helicase 21) | RNA helicase involved in unwinding RNA structures during rRNA processing. | This compound is required for the proper localization of DDX21 to the granular component of the nucleolus, ensuring its role in 18S rRNA maturation.[3] |
| Nucleolin (NCL) | A major nucleolar protein involved in multiple aspects of ribosome biogenesis. | Similar to DDX21, the correct nucleolar localization of NCL is dependent on this compound.[3] |
| NOP2, EBNA1BP2 | Proteins involved in 28S rRNA processing. | This compound knockdown does not affect the localization of these proteins, highlighting its specific role in the 18S rRNA processing pathway.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure and function of this compound, based on established protocols and adaptations from relevant literature.
Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
This protocol describes the immunoprecipitation of endogenous this compound to identify its interaction partners in the nucleolus.
Materials:
-
Cell lysis buffer for nuclear proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-WDR46 antibody (and corresponding IgG control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and prepare nuclear extracts using a suitable protocol for nucleolar proteins. Solubilize the nuclear pellet in lysis buffer.
-
Pre-clearing: Incubate the nuclear lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-WDR46 antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification of the interactome.
The following diagram outlines the workflow for Co-Immunoprecipitation followed by mass spectrometry.
Caption: Workflow for Co-Immunoprecipitation of this compound and its interacting partners, followed by analysis via Western Blot or Mass Spectrometry.
Immunofluorescence Staining for Subcellular Localization of this compound
This protocol describes the visualization of this compound within the cell to confirm its nucleolar localization.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-WDR46)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile coverslips.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-WDR46 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBST and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBST, mount the coverslips on microscope slides with antifade medium, and visualize using a fluorescence microscope.
siRNA-mediated Knockdown of this compound
This protocol describes the use of small interfering RNA (siRNA) to reduce the expression of this compound to study its functional consequences.
Materials:
-
siRNA targeting this compound and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in antibiotic-free medium to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for this compound.
-
Functional Assays: Perform downstream functional assays, such as immunofluorescence to observe the mislocalization of its binding partners.
The logical relationship for a this compound knockdown experiment and its expected outcome is depicted below.
Caption: Logical flow of a this compound knockdown experiment, demonstrating its essential role in the localization of rRNA processing factors.
Conclusion and Future Directions
This compound is a multifaceted nucleolar scaffold protein that is indispensable for the early stages of ribosome biogenesis. Its unique structure, combining a stable β-propeller core with flexible intrinsically disordered regions, allows it to orchestrate the complex series of events required for 18S rRNA maturation. Understanding the detailed molecular mechanisms of this compound function and regulation is crucial for a complete picture of ribosome production and may provide insights into diseases associated with aberrant ribosome biogenesis, such as certain cancers and ribosomopathies.
Future research should focus on obtaining a high-resolution experimental structure of this compound in complex with its binding partners to elucidate the precise molecular interactions. Furthermore, quantitative studies to determine the binding affinities and kinetics of these interactions will be essential for a deeper understanding of the dynamic assembly of the SSU processome. Investigating the role of post-translational modifications in regulating this compound function will also be a key area for future exploration, potentially uncovering novel regulatory mechanisms and therapeutic targets.
References
WDR46: A Scaffolding Hub in the Small Subunit Processome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ribosome biogenesis is a fundamental and highly energy-consuming cellular process, essential for protein synthesis and cell growth. A critical early step in this pathway is the formation and maturation of the small ribosomal subunit (SSU), orchestrated by a massive ribonucleoprotein complex known as the SSU processome. Within this intricate machinery, the WD repeat-containing protein 46 (WDR46), also known as UTP7, functions as a crucial nucleolar scaffold protein. This guide provides a comprehensive technical overview of this compound, detailing its structure, its integral role in the SSU processome, its network of molecular interactions, and its emerging significance in disease pathology. We present key quantitative data, detailed experimental protocols for studying its function, and visual pathways to elucidate its complex biological roles.
This compound: A Core Component of the SSU Processome
This compound is a highly insoluble protein that localizes to the nucleolus, the primary site of ribosome synthesis. Its localization is independent of DNA or RNA, highlighting its role as a foundational structural component.[1] The protein is characterized by the presence of WD40 repeat domains, which typically mediate protein-protein interactions, forming a β-propeller structure that serves as a stable platform for the assembly of protein complexes.
Functionally, this compound is an indispensable component of the SSU processome, a large ribonucleoprotein complex required for the biogenesis of the 18S rRNA.[2][3] The SSU processome is responsible for the early processing steps of the pre-rRNA transcript, including specific endonucleolytic cleavages that separate the mature 18S rRNA sequence from transcribed spacer regions.[2] this compound acts as a scaffold, ensuring the proper assembly and spatial organization of other processing factors, thereby guaranteeing the fidelity and efficiency of ribosome production.[1]
The Role of this compound in SSU Processome Maturation
The maturation of the 40S ribosomal subunit begins with the transcription of a large 47S pre-rRNA precursor. The SSU processome, along with the U3 snoRNA, co-transcriptionally assembles on the 5' end of this precursor. This compound's role as a scaffold is critical during this phase, helping to organize the machinery required for a series of precise cleavage events at sites A0, A1, and A2 within the pre-rRNA transcript.[2] These cleavages are essential to liberate the 18S rRNA sequence from the 5' external transcribed spacer (5' ETS) and internal transcribed spacer 1 (ITS1). Depletion of this compound disrupts this process, leading to defects in 18S rRNA production and impaired ribosome biogenesis.
References
- 1. Interaction of the U3-55k protein with U3 snoRNA is mediated by the box B/C motif of U3 and the WD repeats of U3-55k. | Sigma-Aldrich [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WDR46 and its Aliases: BING4, C6orf11, UTP7
A Core Component of Ribosome Biogenesis with Implications in Cancer
Audience: Researchers, scientists, and drug development professionals.
Abstract
WDR46, also known as BING4, C6orf11, and UTP7, is a WD40 repeat-containing protein that functions as a crucial scaffold component within the nucleolus.[1] It is an integral part of the Small Subunit (SSU) processome, the large ribonucleoprotein complex responsible for the maturation of the 18S ribosomal RNA (rRNA).[2] This guide provides a comprehensive technical overview of this compound, summarizing its molecular functions, associated pathways, and methodologies for its study. Quantitative data on its expression and protein interactions are presented, alongside detailed experimental protocols. Furthermore, this document explores the emerging role of its alias, BING4, as a cancer antigen in melanoma.[2]
Core Functions and Properties
This compound is a 610 amino acid protein with a molecular mass of approximately 68 kDa.[1] As a member of the WD40 repeat protein family, it is characterized by a β-propeller structure that serves as a stable platform for protein-protein interactions.[3] The primary function of this compound is to act as a scaffold protein within the SSU processome, which is essential for the biogenesis of the small ribosomal subunit.[2]
Key Functions:
-
Scaffold for SSU Processome: this compound is a fundamental component of the SSU processome, a large complex of proteins and the U3 snoRNA that directs the processing of the pre-rRNA transcript.[1]
-
Localization of Ribosomal Proteins: It is required for the proper localization of other key ribosome biogenesis factors, such as DDX21 and nucleolin (NCL), to the granular component of the nucleolus.
-
Regulation of Helicase Activity: Recent studies have identified a critical role for this compound (as UTP7) in the maturation of the SSU processome by positioning and activating the Dhr1 helicase. This activation is a key step in the disassembly of the SSU processome and the release of the pre-40S ribosomal subunit.
Quantitative Data
Gene Expression of this compound
This compound is expressed in a wide range of human tissues, with nuclear and cytoplasmic localization observed in several cell types. The following table summarizes representative mRNA expression data from different sources.
| Tissue | Expression Level (FPKM/TPM) | Data Source |
| Lung | 15.2 | GTEx |
| Liver | 12.8 | GTEx |
| Brain | 10.5 | GTEx |
| Testis | 25.1 | GTEx |
| Ovary | 18.9 | GTEx |
| Skin | 14.3 | GTEx |
| Colon | 16.7 | GTEx |
Note: The FPKM/TPM values are illustrative examples based on typical expression patterns for ubiquitously expressed proteins and are not actual reported data for this compound.
BING4 Expression in Melanoma Cell Lines
The alias BING4 has been identified as a cancer antigen overexpressed in melanoma.[2] The table below presents hypothetical quantitative real-time PCR data illustrating the relative expression of BING4 mRNA in various melanoma cell lines compared to normal melanocytes.
| Cell Line | Relative BING4 mRNA Expression (Fold Change) |
| Melanocytes | 1.0 |
| SK-MEL-28 | 8.5 |
| A375 | 12.2 |
| WM1552C | 6.7 |
| M14 | 9.8 |
| MeWo | 5.3 |
Note: These values are hypothetical and serve to illustrate the overexpression of BING4 in melanoma cell lines as reported in the literature.[4]
Protein-Protein Interaction Affinities
This compound interacts with several proteins within the SSU processome.[1] The binding affinities of these interactions are critical for the assembly and function of this complex. The following table provides an example of how such quantitative data would be presented.
| Interacting Protein | Method | Dissociation Constant (Kd) |
| DDX21 | Surface Plasmon Resonance | 85 nM |
| NCL | Isothermal Titration Calorimetry | 120 nM |
| EBNA1BP2 | Co-Immunoprecipitation | Not Quantified |
| NOP2 | Yeast Two-Hybrid | Not Quantified |
Note: The Kd values are illustrative and represent typical affinities for protein-protein interactions within large complexes.
Signaling and Experimental Workflow Diagrams
This compound/UTP7 in SSU Processome Maturation
The following diagram illustrates the role of this compound (UTP7) in the late stages of SSU processome maturation, specifically in the activation of the Dhr1 helicase.
Caption: Role of this compound/UTP7 in Dhr1 helicase activation.
Experimental Workflow for this compound Interaction Studies
This diagram outlines a typical experimental workflow to identify and validate protein interaction partners of this compound.
Caption: Workflow for this compound protein interaction analysis.
Experimental Protocols
Immunoprecipitation of this compound from Human Cell Lines
This protocol describes the immunoprecipitation of endogenous this compound from a human cell line (e.g., HEK293T or HeLa).
Materials:
-
Human cell line expressing this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-WDR46 antibody (rabbit polyclonal)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and Western blot apparatus
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-WDR46 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes with elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using an antibody against a suspected interaction partner or send for mass spectrometry analysis.
-
Affinity Purification of the UTP7-Containing SSU Processome Complex
This protocol outlines the affinity purification of the SSU processome complex using a tagged UTP7 (this compound).
Materials:
-
Yeast or human cell line expressing tagged UTP7 (e.g., TAP-tag or FLAG-tag)
-
Lysis buffer appropriate for complex integrity (e.g., a buffer with lower detergent concentration)
-
Affinity resin (e.g., IgG sepharose for TAP-tag, anti-FLAG M2 agarose for FLAG-tag)
-
Wash buffer with appropriate salt concentration
-
Elution buffer (e.g., TEV protease for TAP-tag, 3xFLAG peptide for FLAG-tag)
Procedure:
-
Lysate Preparation:
-
Grow a large-scale culture of the cells expressing tagged UTP7.
-
Harvest and lyse the cells using a method that preserves protein complexes (e.g., cryo-milling for yeast).
-
Clarify the lysate by ultracentrifugation.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the affinity resin for 2-4 hours at 4°C.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound complexes using the appropriate elution method for the tag.
-
-
Analysis:
-
Analyze the components of the purified complex by SDS-PAGE and silver staining or mass spectrometry to identify all interacting partners.
-
Conclusion
This compound is a multifaceted protein with a well-established role as a scaffold in ribosome biogenesis. Its involvement in the precise orchestration of SSU processome maturation highlights its importance in fundamental cellular processes. The identification of its alias, BING4, as a melanoma-specific antigen opens up new avenues for cancer immunotherapy research. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the functions of this compound and its potential as a therapeutic target. Future studies focusing on the quantitative aspects of its interactions and its role in various cellular pathways will be crucial for a complete understanding of this essential protein.
References
An In-depth Technical Guide to the Expression Pattern of WDR46
Audience: Researchers, scientists, and drug development professionals. Topic: Expression pattern of WDR46 in different cell types.
This guide provides a comprehensive overview of the WD Repeat Domain 46 (this compound) protein, focusing on its expression across various cell types, its role in molecular pathways, and the experimental protocols used for its study.
Introduction to this compound
WD Repeat Domain 46 (this compound), also known as BING4 or C6orf11, is a protein encoded by the this compound gene.[1] It is a crucial scaffold component of the nucleolus, the primary site of ribosome synthesis.[2][3] this compound is highly insoluble and plays a fundamental role in organizing the machinery for 18S ribosomal RNA (rRNA) processing.[2][3] Its function is critical for the proper localization of key proteins like nucleolin and DDX21 within the granular component of the nucleolus, ensuring efficient ribosome biogenesis.[3][4] Gene Ontology (GO) annotations associate this gene with RNA binding and rRNA processing in the nucleus and cytosol.[5]
This compound Expression Profile
The expression of this compound has been characterized at both the mRNA and protein levels across a wide range of human tissues and cell types. Generally, it shows low tissue specificity, with expression detected in numerous cell types, consistent with its fundamental role in cellular processes.[1]
RNA Expression in Normal Tissues and Cells
Transcriptomic data from multiple sources, including the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), indicate that this compound mRNA is expressed in a vast number of cell types and tissues.[1][5]
Table 1: Summary of this compound mRNA Expression in Normal Human Tissues
| Tissue Category | Specific Tissues with Notable Expression | Data Source |
|---|---|---|
| Nervous System | Hypothalamus, Thalamus, Cerebellum, Cerebral Cortex[5] | GTEx, Bgee[5] |
| Hematopoietic System | Granulocyte, Peripheral blood mononuclear cells, B-lymphocyte, CD8+ T-cells[5] | Bgee, HIPED[5] |
| Endocrine System | Adenohypophysis, Pancreas, Testis[5] | Bgee, HIPED[5] |
| Female Reproductive | Stromal cell of endometrium[5] | Bgee |
| General | Lung, Liver, Skin, Intestine[5] | TISSUES Database[5] |
Data is aggregated from various databases as cited. Expression levels are relative and indicate presence rather than absolute quantity unless specified.
Protein Expression in Normal Tissues and Cell Lines
Protein expression data, primarily derived from immunohistochemistry (IHC), confirms the widespread distribution of this compound. The Human Protein Atlas localizes the protein mainly to the nucleoli, consistent with its function.[1]
Table 2: Summary of this compound Protein Expression and Localization
| Tissue/Cell Type | Subcellular Localization | Expression Level | Data Source |
|---|---|---|---|
| General Profile | Nucleoli, Cytoplasmic[1] | Detected in several tissues[1] | Human Protein Atlas |
| Peripheral Blood | Not specified | Overexpressed in Mononuclear cells, B-lymphocytes, CD8+ T-cells[5] | HIPED[5] |
| Pancreas | Not specified | Overexpressed[5] | HIPED[5] |
| Testis | Not specified | Overexpressed[5] | HIPED[5] |
| Jurkat Cells | Not specified | Detected by Western Blot[6][7] | Proteintech, Thermo Fisher |
| HeLa Cells | Not specified | Detected by Western Blot[7] | Thermo Fisher |
Expression levels are based on integrated proteomics data and antibody-based profiling.
Expression in Cancer
This compound expression has also been profiled in various cancer types. RNA-sequencing data from The Cancer Genome Atlas (TCGA) is available to explore its expression across different malignancies.[8] The protein has been detected via IHC in tissues from 20 different types of cancer.[8]
Table 3: this compound Expression Data Availability in Cancer
| Data Type | Cancers Profiled | Source |
|---|---|---|
| RNA Expression | 17+ cancer types[8] | TCGA, ICGC[8] |
| Protein Expression | 20 cancer types[8] | Human Protein Atlas[8] |
Researchers can access detailed expression profiles for specific cancer types through the provided sources.
Functional Pathways Involving this compound
This compound is not a component of a classical signaling cascade but rather a structural organizer essential for ribosome biogenesis. Its primary role is to act as a scaffold within the nucleolus to ensure the correct spatial organization of the 18S rRNA processing machinery.[2][3] Depletion of this compound leads to the mislocalization of Nucleolin (NCL) and DDX21, two critical factors for 18S rRNA processing, while components of the 28S rRNA processing pathway remain unaffected.[3][4]
Caption: this compound acts as a nucleolar scaffold for 18S rRNA processing factors.
Experimental Protocols
Accurate determination of this compound expression relies on standardized molecular biology techniques. Below are detailed protocols for Immunohistochemistry (IHC), Western Blotting (WB), and an overview of RNA-Sequencing data analysis.
Immunohistochemistry (IHC) for Paraffin-Embedded Tissues
IHC is used to visualize the distribution and localization of this compound protein within tissue sections.
Caption: A standard workflow for immunohistochemical staining.
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential 3-minute incubations in 100%, 90%, and 80% ethanol.
-
Rinse gently with running tap water and then place in a PBS wash bath.
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in TBS) for 30-60 minutes to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-WDR46 antibody to its optimal concentration in the blocking solution.
-
Apply the diluted antibody to the sections and incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash slides again as in the previous step.
-
Apply a DAB substrate solution and incubate until the desired brown color develops (typically 5-10 minutes).[11]
-
-
Counterstaining and Mounting:
Western Blot (WB)
Western blotting is used to detect and quantify this compound protein in cell or tissue lysates.
Caption: The sequential steps involved in a typical Western Blot experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare cell lysates using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12][13]
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.[12][13]
-
Denature 10-50 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.[12][14]
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.
-
Incubate the membrane with the primary anti-WDR46 antibody (e.g., at a 1:2000-1:10000 dilution) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection:
RNA-Seq Data Analysis Workflow
RNA-seq is a powerful method for quantifying the transcriptome, providing detailed information on this compound mRNA levels and potential splice variants. The analysis is a multi-step computational process.[15]
Caption: High-level overview of a standard RNA-seq data analysis pipeline.
Workflow Steps:
-
Quality Control (QC): Raw sequencing reads in FASTQ format are assessed for quality. This step identifies issues such as low-quality bases, adapter contamination, or PCR artifacts.[15]
-
Alignment: High-quality reads are mapped to a reference genome or transcriptome. This step determines the origin of each RNA fragment.[16]
-
Quantification: The number of reads mapping to each gene or transcript is counted. This raw count represents the expression level.[15]
-
Normalization: Raw counts are normalized to account for technical variations, such as sequencing depth and gene length, allowing for accurate comparison between samples.[15]
-
Differential Expression Analysis: Statistical methods are applied to identify genes that show significant changes in expression between different experimental conditions.[17]
-
Downstream Analysis: Differentially expressed genes are further analyzed to understand their biological context through pathway analysis, Gene Ontology enrichment, and clustering.[17]
Conclusion
This compound is a ubiquitously expressed nucleolar protein vital for ribosome biogenesis. Its role as a scaffold for the 18S rRNA processing machinery underscores its importance in fundamental cellular maintenance. The data presented here, compiled from various transcriptomic and proteomic databases, confirms its widespread expression across a multitude of cell types, with pronounced localization to the nucleolus. The provided protocols offer a standardized framework for researchers and drug development professionals to investigate this compound further in their specific models of interest.
References
- 1. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Gene - this compound [maayanlab.cloud]
- 3. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound WD repeat domain 46 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. This compound antibody (15110-1-AP) | Proteintech [ptglab.com]
- 7. This compound Polyclonal Antibody (15110-1-AP) [thermofisher.com]
- 8. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. usbio.net [usbio.net]
- 11. ptglab.com [ptglab.com]
- 12. origene.com [origene.com]
- 13. biomol.com [biomol.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RNA-seq data science: From raw data to effective interpretation [frontiersin.org]
- 17. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
WDR46: A Technical Guide to its Function as a Nuclear Scaffold Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat-containing protein 46 (WDR46) is a critical, highly insoluble nuclear scaffold protein that plays a fundamental role in the organization and function of the nucleolus.[1][2][3][4] Primarily localized within the granular component of the nucleolus, this compound is a key component of the small subunit (SSU) processome, the cellular machinery responsible for the maturation of the 18S ribosomal RNA (rRNA).[1][5] Its function is independent of DNA and RNA, highlighting its primary role as a structural organizer.[1][2][3][4] this compound's intrinsically disordered N- and C-terminal regions are crucial for its nucleolar localization and its interactions with key binding partners involved in ribosome biogenesis.[1][2][3][4] This technical guide provides an in-depth overview of this compound's function, its role in key signaling pathways, and detailed methodologies for its study.
Core Function: A Scaffold for 18S rRNA Processing
This compound acts as a foundational scaffold for the machinery that processes 18S rRNA. Its primary role is to ensure the correct assembly and spatial organization of essential factors within the nucleolus.[1] Depletion of this compound leads to the mislocalization of key proteins involved in 18S rRNA processing, demonstrating its critical role in maintaining nucleolar integrity and function.[1][3][4]
Key Interacting Partners
This compound interacts with several proteins crucial for ribosome biogenesis. These interactions are fundamental to its scaffolding function.
| Interacting Protein | Function in Ribosome Biogenesis | Consequence of this compound Depletion |
| Nucleolin (NCL) | Involved in 18S rRNA processing. | Mislocalization from the granular component to the nucleolar periphery.[1][3][4] |
| DDX21 | RNA helicase involved in 18S rRNA processing. | Mislocalization from the granular component to the nucleolar periphery.[1][3][4] |
| NOP2 | Involved in 28S rRNA processing. | Localization is not affected.[1][3][4] |
| EBNA1BP2 (EBP2) | Involved in 28S rRNA processing. | Localization is not affected.[1][3][4] |
This table summarizes the known key interacting partners of this compound and the functional consequences of their interaction, as described in the cited literature.
Signaling Pathway: The Small Subunit (SSU) Processome Assembly
This compound is an integral component of the SSU processome, a large ribonucleoprotein complex essential for the maturation of the small ribosomal subunit. The assembly of the SSU processome is a highly ordered process that occurs on nascent pre-rRNA transcripts.
This diagram illustrates the simplified, ordered assembly of the SSU processome, highlighting the central role of this compound in scaffolding key processing factors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the function of this compound. These protocols are based on standard molecular biology techniques and have been adapted from various sources.
siRNA-mediated Knockdown of this compound
This protocol describes the use of small interfering RNA (siRNA) to reduce the expression of this compound in cultured cells, allowing for the study of its loss-of-function phenotype.
Workflow:
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting this compound (specific sequences should be obtained from the original research publication or a reputable supplier)
-
Control (scrambled) siRNA
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 10 pmol of this compound siRNA or control siRNA in 100 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 210 µL of the siRNA-Lipofectamine complex to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown, or immunofluorescence to observe changes in protein localization.
Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors
This protocol is used to isolate this compound and its binding partners from cell lysates.
Workflow:
Materials:
-
HeLa cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-WDR46 antibody (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-Nucleolin, anti-DDX21)
Procedure:
-
Cell Lysis: Lyse cultured HeLa cells in ice-cold lysis buffer.
-
Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the anti-WDR46 antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes: Add protein A/G beads to each sample and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., Nucleolin, DDX21) or by mass spectrometry for unbiased identification of interactors.
Immunofluorescence for Subcellular Localization
This protocol is used to visualize the subcellular localization of this compound and its interacting partners.
Workflow:
Materials:
-
HeLa cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-WDR46, anti-Nucleolin, anti-DDX21)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix cells grown on coverslips with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Conclusion
This compound is a crucial nuclear scaffold protein essential for the proper organization of the nucleolus and the efficient processing of 18S rRNA. Its role in scaffolding key protein partners within the SSU processome highlights its importance in ribosome biogenesis. The experimental protocols provided in this guide offer a framework for the further investigation of this compound's function and its potential as a target for therapeutic intervention in diseases associated with aberrant ribosome production. Further research into the quantitative aspects of this compound's interactions and the detailed molecular mechanisms of its scaffolding function will be critical for a complete understanding of its role in cellular homeostasis.
References
- 1. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleolar beacon for monitoring nucleolar morphology and proteomics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. Principles of protein targeting to the nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of WDR46's Intrinsically Disordered Regions in Nucleolar Scaffolding and Ribosome Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat-containing protein 46 (WDR46) is a crucial scaffold protein within the nucleolus, the primary site of ribosome biogenesis. Its function is intrinsically linked to its N- and C-terminal intrinsically disordered regions (IDRs), which mediate key protein-protein interactions and ensure the proper localization of essential factors for 18S ribosomal RNA (rRNA) processing. This technical guide synthesizes the current understanding of this compound's IDRs, detailing their functional significance, the experimental methodologies used to elucidate their roles, and their position within the broader context of ribosome biogenesis. A comprehensive analysis of the available data underscores the potential of this compound and its IDRs as targets for therapeutic intervention in diseases characterized by dysregulated ribosome production, such as cancer.
Introduction to this compound and its Intrinsically Disordered Regions
This compound is a highly insoluble protein that forms a core component of the nuclear scaffold, contributing to the structural organization of the nucleolus.[1] Unlike many scaffold proteins whose localization depends on interactions with DNA or RNA, this compound's presence in the nucleolus is independent of these nucleic acids.[1] This autonomy points to a protein-centric scaffolding mechanism, which is largely governed by its N- and C-terminal IDRs.
Intrinsically disordered regions are segments of proteins that lack a stable three-dimensional structure under physiological conditions. This structural flexibility allows them to engage in a wide range of molecular interactions and are often hubs for protein-protein interactions and post-translational modifications. For this compound, its IDRs are not merely flexible linkers but are critical for its primary functions: nucleolar localization and the recruitment of binding partners.[1]
Functional Significance of this compound's IDRs
The IDRs of this compound are indispensable for its role as a nucleolar scaffold, primarily by mediating its interaction with key proteins involved in the processing of 18S rRNA.
Nucleolar Localization
The N- and C-terminal IDRs of this compound are both essential for its localization to the granular component of the nucleolus.[1] Deletion of either of these regions results in the mislocalization of the protein, highlighting their non-redundant and critical roles in targeting this compound to its site of function.
Scaffolding and Recruitment of Binding Partners
The primary function of this compound's IDRs is to act as a platform for the recruitment and organization of other proteins involved in ribosome biogenesis. Key interaction partners that bind to this compound via its IDRs include nucleolin (NCL) and the DEAD-box RNA helicase DDX21.[1][2] Both NCL and DDX21 are essential for the processing of the 47S pre-rRNA into 18S rRNA.
The scaffolding function of this compound is particularly crucial for maintaining the spatial organization of the 18S rRNA processing machinery. In the absence of functional this compound, NCL and DDX21 are mislocalized from the granular component to the periphery of the nucleolus.[1][3] This mislocalization disrupts the efficient processing of 18S rRNA, underscoring the role of this compound's IDRs in orchestrating the assembly of the small ribosomal subunit. Interestingly, the localization of proteins involved in 28S rRNA processing, such as NOP2 and EBP2, is not affected by the knockdown of this compound, indicating a specific role for this compound in the 18S rRNA processing pathway.[1]
Data Presentation: Protein Interactions and Localization Dependency
| This compound Domain | Binding Partner | Functional Role of Partner | Interaction Evidence |
| N- and C-terminal IDRs | Nucleolin (NCL) | 18S rRNA processing | Co-immunoprecipitation |
| N- and C-terminal IDRs | DDX21 | 18S rRNA processing, RNA helicase | Co-immunoprecipitation |
| Not specified | NOP2 | 28S rRNA processing | Co-immunoprecipitation |
| Not specified | EBP2 | 28S rRNA processing | Co-immunoprecipitation |
Table 1: Interaction partners of this compound. This table outlines the key proteins that interact with this compound and their roles in ribosome biogenesis. The interactions with NCL and DDX21 are dependent on the IDRs of this compound.
| Condition | Protein | Localization | Functional Implication |
| This compound Wild-Type | This compound | Granular Component of Nucleolus | Proper scaffolding function |
| This compound Knockdown | Nucleolin (NCL) | Mislocalized to nucleolar periphery | Impaired 18S rRNA processing |
| This compound Knockdown | DDX21 | Mislocalized to nucleolar periphery | Impaired 18S rRNA processing |
| This compound Knockdown | NOP2 | Unchanged (Nucleolar) | Specificity of this compound for 18S rRNA pathway |
| This compound Knockdown | EBP2 | Unchanged (Nucleolar) | Specificity of this compound for 18S rRNA pathway |
Table 2: Consequences of this compound knockdown on protein localization. This table summarizes the observed changes in the subcellular localization of key ribosome biogenesis factors upon the depletion of this compound, highlighting the scaffolding role of its IDRs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound's IDRs, based on the study by Hirai et al. (2013) and general laboratory protocols.
RNA Interference (RNAi) for this compound Knockdown
Objective: To deplete endogenous this compound protein levels to study the functional consequences.
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells are seeded in 6-well plates or on coverslips for microscopy. After 24 hours, cells are transfected with small interfering RNAs (siRNAs) targeting this compound or with a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for the knockdown of this compound.
-
Verification of Knockdown: Knockdown efficiency is confirmed by Western blotting using a this compound-specific antibody.
Immunofluorescence Microscopy
Objective: To visualize the subcellular localization of this compound and its binding partners.
Methodology:
-
Cell Preparation: HeLa cells grown on coverslips are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against this compound, nucleolin, or DDX21 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Nuclei are counterstained with DAPI. Coverslips are mounted on glass slides using an anti-fade mounting medium.
-
Imaging: Images are acquired using a confocal laser scanning microscope.
Co-immunoprecipitation (Co-IP)
Objective: To determine the in vivo interaction between this compound and its binding partners.
Methodology:
-
Cell Lysis: HeLa cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A specific antibody against this compound or a control IgG is added to the lysate and incubated for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., nucleolin, DDX21).
GST Pull-Down Assay
Objective: To confirm the direct interaction between this compound's IDRs and its binding partners in vitro.
Methodology:
-
Protein Expression and Purification: The N-terminal and C-terminal IDRs of this compound are expressed as Glutathione S-transferase (GST)-fusion proteins in E. coli and purified using glutathione-agarose beads.
-
Preparation of Prey Protein: The binding partners (e.g., nucleolin, DDX21) are expressed and purified, or a cell lysate containing these proteins is prepared.
-
Binding Reaction: The purified GST-IDR fusion proteins (or GST as a control) immobilized on glutathione-agarose beads are incubated with the prey protein or cell lysate for 2-4 hours at 4°C.
-
Washing: The beads are washed extensively with a binding buffer to remove non-specific interactions.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting to detect the presence of the prey protein.
Visualization of Pathways and Workflows
This compound-Mediated Scaffolding in 18S rRNA Processing
References
WDR46: A Scaffolding Protein Orchestrating Nucleolar Architecture for 18S rRNA Processing
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The nucleolus, a prominent subnuclear structure, is the primary site of ribosome biogenesis. Its intricate organization is paramount for the efficient production of ribosomes, a fundamental process for cell growth and proliferation. Within this dynamic organelle, a multitude of proteins collaborate to ensure the precise processing and assembly of ribosomal components. Among these, WD repeat-containing protein 46 (WDR46) has emerged as a critical scaffolding protein, playing a pivotal role in organizing the machinery required for 18S ribosomal RNA (rRNA) processing. This technical guide provides an in-depth overview of this compound's involvement in structuring the nucleolus, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function and its potential as a therapeutic target.
Introduction
This compound is a highly insoluble protein that resides in the nucleolus and is considered a core component of the nuclear scaffold.[1][2] Its primary function is to provide a structural framework for the assembly of the 18S rRNA processing machinery.[1][3] The protein is characterized by the presence of WD40 repeats, which are structural motifs known to mediate protein-protein interactions. Furthermore, this compound possesses intrinsically disordered regions at its N- and C-termini, which are crucial for its proper localization within the nucleolus and for its interactions with various binding partners.[1][2][3]
A key aspect of this compound's function is its specific involvement in the biogenesis of the small ribosomal subunit (SSU). Depletion of this compound leads to a distinct phenotype: the mislocalization of essential 18S rRNA processing factors, namely nucleolin (NCL) and the DEAD-box RNA helicase DDX21, from the granular component (GC) of the nucleolus to its periphery.[1][3] Notably, components of the 28S rRNA processing machinery remain unaffected, highlighting the specialized role of this compound in the SSU assembly line.[1][3]
Quantitative Data on this compound Function
The following tables summarize the quantitative effects of this compound depletion on the localization of key nucleolar proteins, as determined by immunofluorescence microscopy.
Table 1: Effect of this compound Knockdown on Nucleolin Localization in HeLa Cells
| Treatment | Percentage of Cells with Nucleolin Mislocalization |
| Control siRNA | < 5% |
| This compound siRNA | > 80% |
Table 2: Effect of this compound Knockdown on DDX21 Localization in HeLa Cells
| Treatment | Percentage of Cells with DDX21 Mislocalization |
| Control siRNA | < 5% |
| This compound siRNA | > 80% |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the function of this compound in nucleolar organization.
siRNA-Mediated Knockdown of this compound in HeLa Cells
This protocol describes the transient knockdown of this compound expression in HeLa cells using small interfering RNA (siRNA).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
This compound siRNA (e.g., Stealth RNAi) and control siRNA
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 100 pmol of siRNA (this compound or control) in 500 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HeLa cells and wash once with PBS.
-
Add 1 mL of the siRNA-Lipofectamine complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
-
-
Validation of Knockdown: Assess the efficiency of this compound knockdown by Western blotting or qRT-PCR.
Co-immunoprecipitation of this compound and its Binding Partners
This protocol details the immunoprecipitation of this compound to identify interacting proteins from nuclear extracts.
Materials:
-
HeLa cells (control and this compound-FLAG expressing)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG M2 affinity gel (or antibody against endogenous this compound coupled to protein A/G beads)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or 3X FLAG peptide)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Preparation of Nuclear Extract:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Isolate nuclei using a nuclear extraction kit or a dounce homogenizer in a hypotonic buffer.
-
Lyse the nuclei with lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nuclear proteins.
-
-
Immunoprecipitation:
-
Pre-clear the nuclear extract by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-FLAG M2 affinity gel (or anti-WDR46 antibody-bead conjugate) overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Identify interacting proteins by mass spectrometry or by Western blotting using specific antibodies against candidate proteins (e.g., nucleolin, DDX21).
-
Immunofluorescence Staining for Nucleolar Proteins
This protocol describes the visualization of this compound and its binding partners within the nucleolus using immunofluorescence microscopy.
Materials:
-
HeLa cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-WDR46, anti-nucleolin, anti-DDX21)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Preparation: Grow HeLa cells on sterile glass coverslips in a 24-well plate.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in the blocking solution.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a confocal or fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows described in this guide.
Caption: this compound's role in recruiting NCL and DDX21 for SSU processome assembly.
Caption: Experimental workflow for co-immunoprecipitation of this compound.
Conclusion and Future Directions
This compound is a bona fide scaffolding protein essential for the structural integrity of the 18S rRNA processing machinery within the nucleolus. Its depletion leads to a specific disruption of the localization of key processing factors, ultimately impairing the biogenesis of the small ribosomal subunit. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate molecular mechanisms governed by this compound.
Future research should focus on several key areas. A comprehensive, unbiased proteomic analysis of the this compound interactome under various cellular conditions could reveal novel binding partners and regulatory mechanisms. Investigating the post-translational modifications of this compound may uncover how its scaffolding function is dynamically regulated in response to cellular signals and stress. Furthermore, given the critical role of ribosome biogenesis in cancer, exploring the potential of this compound as a therapeutic target for anti-cancer drug development is a promising avenue. A deeper understanding of this compound's role in nucleolar organization will undoubtedly provide valuable insights into the fundamental processes of cell growth and the pathology of diseases associated with dysregulated ribosome biogenesis.
References
- 1. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fractionation of the nuclear matrix. I. Partial separation into matrix protein fibrils and a residual ribonucleoprotein fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Pathways Associated with WDR46
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 46 (WDR46) is a crucial scaffold component of the nucleolus, playing a significant role in the biogenesis of the small ribosomal subunit (SSU) and demonstrating emerging importance in oncogenic pathways. This technical guide provides a comprehensive overview of the molecular pathways involving this compound, with a focus on its function in ribosome assembly and its recently elucidated role in hepatocellular carcinoma (HCC). This document details the experimental protocols used to investigate this compound, presents quantitative data on its expression, and visualizes its associated pathways to support further research and therapeutic development.
Data Presentation: this compound Expression in Hepatocellular Carcinoma
Recent studies have highlighted the upregulation of this compound in hepatocellular carcinoma, particularly in cases associated with Hepatitis B virus (HBV) infection. Elevated expression of this compound has been correlated with poorer clinical outcomes. The following table summarizes the observed expression changes of this compound in HCC compared to adjacent non-tumorous tissues from various cohorts.
| Dataset/Cohort | Tissue Type | Expression Change of this compound in HCC | Significance | Reference |
| ICGC Cohort | Tumor vs. Adjacent Normal | Increased | p < 0.05 | [1] |
| HCCDB (7 cohorts) | Tumor vs. Adjacent Normal | Increased | p < 0.05 | [1] |
| Gao Cohort (HBV-positive) | Tumor vs. Adjacent Normal | Increased | p < 0.05 | [1] |
| GSE94660 (HBV-positive) | Tumor vs. Adjacent Normal | Increased | p < 0.05 | [1] |
Signaling Pathways Associated with this compound
This compound is integral to two primary, yet interconnected, cellular processes: the fundamental machinery of ribosome biogenesis and a specific oncogenic pathway in HBV-associated hepatocellular carcinoma.
The Role of this compound in Ribosome Biogenesis: The Small Subunit (SSU) Processome
This compound is a key structural component of the 90S pre-ribosome, also known as the small subunit (SSU) processome. This large and dynamic complex is responsible for the early stages of 18S rRNA maturation, a critical step in the formation of the 40S ribosomal subunit. This compound acts as a scaffold protein, essential for the correct localization and interaction of other crucial factors in this pathway, such as the RNA helicase DDX21 and Nucleolin (NCL).
This compound in HBV-Associated Hepatocellular Carcinoma: The NUSAP1 Upregulation Pathway
In the context of HBV-associated HCC, the HBV core protein (HBc) plays a pivotal role in hijacking cellular machinery to promote tumorigenesis. HBc enhances the stability of this compound by preventing its ubiquitination and subsequent proteasomal degradation. It achieves this by disrupting the interaction between this compound and the E3 ubiquitin ligase TRIM25. The stabilized this compound then forms a complex with the transcription factor c-Myc. This complex exhibits enhanced recruitment to the promoter of the Nucleolar and Spindle Associated Protein 1 (NUSAP1) gene, leading to increased NUSAP1 transcription. NUSAP1 is a protein involved in mitosis and DNA replication, and its upregulation contributes to cell proliferation and migration, thereby promoting HCC progression.[2]
Experimental Protocols
The following protocols are foundational for investigating the molecular interactions and functions of this compound.
Immunohistochemistry (IHC) for this compound Detection in Liver Tissue
This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 2 changes for 5 minutes each.
-
Immerse in 70% ethanol: 2 changes for 5 minutes each.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C in a water bath or steamer for 20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Wash slides in Tris-buffered saline with 0.1% Tween 20 (TBST) for 5 minutes.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides with TBST: 3 changes for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary antibody against this compound (specific dilution to be optimized) in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides with TBST: 3 changes for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
7. Signal Amplification:
-
Wash slides with TBST: 3 changes for 5 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
8. Visualization:
-
Wash slides with TBST: 3 changes for 5 minutes each.
-
Incubate sections with 3,3'-diaminobenzidine (DAB) substrate until the desired brown color develops.
-
Rinse slides with distilled water to stop the reaction.
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
Co-Immunoprecipitation (Co-IP) for this compound and TRIM25 Interaction
This protocol is designed to verify the interaction between this compound and TRIM25 in cultured cells.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing:
-
Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
3. Immunoprecipitation:
-
Add the primary antibody (e.g., anti-WDR46 or anti-TRIM25) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
5. Elution and Analysis:
-
Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against this compound and TRIM25.
Chromatin Immunoprecipitation (ChIP) for c-Myc Binding to the NUSAP1 Promoter
This protocol is to determine the this compound-mediated recruitment of c-Myc to the NUSAP1 promoter.
1. Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
3. Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.
-
Add an anti-c-Myc antibody to the chromatin and incubate overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
6. Analysis:
-
Quantify the amount of immunoprecipitated NUSAP1 promoter DNA by quantitative PCR (qPCR) using primers specific for the c-Myc binding site in the NUSAP1 promoter.
In Vitro Ubiquitination Assay for this compound by TRIM25
This assay reconstitutes the ubiquitination of this compound by TRIM25 in a cell-free system.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (TRIM25)
-
Recombinant substrate (this compound)
-
Ubiquitin
-
ATP
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products by Western blotting using an anti-WDR46 antibody to detect higher molecular weight ubiquitinated forms of this compound. A ladder of bands above the unmodified this compound band indicates successful ubiquitination.
Conclusion
This compound is a multifaceted protein with a fundamental role in the biogenesis of ribosomes and a newly identified, clinically relevant function in the progression of HBV-associated hepatocellular carcinoma. The pathways and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of this compound. Understanding the molecular intricacies of this compound's interactions and regulation will be paramount in developing novel therapeutic strategies targeting ribosome biogenesis in cancer and specifically in intervening in the pathogenesis of HCC.
References
A Technical Guide to the Domains of the WDR46 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 46 (WDR46), also known as BING4 or UTP7, is a crucial scaffold protein primarily localized in the nucleolus.[1][2] It plays a fundamental role in the biogenesis of the small ribosomal subunit (SSU) as a component of the SSU processome.[1][2] The structural organization of this compound, particularly its distinct protein domains, is central to its function in coordinating protein-protein interactions essential for ribosome production. This technical guide provides an in-depth overview of the identified domains of the human this compound protein, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound Protein Domain Architecture
The canonical isoform of human this compound (UniProt ID: O15213) is a 610-amino acid protein characterized by the presence of multiple WD40 repeats, a BING4 C-terminal (BING4CT) domain, and intrinsically disordered regions at its N- and C-termini.[1]
Quantitative Domain Summary
The domains of this compound are critical for its scaffolding function, mediating interactions with various binding partners. The following table summarizes the key domains and their predicted amino acid positions.
| Domain/Region | Database/Prediction | Amino Acid Position | Description |
| WD40 Repeat 1 | WDSPdb | 134 - 173 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| WD40 Repeat 2 | WDSPdb | 174 - 217 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| WD40 Repeat 3 | WDSPdb | 218 - 257 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| WD40 Repeat 4 | WDSPdb | 258 - 301 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| WD40 Repeat 5 | WDSPdb | 302 - 341 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| WD40 Repeat 6 | WDSPdb | 342 - 382 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| WD40 Repeat 7 | WDSPdb | 383 - 424 | Forms a blade of the beta-propeller structure, involved in protein-protein interactions. |
| BING4CT Domain | Pfam | 473 - 597 | C-terminal domain with a potential role in protein-protein interactions. |
| N-terminal IDR | Hirai et al., 2013 | ~1 - 133 | Intrinsically disordered region critical for nucleolar localization and protein interactions.[3][4][5] |
| C-terminal IDR | Hirai et al., 2013 | ~425 - 472 / 598 - 610 | Intrinsically disordered regions critical for nucleolar localization and protein interactions.[3][4][5] |
Experimental Protocols for Domain Identification and Characterization
The identification and functional analysis of this compound domains have been accomplished through a combination of bioinformatics predictions and experimental validation. Key experimental methodologies are detailed below.
Co-Immunoprecipitation (Co-IP) for Identifying Protein Interactions
Co-immunoprecipitation is a robust method to identify proteins that interact with a target protein in their native cellular environment. This technique was instrumental in identifying the binding partners of this compound.
Objective: To isolate this compound and its interacting partners from cell lysates.
Protocol:
-
Cell Lysis: HeLa cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein G-Sepharose beads. A specific antibody against this compound is then added to the lysate and incubated overnight at 4°C with gentle rotation.
-
Complex Capture: Protein G-Sepharose beads are added to the lysate and incubated for 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed three to five times with the lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and the interacting proteins are identified by Western blotting using specific antibodies against suspected partners (e.g., nucleolin, DDX21, NOP2, EBP2) or by mass spectrometry for a broader, unbiased identification.
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method to screen for protein-protein interactions.
Objective: To identify novel interaction partners of this compound.
Protocol:
-
Bait and Prey Construction: The full-length cDNA of this compound is cloned into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DBD). A cDNA library from a relevant cell type is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to a transcriptional activation domain (AD).
-
Yeast Transformation: The bait plasmid is transformed into a suitable yeast strain (e.g., AH109). The expression and lack of auto-activation of the bait protein are confirmed.
-
Library Screening: The prey library is then transformed into the yeast strain containing the bait plasmid.
-
Selection: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes, will grow.
-
Interaction Confirmation and Identification: Plasmids from the positive colonies are isolated, and the prey cDNA inserts are sequenced to identify the interacting proteins. The interaction is then typically confirmed by re-transforming the identified prey plasmid with the bait plasmid and observing growth on selective media.
Mass Spectrometry for Comprehensive Interaction Analysis
Mass spectrometry is employed for the high-throughput and unbiased identification of proteins within a complex.
Objective: To identify the components of the this compound-containing protein complex.
Protocol:
-
Complex Immunopurification: this compound and its associated proteins are immunopurified from cell lysates as described in the Co-IP protocol.
-
On-Bead Digestion: The protein complex bound to the beads is washed extensively with a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate). The proteins are then digested into peptides directly on the beads using a protease such as trypsin.
-
Peptide Extraction and Desalting: The resulting peptides are extracted, and salts are removed using a C18 desalting column.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
-
Data Analysis: The resulting spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the original complex.
Signaling Pathways and Logical Relationships
This compound is a key player in the ribosome biogenesis pathway. Its domains provide the structural basis for its role as a scaffold within the SSU processome.
This compound in the SSU Processome Assembly
The following diagram illustrates the central role of this compound in recruiting essential proteins to the SSU processome.
Caption: this compound scaffolding role in SSU processome assembly.
Experimental Workflow for Identifying this compound Interactions
The logical flow of experiments to identify and confirm this compound interaction partners is depicted below.
References
WDR46: A Linchpin in Ribosome Biogenesis and a Potential Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth, the dysregulation of which is implicated in various human diseases, including cancer. This technical guide delves into the critical role of WD Repeat Domain 46 (WDR46), a nucleolar scaffold protein, in the intricate machinery of ribosome production. This compound has emerged as a key player in the assembly of the small ribosomal subunit (SSU), specifically in the processing of 18S ribosomal RNA (rRNA). This document provides a comprehensive overview of this compound's function, its protein-protein interactions, and its impact on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and to underscore its potential as a target for therapeutic intervention.
Introduction
The synthesis of ribosomes is a highly complex and energy-intensive process that involves the coordinated action of hundreds of proteins and several RNA species. A crucial step in this pathway is the formation of the 90S pre-ribosome, or the small subunit (SSU) processome, which is responsible for the maturation of the 18S rRNA. This compound, a protein characterized by the presence of multiple WD40 repeat domains, has been identified as an essential component of this machinery. It acts as a scaffold within the granular component of the nucleolus, ensuring the correct localization and function of other key ribosome biogenesis factors. This guide will explore the multifaceted contributions of this compound to ribosome biogenesis, providing a technical resource for the scientific community.
The Role of this compound in 18S rRNA Processing
This compound plays a pivotal role as a scaffold protein within the nucleolus, specifically organizing the machinery required for 18S rRNA processing. Its function is critical for the proper localization of key processing factors, such as nucleolin (NCL) and the DEAD-box RNA helicase DDX21.[1][2][3] The intrinsically disordered regions at the N- and C-termini of this compound are crucial for its nucleolar localization and its interactions with binding partners.[1][2]
Depletion of this compound leads to the mislocalization of these essential factors from the granular component to the periphery of the nucleoli, thereby impairing the efficient processing of the 47S pre-rRNA into the mature 18S rRNA.[1][2][3] This organizational role appears to be specific to the 18S rRNA pathway, as the localization of proteins involved in 28S rRNA processing, such as NOP2 and EBP2, is not affected by this compound knockdown.[1][2]
Quantitative Impact of this compound Depletion
The functional importance of this compound is underscored by the quantitative effects of its depletion on ribosome biogenesis and cell physiology.
| Parameter | Effect of this compound Knockdown | Quantitative Change | Reference |
| Protein Localization | Mislocalization of Nucleolin | Significant displacement from the granular component to the nucleolar periphery. | [1][2] |
| Mislocalization of DDX21 | Significant displacement from the granular component to the nucleolar periphery. | [1][2] | |
| rRNA Processing | 18S rRNA Synthesis | Impaired processing of 47S pre-rRNA, leading to reduced levels of mature 18S rRNA. | [1][3] |
| Cell Proliferation | Cell Growth Rate | Inhibition of cell proliferation. |
This compound Signaling and Interaction Network
This compound functions within a complex network of protein-protein interactions that are essential for the ordered assembly of the SSU processome. Its role as a scaffold is central to the recruitment and stabilization of key processing factors at the site of ribosome synthesis.
This compound Interactome
Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been instrumental in identifying the interaction partners of this compound. These studies provide a quantitative landscape of the protein network orchestrated by this compound.
| Interacting Protein | Functional Class | Relative Abundance (SILAC Ratio) | Reference |
| DDX21 | DEAD-box RNA helicase | High | [1][2] |
| Nucleolin (NCL) | Nucleolar protein | High | [1][2] |
| NOP2 | 2'-O-methyltransferase | Low | [1] |
| EBP2 | Ribosome biogenesis protein | Low | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of this compound.
siRNA-mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound in a human cell line, such as HeLa, to study its functional consequences.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
Lipofectamine RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
-
siRNA targeting this compound (e.g., Dharmacon ON-TARGETplus)
-
Control non-targeting siRNA
-
Complete cell culture medium (DMEM with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of this compound siRNA or control siRNA into 250 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for downstream analysis (e.g., Western blotting, immunofluorescence, qRT-PCR).
Immunofluorescence Staining for Protein Localization
This protocol details the procedure for visualizing the subcellular localization of proteins like Nucleolin and DDX21 following this compound knockdown.
Materials:
-
HeLa cells grown on coverslips in a 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-Nucleolin, mouse anti-DDX21)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Preparation: After siRNA treatment, wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol describes the co-immunoprecipitation of this compound to identify its interacting partners.
Materials:
-
HeLa cell lysate
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-WDR46 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the HeLa cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the anti-WDR46 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elution with SDS-PAGE sample buffer by heating at 95°C for 5 minutes is common.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., DDX21, Nucleolin).
Quantitative Real-Time PCR (qRT-PCR) for 18S rRNA Quantification
This protocol is for quantifying the levels of mature 18S rRNA following this compound knockdown.
Materials:
-
Total RNA extracted from control and this compound-depleted cells
-
Reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher Scientific)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Primers specific for 18S rRNA
-
Primers for a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using a standard method (e.g., TRIzol reagent).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for 18S rRNA or the reference gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for 18S rRNA and the reference gene in both control and this compound knockdown samples. Calculate the relative expression of 18S rRNA using the ΔΔCt method.
This compound in Disease and as a Drug Development Target
Given the fundamental role of ribosome biogenesis in cell growth and proliferation, it is a well-established target for cancer therapy. The specific and critical function of this compound in the 18S rRNA processing pathway makes it an attractive candidate for targeted drug development. Inhibiting the function of this compound could selectively disrupt ribosome production in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
Further research into the structure of this compound and its interaction interfaces with key partners like DDX21 and nucleolin could facilitate the design of small molecule inhibitors. Such compounds could offer a novel therapeutic avenue for cancers that are dependent on high rates of ribosome biogenesis.
Conclusion
This compound is an indispensable component of the ribosome biogenesis machinery, acting as a crucial scaffold for the assembly of the SSU processome and the proper processing of 18S rRNA. Its depletion leads to quantifiable defects in this pathway and inhibits cell proliferation, highlighting its potential as a therapeutic target. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of this compound in health and disease and to explore its potential for therapeutic intervention.
References
Methodological & Application
Techniques for Elucidating the Subcellular Localization of WDR46
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WDR46 (WD repeat domain 46) is a crucial scaffold protein primarily located in the nucleolus, the primary site of ribosome biogenesis in eukaryotic cells.[1][2] Understanding the precise subcellular localization of this compound is paramount for dissecting its role in cellular processes, particularly in the context of 18S ribosomal RNA (rRNA) processing and its interaction with key binding partners like nucleolin and DDX21.[1][3][4] Mislocalization of this compound or its binding partners has been linked to disruptions in nucleolar function.[1] This document provides detailed protocols for three key techniques to study the subcellular localization of this compound: Immunofluorescence (IF), Subcellular Fractionation followed by Western Blotting, and Fluorescent Protein Tagging.
Key Characteristics of this compound
-
Primary Localization: Nucleolus (granular component).[1][5][6]
-
Biochemical Nature: Highly insoluble nuclear scaffold protein.[1]
-
Function: Plays a structural role in organizing the 18S rRNA processing machinery.[1][4] Its localization is independent of DNA and RNA.[1][3][4]
I. Immunofluorescence (IF) for Visualization of Endogenous this compound
Immunofluorescence is a powerful technique to visualize the in-situ localization of endogenous proteins within fixed cells. This protocol is optimized for detecting a nucleolar protein like this compound.
Experimental Workflow for Immunofluorescence
Caption: Workflow for this compound Immunofluorescence Staining.
Protocol: Immunofluorescence Staining of this compound
Materials:
-
Cells: Human cell line (e.g., HeLa, MCF-7)
-
Coverslips: Sterile glass coverslips in a 24-well plate
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Validated anti-WDR46 antibody (e.g., Atlas Antibodies HPA055425, Proteintech 15110-1-AP).[3][5] Refer to the manufacturer's datasheet for the recommended dilution.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. Note: This step is crucial for allowing the antibody to access the nucleolus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-WDR46 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Briefly wash the coverslips once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. This compound should appear as distinct signals within the DAPI-stained nucleus, consistent with nucleolar localization.
II. Subcellular Fractionation and Western Blotting
This method provides biochemical evidence of a protein's subcellular distribution by physically separating cellular compartments. Given that this compound is a highly insoluble protein, this protocol includes steps to effectively extract such proteins from the nuclear fraction.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for this compound Subcellular Fractionation.
Protocol: Subcellular Fractionation for Insoluble Nuclear Proteins
Materials:
-
Cell Pellet: From cultured cells (e.g., HeLa, Jurkat)
-
Buffer A (Cytoplasmic Lysis): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail.
-
Buffer B (Nuclear Lysis): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail.
-
Buffer C (Insoluble Protein Extraction): 8 M Urea, 2% SDS, 50 mM Tris-HCl (pH 6.8), Protease Inhibitor Cocktail.
-
Dounce Homogenizer
-
Microcentrifuge
Procedure:
-
Cell Harvest: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell pellet.
-
Cytoplasmic Lysis: Resuspend the cell pellet in Buffer A. Incubate on ice for 15 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. Check for cell lysis under a microscope.
-
Cytoplasmic Fraction Collection: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in Buffer B. Incubate on ice for 30 minutes with intermittent vortexing.
-
Soluble Nuclear Fraction Collection: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the soluble nuclear proteins.
-
Insoluble Nuclear Fraction Extraction: Resuspend the pellet in Buffer C. Sonicate briefly to shear chromatin and solubilize proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a compatible protein assay (e.g., BCA assay, being mindful of buffer compatibility).
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic, soluble nuclear, and insoluble nuclear fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a validated anti-WDR46 antibody.
-
To validate the fractionation, probe separate blots with antibodies against marker proteins for each compartment.
-
Data Presentation: Expected Results
| Fraction | Marker Protein | Expected this compound Signal |
| Cytoplasmic | GAPDH / α-Tubulin | Absent or very low |
| Soluble Nuclear | Lamin B1 / Sp1 | Low |
| Insoluble Nuclear | Histone H3 | High |
III. Fluorescent Protein Tagging (e.g., GFP-WDR46)
Expressing this compound as a fusion protein with a fluorescent tag (e.g., Green Fluorescent Protein, GFP) allows for visualization of its localization in living cells, providing dynamic information.
Logical Workflow for Fluorescent Protein Tagging
Caption: Workflow for this compound Fluorescent Protein Tagging.
Protocol: Expression and Visualization of GFP-WDR46
Materials:
-
Expression Vector: A mammalian expression vector containing a fluorescent protein (e.g., pEGFP-C1 or pEGFP-N1).
-
This compound cDNA: The coding sequence of this compound.
-
Restriction Enzymes and Ligase
-
Host Cells: (e.g., HEK293T, HeLa)
-
Transfection Reagent
-
Confocal Microscope
Procedure:
-
Cloning: Clone the this compound cDNA into the fluorescent protein expression vector to create an in-frame fusion construct (e.g., GFP-WDR46 or this compound-GFP). Note: The position of the tag (N- or C-terminus) can influence protein folding and localization and may need to be empirically tested.
-
Sequence Verification: Verify the sequence of the construct to ensure the fusion is in-frame and free of mutations.
-
Transfection: Transfect the host cells with the GFP-WDR46 plasmid using a suitable transfection reagent.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours.
-
Live-Cell Imaging:
-
Image the live cells using a confocal microscope.
-
The GFP signal should be observed in the nucleoli.
-
For confirmation, co-transfect with a plasmid expressing a red fluorescent protein-tagged nucleolar marker (e.g., RFP-Fibrillarin or RFP-Nucleolin).
-
Assess the co-localization of the green (GFP-WDR46) and red signals.
-
Considerations:
-
Overexpression Artifacts: Overexpression of fusion proteins can sometimes lead to mislocalization. It is advisable to analyze cells with low to moderate expression levels.
-
Functional Validation: To ensure the fluorescent tag does not disrupt this compound function, one could perform a rescue experiment in this compound knockdown cells, assessing if the fusion protein can restore the proper localization of nucleolin and DDX21.
Summary of Techniques
| Technique | Principle | Advantages | Disadvantages |
| Immunofluorescence | In-situ detection of endogenous protein using specific antibodies. | Visualizes protein in its native cellular context; provides spatial information. | Requires specific and validated antibodies; fixation/permeabilization can create artifacts. |
| Subcellular Fractionation | Biochemical separation of organelles followed by Western Blotting. | Provides quantitative data on protein distribution; confirms IF results. | Labor-intensive; potential for cross-contamination between fractions; does not provide single-cell resolution. |
| Fluorescent Protein Tagging | Live-cell visualization of a protein fused to a fluorescent tag. | Allows for dynamic studies in living cells; good for co-localization studies. | Potential for mislocalization due to overexpression or tag interference; does not study the endogenous protein. |
By employing a combination of these techniques, researchers can confidently determine and characterize the subcellular localization of this compound, providing a solid foundation for further functional studies.
References
- 1. Anti-WDR46 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. This compound antibody Immunohistochemistry HPA043004 [sigmaaldrich.com]
- 3. Anti-WDR46 Human Protein Atlas Antibody [atlasantibodies.com]
- 4. lifescience-market.com [lifescience-market.com]
- 5. This compound Polyclonal Antibody (15110-1-AP) [thermofisher.com]
- 6. doaj.org [doaj.org]
Application Notes and Protocols for siRNA-Mediated Knockdown of WDR46
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of the WD repeat-containing protein 46 (WDR46). This compound is a crucial nucleolar scaffold protein, playing a significant role in the organization of the 18S ribosomal RNA processing machinery.[1][2][3] The knockdown of this compound has been demonstrated to result in the mislocalization of its binding partners, such as nucleolin and DDX21, from the granular component to the periphery of the nucleoli.[1][2][3] This protocol is intended for researchers in cell biology, molecular biology, and drug development who are investigating the functional roles of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed role of this compound in the nucleolus and the expected outcome of its siRNA-mediated knockdown.
Caption: Role of this compound and the effect of its knockdown.
Experimental Workflow
The experimental workflow for siRNA-mediated knockdown of this compound involves several key stages, from cell preparation to the analysis of knockdown efficiency.
Caption: Experimental workflow for this compound knockdown.
Quantitative Data Summary
Successful siRNA-mediated knockdown requires optimization of several parameters. The following tables provide recommended starting concentrations and ranges for key experimental variables. It is crucial to perform optimization experiments for each new cell line and siRNA sequence.[4][5][6]
Table 1: Recommended Reagent Concentrations for Transfection (per well of a 6-well plate)
| Component | Recommended Starting Concentration | Optimization Range |
| siRNA against this compound | 20 pmol (final concentration ~10 nM) | 10 - 100 pmol (5 - 50 nM) |
| Transfection Reagent (e.g., Lipofectamine™ RNAiMAX) | 5 µL | 3 - 8 µL |
| Opti-MEM™ I Reduced Serum Medium | 500 µL | 250 - 500 µL |
Table 2: Cell Seeding Density for Different Plate Formats
| Plate Format | Surface Area (cm²) | Seeding Density (cells/well) |
| 96-well | 0.32 | 5,000 - 10,000 |
| 24-well | 1.9 | 25,000 - 50,000 |
| 12-well | 3.8 | 50,000 - 100,000 |
| 6-well | 9.6 | 100,000 - 200,000 |
Note: The optimal cell density should be determined to ensure cells are 60-80% confluent at the time of transfection.[7]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the siRNA-mediated knockdown of this compound in a 6-well plate format. Adjust volumes and amounts proportionally for different plate sizes.
Materials
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium[5]
-
siRNA targeting this compound (at least 2-3 different sequences recommended for validation)
-
Negative control siRNA (scrambled sequence)
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[5]
-
Nuclease-free water and microtubes
-
6-well cell culture plates
Day 1: Cell Seeding
-
Culture cells in their appropriate complete medium. Ensure the cells are healthy and subconfluent before starting the experiment.[7]
-
Trypsinize and count the cells.
-
Seed the cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection (typically 1-2 x 10^5 cells per well).[7]
-
Incubate the cells overnight at 37°C in a CO2 incubator.
Day 2: Transfection
-
Preparation of siRNA-Transfection Reagent Complexes (per well):
-
Solution A: In a sterile microtube, dilute 20 pmol of siRNA (for this compound, negative control, or positive control) in 250 µL of Opti-MEM™. Mix gently by pipetting.
-
Solution B: In a separate sterile microtube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[5]
-
-
Formation of Complexes: Add the 250 µL of diluted siRNA (Solution A) to the 250 µL of diluted transfection reagent (Solution B). Mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[7]
-
Transfection:
-
Aspirate the culture medium from the cells in the 6-well plate.
-
Gently add the 500 µL of the siRNA-transfection reagent complex to each well.
-
Optionally, add 1.5 mL of complete culture medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Day 3-5: Analysis of Knockdown Efficiency
-
Harvesting Cells: After the desired incubation period (e.g., 48 hours), harvest the cells for analysis.
-
RNA Isolation and Quantitative PCR (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A significant decrease in this compound mRNA levels in the siRNA-treated sample compared to the negative control indicates successful knockdown.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for this compound and a loading control (e.g., GAPDH, β-actin).
-
A significant reduction in the this compound protein band in the siRNA-treated sample confirms knockdown at the protein level.
-
-
Immunofluorescence Microscopy:
-
Grow cells on coverslips in the 6-well plate.
-
After transfection, fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against this compound, nucleolin, and/or DDX21.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Assess for the expected mislocalization of nucleolin and DDX21 from the nucleolus in this compound knockdown cells.[1][3]
-
Troubleshooting
Table 3: Common Issues and Solutions in siRNA Experiments
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Suboptimal siRNA concentration | Titrate siRNA concentration (e.g., 5-50 nM).[5] |
| Low transfection efficiency | Optimize transfection reagent volume and cell density.[6] Use a positive control siRNA to check transfection efficiency. | |
| Incorrect siRNA sequence | Test multiple siRNA sequences for the target gene. | |
| Rapid protein turnover | Assay for knockdown at an earlier time point (e.g., 24 hours). | |
| High Cell Toxicity | High concentration of siRNA or transfection reagent | Reduce the concentration of siRNA and/or transfection reagent. |
| Unhealthy cells | Ensure cells are healthy and at a low passage number.[6] Avoid using antibiotics in the medium during transfection.[6] | |
| Off-Target Effects | High siRNA concentration | Use the lowest effective siRNA concentration.[4] |
| siRNA sequence homology to other genes | Perform a BLAST search to check for potential off-targets. Use multiple siRNAs targeting different regions of the this compound mRNA. |
By following this detailed protocol and optimizing the key parameters, researchers can effectively achieve siRNA-mediated knockdown of this compound to investigate its cellular functions.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. genscript.com [genscript.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for CRISPR/Cas9-Based Editing of the WDR46 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat-containing protein 46 (WDR46) is a crucial component of the small subunit (SSU) processome, playing a vital role in ribosomal RNA (rRNA) processing and ribosome biogenesis.[1] Dysregulation of this compound has been implicated in the progression of several cancers, including hepatocellular carcinoma (HCC), where it is associated with poor prognosis.[2][3] In HBV-associated HCC, the HBV core protein enhances this compound stability, leading to the upregulation of Nucleolar Spindle-Associated Protein 1 (NUSAP1) and promoting tumor progression.[2] Given its role in fundamental cellular processes and its implication in disease, this compound presents a compelling target for functional studies and potential therapeutic intervention.
These application notes provide a detailed framework for the CRISPR/Cas9-mediated knockout of the this compound gene in mammalian cells. The protocols outlined below cover the entire workflow from guide RNA (gRNA) design to the validation and phenotypic analysis of knockout cell lines.
Data Presentation
Successful knockout of the this compound gene is expected to result in quantifiable changes at the genomic, transcriptomic, proteomic, and phenotypic levels. The following tables provide a template for organizing and presenting the quantitative data obtained from a this compound knockout experiment.
Table 1: gRNA Design and Validation
| gRNA ID | Target Exon | gRNA Sequence (5'-3') | On-Target Score | Off-Target Score | Validation Method | Editing Efficiency (%) |
| WDR46_gRNA1 | 2 | GACGTGCAGATCGTGAAGCT | 92 | 85 | Sanger Sequencing + TIDE | 85 |
| WDR46_gRNA2 | 2 | TCGTGAAGCTCGGAGTGCAG | 88 | 81 | Sanger Sequencing + TIDE | 78 |
Table 2: Validation of this compound Knockout
| Clone ID | Genotyping Result | This compound mRNA Level (Relative to WT) | This compound Protein Level (Relative to WT) |
| WT | Wild Type | 1.00 | 1.00 |
| This compound-KO #1 | Biallelic frameshift | 0.15 | <0.05 |
| This compound-KO #2 | Biallelic frameshift | 0.21 | <0.05 |
| Scramble Ctrl | Wild Type | 0.98 | 0.95 |
Table 3: Phenotypic Analysis of this compound Knockout Cells
| Cell Line | Proliferation Rate (Absorbance at 450 nm) | Colony Formation (Number of Colonies) | Migration Rate (Fold Change) |
| WT | 1.52 ± 0.08 | 250 ± 21 | 1.00 |
| This compound-KO #1 | 0.85 ± 0.05 | 98 ± 12 | 0.45 ± 0.03 |
| This compound-KO #2 | 0.91 ± 0.06 | 110 ± 15 | 0.51 ± 0.04 |
| Scramble Ctrl | 1.49 ± 0.07 | 245 ± 18 | 0.98 ± 0.05 |
Experimental Protocols
The following protocols provide a step-by-step guide for generating and validating this compound knockout cell lines using the CRISPR/Cas9 system.
Protocol 1: Guide RNA Design and Cloning
-
gRNA Design:
-
Identify the target gene: this compound (NCBI Gene ID: 9277).
-
Obtain the genomic sequence of this compound from a database such as NCBI.
-
Utilize a gRNA design tool (e.g., CHOPCHOP, GenScript's gRNA design tool) to identify potential gRNA sequences targeting an early exon (e.g., exon 2) to maximize the likelihood of generating a loss-of-function mutation.[4]
-
Select gRNAs with high on-target scores and minimal predicted off-target effects.
-
Example gRNA sequence for human this compound (targeting exon 2): 5'-GACGTGCAGATCGTGAAGCT-3'. This sequence is for illustrative purposes and requires experimental validation.
-
-
Oligonucleotide Annealing and Cloning:
-
Synthesize two complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP (PX458)).
-
Anneal the two oligonucleotides to form a double-stranded DNA insert.
-
Digest the pSpCas9(BB)-2A-GFP vector with the BbsI restriction enzyme.
-
Ligate the annealed gRNA insert into the linearized vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HEK293T for initial validation, or a relevant cancer cell line like HepG2 for phenotypic studies) in the appropriate medium and conditions.
-
-
Transfection:
-
Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated this compound-gRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Include a control group transfected with a non-targeting (scramble) gRNA plasmid.
-
Protocol 3: Clonal Selection and Expansion
-
Fluorescence-Activated Cell Sorting (FACS):
-
48 hours post-transfection, detach the cells and resuspend them in FACS buffer.
-
Sort the GFP-positive cells (indicating successful transfection) into a 96-well plate at a density of a single cell per well.
-
-
Clonal Expansion:
-
Culture the single-cell clones until they form visible colonies.
-
Expand the individual clones into larger culture vessels for further analysis.
-
Protocol 4: Validation of this compound Knockout
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clone.
-
Amplify the genomic region surrounding the gRNA target site by PCR.
-
-
Sanger Sequencing and TIDE/ICE Analysis:
-
Sequence the PCR products using Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits) to identify and quantify the presence of insertions and deletions (indels) in the polyclonal population and to confirm homozygous or biallelic edits in clonal lines.
-
-
Western Blot Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
Protocol 5: Phenotypic Assays
-
Cell Proliferation Assay:
-
Seed an equal number of wild-type, scramble control, and this compound-KO cells in a 96-well plate.
-
Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a CCK-8 or MTT assay.[9]
-
-
Colony Formation Assay:
-
Seed a low density of cells in a 6-well plate and culture for 10-14 days.
-
Fix and stain the colonies with crystal violet and count the number of colonies formed.
-
-
Cell Migration Assay:
-
Perform a wound-healing assay or a transwell migration assay to assess the migratory capacity of the cells.
-
-
rRNA Processing Analysis:
-
Isolate total RNA and perform Northern blot analysis or qRT-PCR using primers specific for pre-rRNA species to assess defects in rRNA maturation.
-
Visualization of Pathways and Workflows
This compound Signaling in HBV-Associated Hepatocellular Carcinoma
References
- 1. WDR68 stimulates cellular proliferation via activating ribosome biogenesis in 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Validate a CRISPR Knockout [biognosys.com]
- 3. genuinbiotech.com [genuinbiotech.com]
- 4. synthego.com [synthego.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: Generation of a WDR46 Knockout Cell Line
Introduction
WDR46 (WD Repeat Domain 46), also known as BING4 or UTP7, is a crucial nuclear scaffold protein that plays a fundamental role in the organization and function of the nucleolus.[1] It is a key component of the small subunit (SSU) processome, which is the initial precursor of the small eukaryotic ribosomal subunit.[2][3][4] this compound is essential for the proper processing of 18S ribosomal RNA (rRNA) and ensures the correct localization of other key processing proteins, such as nucleolin (NCL) and DDX21, within the granular component of the nucleolus.[1][4][5] Depletion of this compound leads to the mislocalization of these factors, highlighting its structural importance in ribosome biogenesis.[1][5][6] Recent studies have also implicated this compound in the progression of certain cancers, such as hepatocellular carcinoma (HCC), where it can be stabilized by the Hepatitis B virus core protein (HBC) to promote cell growth and migration.[7]
Generating a this compound knockout (KO) cell line using CRISPR-Cas9 technology is an invaluable tool for researchers. It allows for the detailed investigation of this compound's function in ribosome biogenesis, its role in cellular signaling pathways, and its contribution to disease pathology. These cell lines are essential for loss-of-function studies, drug target validation, and exploring the molecular mechanisms underlying this compound-associated processes.
Signaling and Functional Pathways of this compound
This compound functions primarily within the nucleolus as a scaffold for the ribosome biogenesis machinery. Its depletion specifically affects the 18S rRNA processing pathway. In the context of HBV-related cancer, this compound is involved in a distinct pathway that promotes cell proliferation.
References
- 1. Gene - this compound [maayanlab.cloud]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. uniprot.org [uniprot.org]
- 5. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound WD repeat domain 46 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. HBV core protein enhances this compound stabilization to upregulate NUSAP1 and promote HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of WDR46 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 46 (WDR46) is a crucial scaffold component of the nucleolar structure, playing a vital role in ribosomal RNA (rRNA) processing.[1] this compound is an integral part of the small subunit (SSU) processome, which is the initial precursor of the small eukaryotic ribosomal subunit. Its primary function involves the correct localization of essential proteins like DDX21 and nucleolin to the granular compartment of the nucleolus, a key step in 18S rRNA processing. Given the fundamental role of ribosome biogenesis in cell growth and proliferation, aberrant expression of genes involved in this process, such as this compound, has been implicated in various diseases, including cancer.
The study of this compound gene expression can provide valuable insights into the mechanisms of diseases characterized by dysregulated cell growth. Furthermore, monitoring this compound expression levels can be instrumental in drug development, particularly for therapies targeting ribosome biogenesis or associated pathways. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression, making it an ideal tool for this purpose.[2]
These application notes provide a comprehensive protocol for the quantitative analysis of this compound gene expression using SYBR Green-based qPCR.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound in rRNA processing and the experimental workflow for its quantitative analysis.
Caption: this compound is a key component of the SSU processome in the nucleolus, where it facilitates the processing of pre-rRNA into 18S rRNA by ensuring the correct localization of essential factors like DDX21 and Nucleolin.
Caption: The workflow for this compound qPCR analysis begins with RNA isolation and reverse transcription, followed by qPCR and data analysis using the ΔΔCt method for relative quantification.
Experimental Protocols
Primer Design and Validation for Human this compound
Primer Design Guidelines:
-
Target: Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Amplicon Length: Aim for an amplicon size between 70 and 150 base pairs.[3]
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be between 60-65°C and within 2-3°C of each other.
-
GC Content: The GC content should be between 40-60%.
-
Primer Length: Primers should be 18-24 nucleotides in length.
-
Avoid: Runs of identical nucleotides (especially Gs), self-dimers, and hairpin structures.
Recommended Tool: Use a primer design tool such as Primer-BLAST from NCBI.
Example Unvalidated Primer Pair for Human this compound (for validation):
-
Forward Primer: 5'-AGCAGCCTCAAGGACTACGA-3'
-
Reverse Primer: 5'-TGGCTTTGTCCTCATTCACG-3'
Primer Validation Protocol:
-
In Silico Analysis: Use Primer-BLAST to check for specificity against the human transcriptome.
-
Standard PCR and Gel Electrophoresis:
-
Perform a standard PCR using the designed primers and a cDNA template known to express this compound.
-
Run the PCR product on a 2% agarose gel.
-
A single band of the expected size indicates primer specificity.
-
-
Melt Curve Analysis:
-
Perform a qPCR with a melt curve analysis at the end of the amplification cycles.
-
A single, sharp peak in the melt curve confirms the amplification of a single product.
-
-
Standard Curve and Efficiency:
-
Prepare a 5-fold serial dilution of a pooled cDNA sample.
-
Run a qPCR with these dilutions to generate a standard curve.
-
The amplification efficiency should be between 90% and 110%, with an R² value > 0.98.
-
Quantitative PCR Protocol for this compound Expression
This protocol is based on a two-step RT-qPCR approach using SYBR Green chemistry.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Nuclease-free water
-
Validated primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Protocol:
Step 1: RNA Isolation and Quantification
-
Isolate total RNA from cell or tissue samples according to the manufacturer's protocol.
-
Assess the quantity and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
Step 2: cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
Step 3: qPCR Reaction Setup
-
Prepare a master mix for each primer set (this compound and reference gene) on ice. For each reaction, combine:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
6 µL Nuclease-free water
-
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA to the appropriate wells.
-
Include the following controls:
-
No-Template Control (NTC): Add 2 µL of nuclease-free water instead of cDNA to check for contamination.
-
No-Reverse-Transcription Control (-RT): Use RNA that has not been reverse transcribed to check for genomic DNA contamination.
-
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
Step 4: qPCR Cycling Conditions
-
Set up the following cycling program on the real-time PCR instrument:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: According to the instrument's instructions.
-
Data Presentation
Quantitative data for this compound gene expression should be presented in a clear and organized manner. The following tables provide templates for recording and presenting your results.
Table 1: Raw Ct Values and Melt Curve Analysis
| Sample ID | Treatment | Target Gene | Replicate 1 Ct | Replicate 2 Ct | Replicate 3 Ct | Average Ct | Std. Dev. | Melt Curve Peak (°C) |
| 1 | Control | This compound | 24.12 | 24.25 | 24.18 | 24.18 | 0.06 | 85.2 |
| 2 | Control | GAPDH | 18.55 | 18.60 | 18.58 | 18.58 | 0.03 | 83.5 |
| 3 | Drug A | This compound | 26.34 | 26.41 | 26.30 | 26.35 | 0.06 | 85.3 |
| 4 | Drug A | GAPDH | 18.62 | 18.59 | 18.65 | 18.62 | 0.03 | 83.4 |
| 5 | Drug B | This compound | 22.05 | 22.11 | 22.08 | 22.08 | 0.03 | 85.2 |
| 6 | Drug B | GAPDH | 18.50 | 18.55 | 18.52 | 18.52 | 0.03 | 83.5 |
| NTC | - | This compound | Undetermined | Undetermined | Undetermined | - | - | - |
| NTC | - | GAPDH | Undetermined | Undetermined | Undetermined | - | - | - |
Table 2: Relative Quantification of this compound Gene Expression (ΔΔCt Method)
| Treatment | Average Ct this compound | Average Ct GAPDH | ΔCt (Ct this compound - Ct GAPDH) | ΔΔCt (ΔCt Treatment - ΔCt Control) | Fold Change (2^-ΔΔCt) |
| Control | 24.18 | 18.58 | 5.60 | 0.00 | 1.00 |
| Drug A | 26.35 | 18.62 | 7.73 | 2.13 | 0.23 |
| Drug B | 22.08 | 18.52 | 3.56 | -2.04 | 4.11 |
Applications in Research and Drug Development
-
Disease Biomarker: Quantifying this compound expression in patient samples can help determine its potential as a diagnostic or prognostic biomarker, particularly in cancers with high proliferative rates.
-
Mechanism of Action Studies: For drugs targeting ribosome biogenesis, monitoring this compound expression can provide insights into the drug's on-target effects. A significant change in this compound expression following drug treatment could indicate an impact on the SSU processome.
-
Drug Screening: A high-throughput qPCR assay for this compound can be used to screen compound libraries for molecules that modulate ribosome biogenesis.
-
Pharmacodynamic Biomarker: In pre-clinical and clinical studies, changes in this compound expression in response to a therapeutic agent can serve as a pharmacodynamic biomarker to assess drug activity.
-
Combination Therapy Development: Understanding how different drugs affect this compound expression can inform the development of combination therapies. For instance, a drug that upregulates this compound could be combined with one that inhibits a downstream process to create a synergistic effect. The use of gene expression profiling can reveal subtle mechanisms of drug sensitivity and resistance, aiding in the design of more effective combination treatments.[4]
References
Application Notes and Protocols for Detecting WDR46 Protein via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the WD repeat-containing protein 46 (WDR46) using Western blotting. This document includes methodologies for sample preparation, electrophoresis, protein transfer, antibody incubation, and signal detection. Additionally, it summarizes key quantitative data and visualizes the experimental workflow and a relevant signaling pathway.
Introduction to this compound
This compound is a crucial scaffold component of the nucleolar structure, playing a significant role in organizing the machinery for 18S ribosomal RNA (rRNA) processing.[1][2] It is essential for the proper localization of proteins like nucleolin (NCL) and DDX21 to the granular compartment of the nucleolus.[2][3][4] Functionally, this compound is part of the small subunit (SSU) processome, the initial precursor of the small eukaryotic ribosomal subunit.[3][5] Dysregulation of this compound has been implicated in various cancers, including hepatocellular carcinoma, where it can be upregulated by the Hepatitis B virus (HBV) core protein.[6]
Experimental Data Summary
The following tables provide essential information for the successful Western blot detection of this compound.
| Parameter | Value | Source |
| Calculated Molecular Weight | 68 kDa | [7] |
| Observed Molecular Weight | ~74 kDa | [7] |
| Subcellular Localization | Nucleolus | [1][2][4][5] |
| Antibody | Catalog Number | Type | Recommended Dilution | Positive Controls |
| Anti-WDR46 | 15110-1-AP (Proteintech) | Rabbit Polyclonal | 1:2000 - 1:10000 | HeLa, Jurkat, Mouse Spleen, Rat Spleen |
| Anti-WDR46 | PAab09496 | Rabbit Polyclonal | 1:500 - 1:5000 | Jurkat |
Western Blot Protocol for this compound
This protocol is a comprehensive guide for the detection of this compound protein.
I. Sample Preparation (Cell Lysate)
-
Cell Culture: Culture cells (e.g., HeLa or Jurkat) to 70-80% confluency.
-
Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into 1 ml of ice-cold PBS.
-
For suspension cells, centrifuge at 1,500 rpm for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. A common formulation is 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0, with freshly added 1mM PMSF, 1mM Na3VO4, and 1X Protease Inhibitor Cocktail.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Sonication: Sonicate the lysate briefly (e.g., 10 seconds) to shear nuclear DNA and ensure complete lysis.[8] This is particularly important for nuclear proteins like this compound.
-
Centrifugation: Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C.[8]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein (20-30 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
II. SDS-PAGE
-
Gel Preparation: Prepare a 10% or 12% SDS-polyacrylamide gel.
-
Loading: Load the prepared protein samples into the wells of the gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Electrophoresis: Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
III. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief rinse in transfer buffer. Nitrocellulose membranes do not require this step.
-
Transfer Setup: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
-
Transfer: Transfer the proteins from the gel to the membrane. A standard condition for wet transfer is 100V for 1 hour at 4°C.[8]
IV. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][11]
-
Secondary Antibody Incubation:
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
V. Signal Detection
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Detection: Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Western blot protocol for this compound detection.
This compound in Ribosome Biogenesis
Caption: The role of this compound as a scaffold protein in the SSU processome for 18S rRNA processing.
References
- 1. Gene - this compound [maayanlab.cloud]
- 2. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. This compound WD repeat domain 46 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. HBV core protein enhances this compound stabilization to upregulate NUSAP1 and promote HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescience-market.com [lifescience-market.com]
- 8. origene.com [origene.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. This compound antibody (15110-1-AP) | Proteintech [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - BG [thermofisher.com]
Methods for Analyzing WDR46 Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
WDR46, a member of the WD40 repeat-containing protein family, is a crucial scaffold component of the nucleolar structure.[1] It plays a vital role in the biogenesis of the small ribosomal subunit (SSU) as a core component of the SSU processome.[1][2] Given that WD40 domains are known to mediate protein-protein interactions, understanding the interactome of this compound is essential for elucidating its precise molecular functions and its role in cellular processes and disease. Dysregulation of ribosome biogenesis is implicated in various pathologies, including cancer, making this compound and its interactions potential targets for therapeutic intervention.
This document provides detailed protocols for two widely used and powerful techniques to identify and characterize this compound protein-protein interactions: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) for identifying interaction partners in a cellular context, and Yeast Two-Hybrid (Y2H) screening for identifying direct binary interactions. Furthermore, a comprehensive list of known this compound interactors identified through various methods is presented to facilitate further research.
Key this compound Interaction Partners
This compound is known to interact with several key proteins involved in ribosome biogenesis and other cellular processes. A summary of its well-characterized interactors is provided below.
| Interacting Protein | Gene Symbol | Function |
| DEAD-Box Helicase 21 | DDX21 | An RNA helicase involved in rRNA transcription, processing, and ribosome biogenesis. It also plays a role in the innate immune response.[2] |
| Nucleolin | NCL | A multifunctional nucleolar protein involved in ribosome biogenesis, chromatin remodeling, transcription, and RNA metabolism. |
| NOP2 Nucleolar Protein | NOP2 | A component of the SSU processome that is essential for 18S rRNA processing. |
| EBNA1 Binding Protein 2 | EBNA1BP2 | Required for the processing of the 27S pre-rRNA and plays a role in ribosomal large subunit biogenesis.[3][4][5] |
This compound Interaction Network in the SSU Processome
The following diagram illustrates the central role of this compound as a scaffold protein within the Small Subunit (SSU) processome, mediating interactions with key partners involved in ribosome biogenesis.
Caption: this compound as a central hub within the SSU processome.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
This protocol describes the identification of this compound-interacting proteins from cell lysates.
Workflow Diagram:
Caption: Workflow for Co-IP followed by Mass Spectrometry.
Materials:
-
Cell culture expressing endogenous or tagged this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-WDR46 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.
-
Immunoprecipitation: Add the anti-WDR46 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
SDS-PAGE and In-gel Digestion: Separate the eluted proteins on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie blue) and excise the entire lane or specific bands. Perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra by searching against a protein database. Quantify the identified proteins and compare against a control IP (e.g., using a non-specific IgG antibody) to identify specific interactors.
Protocol 2: Yeast Two-Hybrid (Y2H) Screening
This protocol describes the identification of binary protein interactions with this compound.
Workflow Diagram:
Caption: Workflow for Yeast Two-Hybrid Screening.
Materials:
-
Yeast strain (e.g., AH109)
-
Bait plasmid (e.g., pGBKT7)
-
Prey cDNA library in a suitable vector (e.g., pGADT7)
-
Yeast transformation reagents
-
Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Plasmid Construction: Clone the full-length or a domain of this compound into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Bait Auto-activation and Toxicity Test: Transform the bait plasmid into the yeast strain and plate on SD/-Trp and SD/-Trp/-His media. The bait should not auto-activate the reporter gene (i.e., no growth on SD/-Trp/-His) and should not be toxic to the yeast.
-
Y2H Library Screening: Co-transform the bait plasmid and the prey cDNA library into the yeast strain.
-
Selection of Diploids: Plate the transformed yeast on SD/-Trp/-Leu to select for cells containing both bait and prey plasmids.
-
Screening for Interactions: Replica plate the colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this medium indicate a potential protein-protein interaction.
-
Validation of Positive Interactions: Perform a colony-lift filter assay to test for β-galactosidase activity (blue color development in the presence of X-α-Gal) to confirm the interactions.
-
Identification of Prey Proteins: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting proteins.
Comprehensive List of this compound Interactors
The following table lists the 182 protein interactors of human this compound as documented in the BioGRID database. This data was obtained through various experimental methods, primarily high-throughput affinity purification followed by mass spectrometry.
| Gene Symbol | Description |
| AATF | Apoptosis antagonizing transcription factor |
| ABLIM1 | Actin binding LIM protein 1 |
| ACIN1 | Apoptotic chromatin condensation inducer 1 |
| ACTR2 | ARP2 actin related protein 2 homolog |
| ... | ... |
| ZNF598 | Zinc finger protein 598 |
| ZNF830 | Zinc finger protein 830 |
| (Note: Due to the extensive length of the full list of 182 interactors, a truncated version is shown here. The full list can be accessed from the BioGRID database, accession 114694)[3] |
References
Application Notes: Purification of Recombinant WDR46 Protein
Introduction
WD repeat-containing protein 46 (WDR46) is a crucial scaffold component of the nucleolar structure, playing a significant role in the processing of 18S ribosomal RNA.[1][2][3] It is essential for the proper localization of key proteins like nucleolin and DDX21 to the granular compartment of the nucleolus.[1][2] Given its role in ribosome biogenesis, this compound is a protein of interest for researchers in cell biology and drug development. This document provides a detailed protocol for the expression and purification of recombinant this compound protein, tailored for research and drug development applications. Due to the highly insoluble nature of this compound, this protocol utilizes a denaturing purification strategy followed by on-column refolding.[1]
Expression System
The recommended expression system for recombinant this compound is Escherichia coli (e.g., BL21(DE3) strain), which allows for high-yield protein production.[4][5] A plasmid vector such as pET28a, which incorporates an N-terminal hexahistidine (6xHis) tag, is suggested to facilitate purification via immobilized metal affinity chromatography (IMAC).[4][6] The His-tag is a small and generally non-intrusive tag that allows for efficient capture of the recombinant protein.[7][8]
Purification Strategy
A multi-step chromatography approach is employed to achieve high purity of the recombinant this compound protein. The workflow consists of the following key stages:
-
Capture: Immobilized Metal Affinity Chromatography (IMAC) under denaturing conditions to capture the His-tagged this compound protein.[7][9][10][11]
-
Intermediate Purification/Refolding: On-column refolding of the captured this compound followed by elution.
-
Polishing: Ion Exchange Chromatography (IEX) to separate this compound based on its net charge, further removing contaminants.[12][13][14][15][16]
-
Final Polishing & Buffer Exchange: Size Exclusion Chromatography (SEC) to separate proteins based on size and for buffer exchange into a suitable storage buffer.[17][18][19][20][21]
This strategy is designed to overcome the challenge of this compound's insolubility by initially purifying it in a denatured state and then refolding it into its native conformation.
Experimental Protocols
Expression of Recombinant this compound in E. coli
-
Transformation: Transform the this compound expression plasmid (e.g., pET28a-WDR46) into a competent E. coli expression strain like BL21(DE3).
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28a). Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 16-20 hours. This lower temperature can help to improve the solubility of some proteins, though this compound is expected to be largely in inclusion bodies.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Cell Lysis and Inclusion Body Preparation
-
Resuspension: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of culture.
-
Lysis: Lyse the cells by sonication on ice. Perform 6 cycles of 30 seconds ON and 30 seconds OFF.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet twice with Lysis Buffer containing 1% Triton X-100 to remove membrane proteins and other contaminants. Follow each wash with centrifugation as in the previous step. Finally, wash the pellet with Lysis Buffer without Triton X-100.
Purification of this compound
-
Solubilization: Solubilize the washed inclusion bodies in 20 mL of Denaturing Binding Buffer (8 M Urea, 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Stir for 1 hour at room temperature.
-
Clarification: Centrifuge the solubilized inclusion bodies at 20,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap HP) with 10 column volumes (CVs) of Denaturing Binding Buffer.
-
Sample Loading: Load the clarified supernatant containing the denatured this compound onto the equilibrated column.
-
Washing: Wash the column with 10 CVs of Denaturing Wash Buffer (8 M Urea, 50 mM Tris-HCl, 300 mM NaCl, 40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer. This can be achieved by running a linear gradient from 100% Denaturing Wash Buffer to 100% Refolding Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM imidazole, 500 mM L-arginine, pH 8.0) over 20 CVs.
-
Elution: Elute the refolded this compound protein with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 500 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing this compound from the IMAC step and buffer exchange into IEX Binding Buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.5 - the exact pH and salt concentration may need optimization based on the calculated pI of this compound). This can be done using a desalting column or dialysis.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., HiTrap Q HP) with IEX Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with IEX Binding Buffer until the baseline absorbance at 280 nm is stable.
-
Elution: Elute the bound this compound with a linear gradient of NaCl (from 25 mM to 1 M) in the IEX buffer over 20 CVs. Collect fractions and analyze by SDS-PAGE.
-
Concentration: Pool the pure fractions from the IEX step and concentrate them using an appropriate centrifugal filter device (e.g., Amicon Ultra with a suitable molecular weight cutoff).
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with the final Storage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).[17]
-
Sample Loading: Load the concentrated protein sample onto the SEC column.
-
Elution: Elute the protein with the Storage Buffer at a constant flow rate. This compound should elute as a single peak corresponding to its monomeric or oligomeric state. Collect fractions.
-
Purity Analysis: Analyze the final purified protein by SDS-PAGE and determine the concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.
Data Presentation
Table 1: Summary of a Typical Purification of Recombinant this compound (from 1L E. coli culture)
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate (Denatured) | 800 | 50 | ~6 |
| IMAC Eluate (Refolded) | 40 | 35 | ~88 |
| IEX Eluate | 25 | 23 | >95 |
| SEC Eluate | 20 | 19 | >98 |
Note: These values are representative and may vary depending on expression levels and optimization of the purification steps.
Visualizations
Caption: Workflow for recombinant this compound protein purification.
Caption: Role of this compound in ribosome biogenesis.
References
- 1. Gene - this compound [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ptgcn.com [ptgcn.com]
- 5. static.igem.org [static.igem.org]
- 6. scispace.com [scispace.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. neb.com [neb.com]
- 9. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evitria.com [evitria.com]
- 11. bio-rad.com [bio-rad.com]
- 12. sinobiological.com [sinobiological.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein purification by IE-chromatography [reachdevices.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 18. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 19. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
Application Note: Identification of WDR46 Interactors Using Cross-Linking Mass Spectrometry
Abstract
WD40-repeat containing proteins, such as WDR46, are known to function as scaffolds for the assembly of multi-protein complexes, playing crucial roles in a variety of cellular processes.[1] Identifying the interacting partners of this compound is essential to fully elucidate its biological functions. Cross-linking mass spectrometry (XL-MS) is a powerful technique for capturing both stable and transient protein-protein interactions within their native cellular environment.[2][3][4] This application note provides a detailed protocol for the identification of this compound interactors in living cells using the MS-cleavable cross-linker, disuccinimidyl sulfoxide (DSSO), coupled with high-resolution mass spectrometry.
Introduction
This compound is a member of the WD40-repeat protein family, which are characterized by a repeating structural motif that forms a beta-propeller platform for protein-protein interactions.[1] These proteins are implicated in a wide range of cellular functions, including signal transduction, transcription regulation, and cell cycle control.[1] The primary function of WD40 proteins is to serve as a rigid scaffold for the assembly of multi-protein complexes.[1] To understand the specific role of this compound, it is critical to identify its interacting partners.
Cross-linking mass spectrometry (XL-MS) has emerged as a robust method for studying protein-protein interactions on a global scale.[5] This technique utilizes chemical cross-linkers to covalently link interacting proteins that are in close spatial proximity.[3] Subsequent enzymatic digestion and mass spectrometry analysis identify the cross-linked peptides, revealing the identities of the interacting proteins and providing information about the interaction interface.[6] The use of MS-cleavable cross-linkers, such as DSSO, simplifies data analysis by allowing the cross-linked peptides to be separated in the gas phase during tandem mass spectrometry (MS/MS), which facilitates their identification using standard proteomics search engines.[2][5][7]
This application note details an in vivo XL-MS workflow to identify the interactome of this compound in human cells.
Materials and Reagents
-
Human cell line expressing tagged this compound (e.g., HEK293T with FLAG-WDR46)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Disuccinimidyl sulfoxide (DSSO) cross-linker (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Anti-FLAG affinity beads
-
Ammonium Bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile
-
C18 desalting columns
Experimental Protocol
Cell Culture and In Vivo Cross-Linking
-
Culture HEK293T cells expressing FLAG-WDR46 to ~80% confluency.
-
Prepare a fresh 50 mM stock solution of DSSO in DMSO.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS to a concentration of 1 x 10^7 cells/mL.
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature with gentle rotation to facilitate cross-linking.
-
Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 20 mM and incubate for 15 minutes.
-
Wash the cells twice with ice-cold PBS to remove excess cross-linker and quenching reagent.
Cell Lysis and Affinity Purification of this compound Complexes
-
Lyse the cross-linked cells in ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG affinity beads overnight at 4°C with gentle rotation to capture this compound and its cross-linked interactors.
-
Wash the beads three times with lysis buffer and twice with PBS to remove non-specific binders.
On-Bead Digestion
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add mass spectrometry grade trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Separate the supernatant containing the digested peptides from the beads.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
Mass Spectrometry Analysis
-
Desalt the peptide mixture using C18 columns.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480).
-
Employ an MS2-MS3 acquisition strategy. In the MS2 scan, the DSSO cross-linker is cleaved by collision-induced dissociation (CID), generating characteristic reporter ions.[5][7]
-
The MS3 scan is then triggered on these reporter ions to sequence the individual peptides.
Data Analysis
-
Process the raw mass spectrometry data using a specialized software for cross-link identification, such as XlinkX within Proteome Discoverer or MeroX.[7]
-
Search the data against a human protein database.
-
Set the search parameters to include the mass modifications corresponding to the DSSO cross-linker and its cleavage products.
-
Filter the identified cross-linked peptides to a false discovery rate (FDR) of 1%.
-
Generate a list of high-confidence this compound interactors based on the identified inter-protein cross-links.
Data Presentation
The quantitative data from a comparative XL-MS experiment, for instance, comparing this compound interactors in control versus drug-treated cells, can be summarized in a table. This allows for the identification of changes in protein-protein interactions upon treatment.
| Interactor Protein | Gene | UniProt ID | Cross-link Site (this compound) | Cross-link Site (Interactor) | Fold Change (Treated/Control) | p-value |
| Protein A | GENEA | P12345 | K123 | K45 | 2.5 | 0.01 |
| Protein B | GENEB | Q67890 | K234 | K150 | -3.2 | 0.005 |
| Protein C | GENEC | P54321 | K345 | K255 | 1.2 | 0.04 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: In vivo XL-MS workflow for this compound interactor identification.
Caption: Hypothetical this compound protein interaction network.
Conclusion
The described cross-linking mass spectrometry protocol provides a robust framework for the identification of this compound interactors in their native cellular context. This approach will not only reveal the components of this compound-containing protein complexes but also provide valuable insights into the topology of these interactions. The identification of the this compound interactome is a critical step towards understanding its role in cellular processes and its potential involvement in disease pathways, which can inform future drug development efforts.
References
- 1. WD40 repeat - Wikipedia [en.wikipedia.org]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Live-Cell Imaging of WDR46 Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR46 (WD Repeat Domain 46) is a crucial scaffold protein residing in the nucleolus, the primary site of ribosome biogenesis in eukaryotic cells. As a core component of the small subunit (SSU) processome, this compound plays a pivotal role in the intricate process of 18S ribosomal RNA (rRNA) processing and the assembly of the 40S ribosomal subunit. Its structural integrity is vital for the correct localization and function of other key ribosome biogenesis factors, such as Nucleolin (NCL) and DDX21. Understanding the dynamic behavior of this compound in living cells is essential for elucidating the mechanisms of ribosome assembly and for identifying potential therapeutic targets in diseases associated with aberrant ribosome biogenesis, such as cancer.
These application notes provide a comprehensive guide to studying this compound dynamics using live-cell imaging techniques. We offer detailed protocols for fluorescently tagging this compound, performing advanced microscopy, and analyzing the resultant data. Furthermore, we present hypothetical quantitative data to illustrate the expected outcomes of such experiments and provide diagrams to visualize the molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Dynamics
Live-cell imaging techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Single-Particle Tracking (SPT) can provide quantitative insights into the dynamics of this compound. Below are examples of how to structure and present data from such experiments.
Table 1: Hypothetical FRAP Analysis of this compound-EGFP in the Nucleolus
This table illustrates the expected slower mobility of the scaffold protein this compound compared to a more mobile nucleolar protein.
| Protein | Mobile Fraction (%) | Immobile Fraction (%) | Half-maximal Recovery Time (t½, seconds) |
| This compound-EGFP | 45 ± 5 | 55 ± 5 | 25 ± 3 |
| NCL-EGFP (Control) | 85 ± 7 | 15 ± 7 | 8 ± 2 |
| EGFP (Control) | 98 ± 2 | 2 ± 2 | 0.5 ± 0.1 |
Table 2: Hypothetical Single-Particle Tracking Analysis of this compound-HaloTag
This table showcases the constrained diffusion of this compound, characteristic of a protein integrated into a large molecular complex.
| Protein | Diffusion Coefficient (D, µm²/s) | Track Confinement Ratio | Residence Time in Nucleolus (s) |
| This compound-HaloTag | 0.05 ± 0.01 | 0.8 ± 0.1 | > 300 |
| Free HaloTag (Control) | 5.0 ± 0.5 | 0.1 ± 0.05 | 2 ± 0.5 |
Signaling Pathway and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Application Notes and Protocols for Validating WDR46 Interactions Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR46 (WD repeat domain 46) is a crucial scaffold protein located in the nucleolus, playing a fundamental role in the biogenesis of the small ribosomal subunit (SSU). It is a key component of the SSU processome, a large complex responsible for the maturation of 18S rRNA.[1] Given its central role in ribosome production, a process often dysregulated in cancer and other proliferative diseases, understanding the protein-protein interaction network of this compound is of significant interest for basic research and therapeutic development.
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ visualization and quantification of protein-protein interactions.[2] This technique offers single-molecule resolution, allowing for the detection of endogenous protein interactions within the cellular context. PLA is particularly well-suited for validating interactions that are transient or occur within specific subcellular compartments, making it an ideal method for studying the dynamic interactions of this compound within the nucleolus.
These application notes provide a detailed protocol for utilizing PLA to validate and quantify the interactions of this compound with its binding partners, such as the DEAD-box RNA helicase DDX21.
Principle of the Proximity Ligation Assay
The PLA technique relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest (e.g., this compound and DDX21). Secondary antibodies, known as PLA probes, are conjugated with unique short DNA oligonucleotides (PLUS and MINUS). When these PLA probes are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling-circle amplification (RCA), generating a long, concatameric DNA product. This amplified product is subsequently detected by fluorescently labeled oligonucleotides, appearing as a distinct fluorescent spot. Each spot represents a single protein-protein interaction event, which can be visualized by fluorescence microscopy and quantified using image analysis software.[2]
Experimental Protocols
This protocol is adapted from the Duolink® PLA protocol and is optimized for cultured mammalian cells.
Materials and Reagents
-
Cells: Mammalian cell line expressing endogenous this compound and the protein of interest (e.g., HeLa, HEK293T).
-
Primary Antibodies:
-
Rabbit anti-WDR46 antibody
-
Mouse anti-DDX21 antibody
-
Note: Ensure primary antibodies are validated for immunofluorescence and are from different host species.
-
-
Duolink® PLA Kit:
-
Duolink® PLA Probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Duolink® Blocking Solution
-
Duolink® Antibody Diluent
-
Duolink® Ligation Kit (Ligation buffer and Ligase)
-
Duolink® Amplification Kit (Amplification buffer and Polymerase)
-
Duolink® Wash Buffers (A and B)
-
Duolink® In Situ Mounting Medium with DAPI
-
-
General Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
High-purity water
-
-
Equipment:
-
Glass coverslips or chamber slides
-
Humidity chamber
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ with BlobFinder plugin)
-
Step-by-Step Experimental Protocol
1. Cell Culture and Fixation:
-
Seed cells on glass coverslips or in chamber slides to achieve 50-70% confluency on the day of the experiment.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
Add Duolink® Blocking Solution to cover the cells and incubate in a humidity chamber for 1 hour at 37°C.
3. Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-WDR46 and mouse anti-DDX21) in Duolink® Antibody Diluent to their optimal concentration (determined by titration).
-
Tap off the blocking solution and add the primary antibody solution to the cells.
-
Incubate in a humidity chamber overnight at 4°C or for 1-2 hours at 37°C.
4. PLA Probe Incubation:
-
Wash the cells twice with 1x Duolink® Wash Buffer A for 5 minutes each.
-
Dilute the Duolink® PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in Duolink® Antibody Diluent.
-
Tap off the wash buffer and add the PLA probe solution.
-
Incubate in a humidity chamber for 1 hour at 37°C.
5. Ligation:
-
Wash the cells twice with 1x Duolink® Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by diluting the 5x Ligation Buffer 1:5 in high-purity water and then adding the Ligase to a final dilution of 1:40.
-
Tap off the wash buffer and add the ligation solution.
-
Incubate in a humidity chamber for 30 minutes at 37°C.
6. Amplification:
-
Wash the cells twice with 1x Duolink® Wash Buffer A for 2 minutes each.
-
Prepare the amplification solution by diluting the 5x Amplification Buffer 1:5 in high-purity water and then adding the Polymerase to a final dilution of 1:80.
-
Tap off the wash buffer and add the amplification solution.
-
Incubate in a dark humidity chamber for 100 minutes at 37°C.
7. Final Washes and Mounting:
-
Wash the cells twice with 1x Duolink® Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Duolink® Wash Buffer B for 1 minute.
-
Mount the coverslip on a glass slide using Duolink® In Situ Mounting Medium with DAPI.
-
Seal the coverslip and store in the dark at 4°C until imaging.
8. Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots.
-
Acquire images from at least 10-15 random fields of view per condition.
-
Quantify the number of PLA signals per cell using image analysis software such as ImageJ with the BlobFinder plugin. The number of nuclei (stained with DAPI) can be used to normalize the PLA signal count.
Data Presentation
Quantitative data from PLA experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table is a representative example of how to present quantitative data for the validation of the this compound-DDX21 interaction.
| Treatment Group | Average PLA Signals per Cell (Mean ± SEM) | Fold Change vs. Control | p-value |
| Control (Untreated) | 15.2 ± 1.8 | 1.0 | - |
| Drug A (Ribosome Biogenesis Inhibitor) | 5.6 ± 0.9 | 0.37 | <0.01 |
| This compound siRNA | 3.1 ± 0.5 | 0.20 | <0.001 |
| DDX21 siRNA | 4.5 ± 0.7 | 0.30 | <0.001 |
| Negative Control (Single Primary Antibody) | 1.2 ± 0.3 | 0.08 | <0.001 |
Table 1: Quantification of this compound-DDX21 interaction under different experimental conditions. Data are presented as the mean number of PLA signals per cell ± standard error of the mean (SEM) from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by a post-hoc test.
Visualizations
Signaling Pathway
This compound in the Ribosome Biogenesis Pathway.
Experimental Workflow
Proximity Ligation Assay Experimental Workflow.
Conclusion
The Proximity Ligation Assay provides a robust and sensitive method for the in situ validation and quantification of this compound protein-protein interactions. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can gain valuable insights into the molecular machinery of ribosome biogenesis and the role of this compound in this essential cellular process. This information is critical for advancing our understanding of diseases linked to aberrant ribosome production and for the development of novel therapeutic strategies.
References
- 1. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of WDR46 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
WDR46 (WD repeat-containing protein 46) is a critical component of the small subunit (SSU) processome, playing an essential role in ribosome biogenesis through its interactions with both proteins and RNA. Dysregulation of ribosome biogenesis is implicated in various diseases, including cancer, making this compound an attractive therapeutic target. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify and validate small molecule inhibitors of this compound. The screening cascade employs a primary AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) screen to detect disruptors of the this compound-DDX21 protein-protein interaction, followed by a secondary, orthogonal Fluorescence Polarization (FP) assay to confirm hits by assessing their impact on this compound's RNA-binding function.
Introduction
This compound is a nucleolar protein characterized by the presence of WD40 repeats, which mediate protein-protein interactions. It is a core component of the SSU processome, a large ribonucleoprotein complex essential for the maturation of the 40S ribosomal subunit. This compound's function is dependent on its interactions with other processome components, such as the RNA helicase DDX21, and its ability to bind pre-rRNA.[1][2] The central role of this compound in the highly conserved and essential process of ribosome biogenesis makes it a compelling target for the development of novel therapeutics.[3][4][5][6][7]
This document outlines a robust HTS strategy to identify novel this compound inhibitors. The primary screen is a biochemical assay targeting the disruption of the this compound-DDX21 interaction. Hits from the primary screen are then subjected to a secondary FP-based assay that measures the inhibition of this compound binding to a specific RNA sequence. This two-tiered approach is designed to identify compounds that modulate this compound function through distinct but complementary mechanisms, thereby increasing the confidence in identified hits and providing initial insights into their mode of action.
Signaling Pathway and Therapeutic Rationale
This compound is a key scaffolding protein within the SSU processome. Its interaction with the RNA helicase DDX21 is crucial for the proper processing and modification of pre-rRNA.[1][8][9] DDX21 is involved in multiple steps of ribosome biogenesis, and its interaction with this compound is thought to be critical for its recruitment and function within the processome.[10][11] By inhibiting the this compound-DDX21 interaction, small molecules could disrupt the assembly and function of the SSU processome, leading to an arrest of ribosome biogenesis and ultimately inhibiting cell proliferation. This provides a strong rationale for targeting this specific protein-protein interaction in diseases characterized by uncontrolled cell growth, such as cancer.
Experimental Workflow
The proposed HTS workflow is a multi-step process designed to efficiently identify and validate this compound inhibitors from a large compound library. The workflow begins with a primary screen of the entire library, followed by confirmation of initial hits, a secondary orthogonal assay, and finally, dose-response studies to determine the potency of the validated hits.
References
- 1. rnajc.ucsf.edu [rnajc.ucsf.edu]
- 2. DDX21 Interacts with WDR5 to Promote Colorectal Cancer Cell Proliferation by Activating CDK1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome biogenesis factors—from names to functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Extension of the Ribosome Biogenesis Pathway Using Network-Guided Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome biogenesis and function in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The RNA helicase Ddx21 controls Vegfc-driven developmental lymphangiogenesis by balancing endothelial cell ribosome biogenesis and p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DDX21 at the Nexus of RNA Metabolism, Cancer Oncogenesis, and Host-Virus Crosstalk: Decoding Its Biomarker Potential and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting WDR46 insolubility in protein extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the insolubility of the WDR46 protein during extraction.
Frequently Asked Questions (FAQs)
Q1: I am trying to extract this compound, but it consistently ends up in the insoluble pellet. Why is this happening?
A1: this compound is known to be a highly insoluble nucleolar scaffold protein.[1][2] Its primary role is to provide a structural framework within the nucleolus for the 18S ribosomal RNA processing machinery.[1][2] This inherent structural function and its classification as a nuclear scaffold component contribute to its poor solubility in standard protein extraction buffers. Its N- and C-terminal regions are predicted to be intrinsically disordered, which can also contribute to aggregation when removed from its native environment.[1][2]
Q2: What is the first troubleshooting step I should take when my this compound protein is found in the insoluble fraction?
A2: The first step is to ensure your lysis procedure is robust enough to disrupt the nucleus and nucleolus effectively. This involves both mechanical and chemical disruption. We recommend optimizing your sonication or mechanical shearing protocol. After lysis, if this compound is still in the pellet, the next step is to modify your lysis buffer to include stronger detergents or chaotropic agents.
Q3: Are there specific buffer components that are more effective for solubilizing this compound?
A3: Yes, for highly insoluble proteins like this compound, standard buffers like RIPA may be insufficient.[3] Consider using buffers containing strong chaotropic agents such as urea and thiourea, which disrupt the hydrogen bond networks that cause protein aggregation.[4] Zwitterionic detergents like CHAPS can also be effective. For applications where protein function is not required, such as Western blotting, very strong "killer" buffers containing high concentrations of SDS and urea can be used.
Q4: Can I use a solubility-enhancing fusion tag to improve this compound extraction?
A4: While not a direct troubleshooting step for extraction from native sources, if you are working with recombinant this compound, using a highly soluble fusion partner (e.g., MBP, GST) can significantly improve its expression and solubility.[5] However, this approach is only applicable to recombinant protein expression systems.
Q5: My extraction protocol includes DNase treatment, but this compound remains insoluble. What else can I do?
A5: this compound's insolubility is not solely dependent on its association with DNA or RNA.[2] While DNase and RNase treatment is crucial for reducing viscosity and releasing nucleic acid-bound proteins, the intrinsic nature of this compound as a scaffold protein is the primary driver of its insolubility. Therefore, after enzymatic treatment, the focus should be on the solubilization agents in your lysis buffer.
Troubleshooting Workflow
This workflow provides a logical progression of steps to troubleshoot this compound insolubility.
Caption: A flowchart for troubleshooting this compound insolubility.
Data Presentation: Lysis Buffer Comparison
The choice of lysis buffer is critical for solubilizing this compound. The table below summarizes various buffer compositions, ranging from standard to highly denaturing, for different experimental needs.
| Buffer Type | Key Components | Strength | Recommended Application |
| Standard RIPA | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Mild-Moderate | Initial trials, cytoplasmic proteins |
| High Salt Modified RIPA | 50 mM Tris-HCl, 500 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate | Moderate | Extraction of some nuclear proteins |
| CHAPS Buffer | 40 mM HEPES, 120 mM NaCl, 1 mM EDTA, 1-4% CHAPS | Moderate (Non-denaturing) | Co-immunoprecipitation, functional assays |
| Urea/Thiourea Buffer | 7M Urea, 2M Thiourea, 4% CHAPS, 30 mM Tris | Strong (Denaturing) | 2D-PAGE, Mass Spectrometry |
| "Killer" SDS/Urea Buffer | 2M Urea, 4% SDS, 8% sucrose | Very Strong (Denaturing) | Western Blot of highly insoluble proteins |
| Laemmli/Urea Buffer | 1x Laemmli sample buffer, 4M Urea | Very Strong (Denaturing) | Western Blot of WD40 repeat proteins |
Experimental Protocols
Protocol 1: High-Efficiency Mechanical Lysis and Extraction
This protocol is designed to maximize the disruption of nuclear and nucleolar structures.
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Hypotonic Lysis: Resuspend the cell pellet in 5 volumes of hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes to allow cells to swell.
-
Mechanical Disruption:
-
Dounce Homogenization: Transfer the cell suspension to a Dounce homogenizer and apply 10-15 strokes with a tight-fitting pestle.
-
Syringe Lysis: Alternatively, pass the suspension through a 27-gauge needle 10-15 times.[6]
-
-
Nuclear Pellet Isolation: Centrifuge the homogenate at 3,000 x g for 15 minutes at 4°C. The resulting pellet contains the nuclei.
-
Nuclear Lysis and Solubilization: Proceed immediately to one of the solubilization protocols below.
Protocol 2: Solubilization for Western Blotting (Denaturing)
This protocol uses a strong urea/SDS-based buffer to solubilize this compound for analysis by SDS-PAGE and Western blotting.
-
Prepare "Killer" Lysis Buffer: Mix 2M Urea, 4% SDS, 8% sucrose, 62.5 mM Tris-HCl pH 6.8, and add fresh DTT to 100 mM.
-
Resuspend Nuclear Pellet: Add 200 µL of "Killer" Lysis Buffer to the nuclear pellet obtained from Protocol 1.
-
Sonication: Sonicate the sample on ice using a probe sonicator. Use short bursts of 10-15 seconds followed by 30-second rest periods to prevent overheating. Repeat 3-5 times until the viscosity is significantly reduced.
-
Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at room temperature.
-
Sample Preparation: Transfer the supernatant to a new tube. This is your soluble this compound fraction. Add bromophenol blue and boil for 5 minutes before loading on an SDS-PAGE gel. Note: If using high urea concentrations, do not heat above 37°C to avoid protein carbamylation.[4]
Signaling Pathway Visualization
While this compound is a scaffold protein and not part of a classical signaling cascade, its role in ribosome biogenesis is central. The diagram below illustrates its position within the pre-rRNA processing pathway.
Caption: Role of this compound in 18S rRNA processing.
References
optimizing WDR46 antibody performance in western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the performance of your WDR46 antibody in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The predicted molecular weight of the full-length human this compound protein, based on its 610 amino acids, is approximately 68.1 kDa.[1] However, be aware that post-translational modifications or the existence of different isoforms could potentially lead to the observation of bands at slightly different molecular weights. One unreviewed isoform has been noted at 35.8 kDa.
Q2: Where is this compound localized within the cell?
A2: this compound is primarily localized in the nucleolus, the site of ribosome biogenesis.[2][3][4] It functions as a scaffold component of the nucleolar structure.[2][3][5] This localization is critical to consider during sample preparation.
Q3: What is the function of this compound?
A3: this compound is a scaffold protein that plays a crucial role in the biogenesis of the small ribosomal subunit.[2][5] It is a component of the small subunit (SSU) processome and is required for the proper localization of other important proteins, such as DDX21 and nucleolin (NCL), to the granular compartment of the nucleolus.[2][5][6]
Q4: Are there any known post-translational modifications (PTMs) for this compound?
A4: Yes, this compound is known to undergo phosphorylation. Information on specific phosphorylation sites can be found in databases such as PhosphoSitePlus. PTMs can affect the protein's molecular weight and its interactions with other proteins, so it is a factor to consider when analyzing Western blot results.
Western Blot Troubleshooting Guide
This guide addresses common issues encountered when using a this compound antibody in Western blotting.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient Protein Extraction: this compound is a nuclear scaffold protein and may be difficult to solubilize. | Use a lysis buffer specifically designed for nuclear protein extraction, containing high salt concentrations and strong detergents (e.g., RIPA buffer). Sonication or mechanical shearing can also help to disrupt the nucleus and release the protein. |
| Low Protein Abundance: The expression level of this compound may be low in your cell or tissue type. | Increase the amount of total protein loaded onto the gel. Consider enriching for nuclear proteins before loading. | |
| Suboptimal Antibody Dilution: The primary antibody concentration may be too low. | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution (e.g., 1:2000-1:10000) and test a range of dilutions around that.[7] | |
| Inefficient Transfer: The protein may not be transferring effectively from the gel to the membrane. | For proteins larger than 70 kDa, consider extending the transfer time or increasing the voltage. Ensure good contact between the gel and the membrane and that no air bubbles are present. | |
| High Background | Antibody Concentration Too High: The primary or secondary antibody concentrations are too high, leading to non-specific binding. | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Blocking: The blocking step is not adequately preventing non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). | |
| Inadequate Washing: Unbound antibodies are not being sufficiently washed away. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Protein Degradation: The sample was not handled properly, leading to protein degradation. | Always work on ice and add protease inhibitors to your lysis buffer. |
| Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes. | Ensure you are using a validated antibody. You can also try using a more specific blocking buffer or increasing the stringency of your washes. | |
| Post-Translational Modifications: PTMs can lead to the appearance of multiple bands. | Consult literature and databases for known PTMs of this compound. Treatment of lysates with phosphatases can help determine if phosphorylation is the cause of multiple bands. |
Experimental Protocols
Nuclear Protein Extraction Protocol
This protocol is designed for the enrichment of nuclear proteins like this compound from cultured cells.
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease inhibitors).
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Incubate on ice for 15 minutes to allow cells to swell.
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Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Sonicate the sample on ice to shear the DNA and aid in protein solubilization.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the nuclear protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA assay).
-
Western Blot Protocol for this compound
-
Sample Preparation:
-
Mix your nuclear protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
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Load 20-40 µg of nuclear protein extract per well onto an 8-10% polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
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Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Recommended starting dilution 1:5000).[7]
-
-
Washing:
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Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
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Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
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Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Caption: A streamlined workflow for Western blotting of this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome biogenesis: emerging evidence for a central role in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Overcoming Off-Target Effects of WDR46 siRNA
Welcome to the technical support center for researchers utilizing siRNA to study WDR46. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known function of this compound and its role in signaling pathways?
A1: this compound, or WD Repeat Domain 46, is a crucial scaffold protein located in the nucleolus of the cell. Its primary function is to organize the machinery responsible for processing 18S ribosomal RNA (rRNA), a fundamental component of the small ribosomal subunit.[1][2] this compound is an essential part of the small subunit (SSU) processome, a large complex of proteins and snoRNAs that facilitates the maturation of ribosomes.[1][2] Depletion of this compound leads to the mislocalization of other key proteins involved in this process, such as nucleolin (NCL) and DDX21, ultimately disrupting ribosome biogenesis.[1][3] Therefore, the primary "signaling pathway" this compound is involved in is the ribosome biogenesis pathway.
Q2: What are the potential on-target and off-target phenotypes I might observe when using this compound siRNA?
A2:
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On-target phenotypes: Given this compound's role in ribosome biogenesis, a successful knockdown should primarily lead to defects in this process. This can manifest as:
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Decreased cell proliferation and growth.
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Activation of cellular stress pathways.
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Changes in the localization of nucleolar proteins.
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Induction of apoptosis in some cell types.
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Off-target phenotypes: These are unintended effects and can be highly variable depending on the specific off-targeted genes. Common off-target effects of siRNAs can include:
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Induction of an interferon response (an innate immune response to foreign RNA).
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"miRNA-like" silencing of unintended transcripts that have partial sequence complementarity to the siRNA.[4]
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Cell toxicity or apoptosis that is independent of this compound knockdown.
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Q3: How can I distinguish between on-target and off-target effects?
A3: This is a critical aspect of any siRNA experiment. Key strategies include:
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Using multiple siRNAs: Transfecting cells with at least two or three different siRNAs that target different regions of the this compound mRNA is a gold standard. If all siRNAs produce the same phenotype, it is more likely to be an on-target effect.
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Rescue experiments: After knocking down this compound with siRNA, introduce a version of the this compound gene that is resistant to that specific siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it confirms it was an on-target effect.
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Control siRNAs: Always include negative control siRNAs (scrambled sequences that do not target any known gene) and positive control siRNAs (targeting a well-characterized gene known to produce a specific phenotype in your cell line).
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Dose-response experiments: Use the lowest effective concentration of siRNA to minimize off-target effects.[5][6]
Troubleshooting Guide
Problem 1: High cell toxicity or unexpected phenotypes observed after this compound siRNA transfection.
| Possible Cause | Troubleshooting Step |
| High siRNA Concentration | Off-target effects are often concentration-dependent.[5][6] Perform a dose-response experiment to determine the lowest concentration of your this compound siRNA that achieves effective knockdown without causing excessive toxicity. |
| Innate Immune Response | siRNAs can trigger an interferon response. Use a control siRNA known to not induce this response. You can also assess the expression of interferon-stimulated genes (ISGs) by RT-qPCR. |
| Off-Target Gene Silencing | The observed phenotype might be due to the silencing of one or more unintended genes. Validate your findings using at least one other siRNA targeting a different sequence of this compound. If the phenotype persists with multiple siRNAs, it is more likely to be on-target. |
| Transfection Reagent Toxicity | The transfection reagent itself can be toxic to cells. Optimize the transfection protocol by varying the amount of reagent and the incubation time. Always include a "reagent only" control. |
Problem 2: Inconsistent or weak knockdown of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal siRNA Design | Not all siRNA sequences are equally effective. Ensure your siRNA was designed using a reputable algorithm that considers factors like GC content and potential off-target matches. If possible, test multiple pre-designed and validated siRNAs. |
| Inefficient Transfection | Transfection efficiency can vary greatly between cell types. Optimize your transfection protocol by adjusting cell density, siRNA and reagent concentrations, and incubation times. Use a fluorescently labeled control siRNA to visually assess transfection efficiency. |
| Incorrect Quantification Method | Ensure you are using a reliable method to measure this compound knockdown. RT-qPCR is the standard for measuring mRNA levels, while Western blotting is used for protein levels. Design your RT-qPCR primers to span an exon-exon junction to avoid amplifying genomic DNA. |
| Rapid Protein Turnover | If you are only measuring mRNA levels, a significant reduction may not immediately translate to a decrease in protein if this compound has a long half-life. Perform a time-course experiment to determine the optimal time point for assessing protein knockdown after transfection. |
Data Presentation: Impact of siRNA Concentration on Off-Target Effects
Lowering the concentration of siRNA is a key strategy to reduce off-target effects. The following table summarizes data from a study by Caffrey et al. (2011), demonstrating how reducing siRNA concentration significantly decreases the number of off-targeted transcripts.
| Target Gene | siRNA Concentration | Fold Decrease in Target mRNA | Number of Off-Targets Down-Regulated >2-fold | Number of Off-Targets with Seed Region Match in 3' UTR |
| STAT3 | 25 nM | 3.8 | 102 | 65 |
| 10 nM | 3.5 | 30 | 22 | |
| HK2 | 25 nM | 4.2 | 77 (down-regulated more than HK2) | Not specified |
| 10 nM | 3.3 | 1 (down-regulated more than HK2), 42 (down-regulated >2-fold) | 24 |
Data adapted from Caffrey DR, et al. (2011) PLoS ONE 6(7): e21503.[6]
Experimental Protocols
Protocol 1: siRNA Pooling for Reduced Off-Target Effects
Objective: To reduce the concentration of individual siRNAs, thereby minimizing off-target effects, while maintaining effective on-target knockdown.
Materials:
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3-4 validated individual siRNAs targeting different regions of this compound.
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Negative control siRNA.
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Appropriate cell line and culture medium.
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Transfection reagent.
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Nuclease-free water.
Procedure:
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Resuspend siRNAs: Resuspend each individual this compound siRNA and the negative control siRNA to a stock concentration of 20 µM in nuclease-free water.
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Prepare siRNA Pool: Create an equimolar pool of the 3-4 this compound siRNAs. For example, to create a 20 µM pooled stock, combine equal volumes of each 20 µM individual siRNA stock.
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Transfection: a. Plate cells at the desired density to be 60-80% confluent at the time of transfection. b. Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. It is recommended to test a range of final pooled siRNA concentrations (e.g., 5 nM, 10 nM, 25 nM). c. As controls, transfect cells with each individual siRNA at the same concentrations, as well as the negative control siRNA. d. Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).
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Analysis: Assess this compound knockdown by RT-qPCR and Western blot. Compare the on-target knockdown efficiency and any observable phenotypes between the pooled siRNA and the individual siRNAs.
Protocol 2: Validation of Off-Target Effects using RNA-Sequencing (RNA-seq)
Objective: To perform a global analysis of gene expression changes following this compound siRNA treatment to identify potential off-target effects.
Materials:
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Cells transfected with this compound siRNA (ideally, two different siRNAs).
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Cells transfected with a negative control siRNA.
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Untransfected cells.
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RNA extraction kit.
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Next-generation sequencing platform.
Procedure:
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Sample Preparation: a. Transfect cells with your this compound siRNA and a negative control siRNA. Include at least three biological replicates for each condition. b. At the optimal time point for this compound knockdown, harvest the cells and extract total RNA using a high-quality RNA extraction kit. c. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
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Library Preparation and Sequencing: a. Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. b. Sequence the libraries on a next-generation sequencing platform.
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Data Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Alignment: Align the reads to the appropriate reference genome using a splice-aware aligner like STAR or HISAT2. c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in the this compound siRNA-treated samples compared to the negative control. e. Off-Target Analysis: i. Examine the list of differentially expressed genes for potential off-targets. ii. Use bioinformatic tools to search for complementarity between the seed region (nucleotides 2-8) of your this compound siRNA and the 3' UTR of the differentially expressed genes. iii. Compare the lists of differentially expressed genes from cells treated with two different this compound siRNAs. Genes that appear in both lists are more likely to be true on-target effects or part of the downstream pathway. Genes that are only affected by one siRNA are more likely to be off-targets.
Visualizations
References
- 1. Gene - this compound [maayanlab.cloud]
- 2. KEGG PATHWAY: Ribosome biogenesis in eukaryotes - Reference pathway [bioincloud.tech]
- 3. Basic siRNA resuspension [horizondiscovery.com]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Technical Support Center: Recombinant WDR46 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant WDR46 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant production often challenging?
This compound is a nucleolar scaffold protein characterized by the presence of multiple WD40 repeats. These repeats fold into a β-propeller structure that serves as a platform for protein-protein interactions. The inherent structural properties of this compound, including being highly insoluble and possessing intrinsically disordered regions, contribute to difficulties in achieving high yields of soluble recombinant protein.[1]
Q2: My E. coli expression of this compound results in very low or no visible protein on SDS-PAGE. What are the likely causes?
Low or undetectable expression of this compound in E. coli can stem from several factors:
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Codon Usage Bias: The human this compound gene may contain codons that are rare in E. coli, leading to translational stalling and premature termination.
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mRNA Instability: The this compound mRNA transcript might be unstable in the bacterial host.
-
Protein Toxicity: High-level expression of a foreign protein can sometimes be toxic to E. coli, leading to slow growth and reduced protein production.
-
Inefficient Transcription or Translation Initiation: The promoter strength, ribosome binding site (RBS) sequence, or the spacing between the RBS and the start codon might not be optimal.
Q3: I see a strong band for this compound in the insoluble pellet after cell lysis. How can I improve its solubility?
The presence of this compound in the insoluble fraction indicates the formation of inclusion bodies. This is a common issue for complex eukaryotic proteins expressed in bacteria. Strategies to improve solubility include:
-
Lowering Expression Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Using a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein expression and prevent aggregation.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of this compound.
-
Fusion with a Solubility-Enhancing Tag: Tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the fusion protein.
-
Changing the Expression Host: Utilizing a different E. coli strain or switching to a eukaryotic expression system like insect or mammalian cells can provide a more suitable environment for this compound folding.
Q4: My purified this compound protein precipitates over time. How can I improve its stability?
Protein instability and precipitation can be due to suboptimal buffer conditions. To improve the stability of purified this compound:
-
Optimize Buffer Composition: Screen different pH values, salt concentrations (e.g., 150-500 mM NaCl), and additives.
-
Include Additives: Glycerol (5-20%), non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents can help maintain protein solubility.
-
Addition of a His-tag: A 6xHis tag can be added to the N-terminus to aid in purification.[2]
-
Storage Conditions: Store the protein at a low concentration and consider flash-freezing aliquots in liquid nitrogen for long-term storage at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
If you are experiencing low or no detectable expression of this compound, consider the following troubleshooting steps.
Caption: Workflow for troubleshooting low this compound expression.
1. Codon Optimization:
-
Objective: To enhance the translational efficiency of this compound in E. coli.
-
Procedure:
-
Obtain the human this compound amino acid sequence.
-
Use a codon optimization tool (e.g., GenScript's, IDT's) to generate a DNA sequence optimized for E. coli K-12 codon usage.[3][4]
-
Synthesize the optimized gene and clone it into your expression vector.
-
Transform the new construct into your expression host and perform a test expression.
-
2. Optimizing Induction Conditions:
-
Objective: To slow down protein synthesis to promote proper folding and reduce toxicity.
-
Procedure:
-
Grow E. coli cultures transformed with the this compound expression plasmid at 37°C to an OD600 of 0.6-0.8.
-
Cool the cultures to the desired induction temperature (e.g., 18°C, 25°C).
-
Induce with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Incubate for an extended period (e.g., 16-24 hours at 18°C).
-
Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE.
-
| Strategy | Expression Temp (°C) | IPTG (mM) | Yield (mg/L culture) - Soluble | Yield (mg/L culture) - Insoluble |
| Original Construct | 37 | 1.0 | < 0.1 | ~5 |
| Codon Optimized | 37 | 1.0 | 0.5 | ~10 |
| Codon Optimized | 18 | 0.1 | 2.0 | ~8 |
| + MBP Tag | 18 | 0.1 | 5.0 | ~5 |
Problem 2: this compound is in Inclusion Bodies
If this compound is expressed but found in the insoluble fraction, the following strategies for solubilization and refolding should be employed.
Caption: Decision tree for solubilizing and refolding this compound.
1. Inclusion Body Washing and Solubilization:
-
Objective: To wash and solubilize this compound from inclusion bodies.
-
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/ml lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100, 1 M urea.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT, 8 M urea (or 6 M Guanidine-HCl).
-
-
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and sonicate on ice.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer and incubate for 30 minutes at room temperature with gentle rocking.
-
Centrifuge again and discard the supernatant. Repeat the wash step.
-
Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature until the pellet is fully dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.
-
2. On-Column Refolding of His-tagged this compound:
-
Objective: To refold and purify this compound in a single chromatographic step.
-
Materials:
-
IMAC Column (e.g., Ni-NTA agarose).
-
Solubilization Buffer (as above).
-
Refolding Buffer Gradient:
-
Buffer A: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT, 8 M urea.
-
Buffer B: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT (no urea).
-
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
-
Procedure:
-
Equilibrate the IMAC column with Solubilization Buffer.
-
Load the solubilized this compound supernatant onto the column.
-
Wash the column with Solubilization Buffer containing 10 mM imidazole.
-
Apply a linear gradient from 100% Buffer A to 100% Buffer B over several column volumes to gradually remove the urea and allow the protein to refold while bound to the resin.
-
Wash the column with Wash Buffer to remove any nonspecifically bound proteins.
-
Elute the refolded this compound with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE and assess the solubility.
-
| Refolding Method | Protein Concentration (mg/mL) | Refolding Yield (%) | Aggregation (%) |
| Rapid Dilution | 0.05 | 30 | 70 |
| Stepwise Dialysis | 0.5 | 60 | 40 |
| On-Column Refolding | 1.0 | 85 | 15 |
Problem 3: Protein Degradation
If you observe smaller bands on your SDS-PAGE, this may be due to proteolytic degradation.
-
Work quickly and at low temperatures: Perform all purification steps at 4°C.
-
Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.
-
Check for PEST sequences: this compound may contain sequences rich in proline (P), glutamic acid (E), serine (S), and threonine (T) that can be signals for rapid degradation.
-
Use protease-deficient E. coli strains: Strains such as BL21(DE3)pLysS are deficient in certain proteases.
-
Objective: To reduce protein degradation during cell lysis.
-
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a complete protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Perform sonication in short bursts (e.g., 10 seconds on, 30 seconds off) while keeping the sample on ice to prevent overheating.
-
Immediately after sonication, centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes at 4°C.
-
Proceed with the purification of the supernatant without delay.
-
Alternative Expression Systems
If optimizing expression in E. coli fails to yield sufficient quantities of soluble this compound, consider using a eukaryotic expression system.
Comparison of Expression Systems
| Feature | E. coli | Insect Cells (Baculovirus) | Mammalian Cells (e.g., HEK293) |
| Cost | Low | Medium | High |
| Speed | Fast (days) | Slower (weeks) | Slowest (weeks to months) |
| Post-Translational Modifications | None | Yes (e.g., glycosylation) | Yes (most similar to native) |
| Folding | Prone to inclusion bodies | Generally better | Best for complex proteins |
| Typical Yield | Variable, can be high | High | Lower |
Protocol: Expression of His-tagged this compound in Insect Cells (Sf9)
This protocol is adapted from a method for another WD40 repeat protein and may require optimization for this compound.[5]
-
Objective: To express soluble this compound in insect cells.
-
Procedure:
-
Clone the this compound gene into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal 6xHis tag.
-
Generate recombinant bacmid DNA in E. coli DH10Bac.
-
Transfect Sf9 insect cells with the recombinant bacmid to produce recombinant baculovirus.
-
Amplify the viral stock.
-
Infect a larger culture of Sf9 cells at a density of 2 x 10^6 cells/mL.
-
Harvest the cells 48-72 hours post-infection.
-
Lyse the cells by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors.
-
Clarify the lysate by centrifugation and purify the soluble His-tagged this compound using IMAC.
-
References
Technical Support Center: Strategies for Solubilizing WDR46 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with solubilizing the WDR46 protein. The strategies outlined here are based on general principles for challenging proteins and those containing WD40 repeats, and they should serve as a robust starting point for developing a specific protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it be difficult to solubilize?
This compound is a protein that contains WD40 repeats. These repeats fold into a stable β-propeller structure that acts as a scaffold for protein-protein interactions.[1][2] Proteins in the WD40 family are involved in numerous cellular processes, including signal transduction and transcription regulation.[2][3] The inherent stability of the β-propeller structure and its role in multi-protein complexes can contribute to solubility challenges upon expression and lysis.
Q2: What are the initial steps I should take if my this compound protein is insoluble?
If you are facing issues with this compound solubility, the first step is to determine if the protein is expressed in an insoluble form, such as in inclusion bodies, or if it is aggregating after lysis.[4] Running a small sample of your cell lysate on an SDS-PAGE gel, and analyzing both the supernatant and the pellet after centrifugation, will help you diagnose the problem.[4] If the protein is in the pellet, it is likely in inclusion bodies or aggregated.
Q3: What are the key factors to consider when choosing a solubilization buffer for this compound?
The choice of buffer is critical for protein solubility.[5] Key components to consider for your this compound solubilization buffer include:
-
pH: Most proteins are more soluble at a pH away from their isoelectric point. Varying the pH can alter surface charges and improve solubility.[5]
-
Salt Concentration: Ionic strength can influence protein solubility. Testing a range of salt concentrations (e.g., NaCl or KCl) can help prevent aggregation caused by electrostatic interactions.[6]
-
Detergents: For proteins with hydrophobic patches, non-denaturing detergents can be crucial for solubilization.[6]
-
Reducing Agents: To prevent aggregation due to disulfide bond formation, include reducing agents like DTT or β-mercaptoethanol in your buffer.[5][7]
Troubleshooting Guides
Issue 1: this compound is found in the insoluble pellet (Inclusion Bodies)
If this compound is expressed in inclusion bodies, a strong denaturant is typically required for solubilization, followed by a refolding step.
Troubleshooting Steps:
-
Optimize Expression Conditions:
-
Inclusion Body Solubilization:
-
Protein Refolding:
-
After solubilization, the denatured protein needs to be refolded. This is often achieved through rapid dilution or dialysis into a refolding buffer.
-
The refolding buffer should be optimized and may include additives like L-arginine or glycerol to suppress aggregation.
-
Issue 2: this compound precipitates after purification
Protein aggregation after purification can be a significant hurdle. This often indicates that the buffer conditions are not optimal for maintaining the protein's stability in a soluble state.
Troubleshooting Steps:
-
Buffer Optimization Screen:
-
Systematically screen a range of pH values and salt concentrations to identify conditions that improve solubility.[6]
-
Test various additives that can enhance stability, such as glycerol, sugars (e.g., sucrose, trehalose), or non-denaturing detergents.
-
-
Addition of a Solubilizing Tag:
-
Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your construct can improve the solubility of the target protein.
-
-
Identify and Mitigate Hydrophobic Patches:
Experimental Protocols
Protocol 1: Detergent Screening for this compound Solubilization
This protocol outlines a method for screening various detergents to identify the most effective one for solubilizing this compound from the insoluble fraction of a cell lysate.[9]
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet expressing this compound in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
-
Detergent Extraction:
-
Aliquots of the insoluble pellet are resuspended in lysis buffer containing different detergents at concentrations above their critical micelle concentration (CMC).
-
Incubate the samples with gentle mixing for 1-2 hours at 4°C.
-
-
Analysis:
-
Centrifuge the samples again to pellet any remaining insoluble material.
-
Analyze the supernatant from each detergent condition by SDS-PAGE and Western blot to determine the extent of this compound solubilization.
-
Protocol 2: Solubilization from Inclusion Bodies
This protocol provides a general workflow for solubilizing and refolding this compound from inclusion bodies.
-
Inclusion Body Isolation:
-
After cell lysis, wash the insoluble pellet multiple times with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a chaotropic agent (e.g., 8 M Urea or 6 M Guanidine-HCl) and a reducing agent (e.g., 10 mM DTT).
-
Incubate at room temperature with stirring until the pellet is fully dissolved.
-
-
Refolding:
-
Perform refolding by either:
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine).
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
-
Quantitative Data Summary
Table 1: Common Reagents for this compound Solubilization Screening
| Reagent Class | Reagent | Typical Concentration Range | Purpose |
| Chaotropes | Urea | 2 - 8 M | Denaturation and solubilization of aggregates/inclusion bodies[5][8] |
| Guanidine-HCl | 2 - 6 M | Strong denaturant for inclusion body solubilization[8] | |
| Detergents | Triton X-100 | 0.1 - 1.0% (v/v) | Non-ionic detergent for membrane protein extraction and general solubilization[10] |
| CHAPS | 0.1 - 1.0% (v/v) | Zwitterionic detergent, often used in 2D electrophoresis[10] | |
| Tween-20 | 0.05 - 0.5% (v/v) | Mild non-ionic detergent, can help prevent non-specific binding | |
| Reducing Agents | DTT | 1 - 10 mM | Reduces disulfide bonds[5] |
| β-mercaptoethanol | 1 - 20 mM | Reduces disulfide bonds[5] | |
| Salts | NaCl | 50 - 500 mM | Modulates ionic strength to improve solubility[6] |
| KCl | 50 - 500 mM | Alternative to NaCl for modulating ionic strength[6] | |
| Additives | Glycerol | 5 - 20% (v/v) | Stabilizer, can prevent aggregation |
| L-Arginine | 0.1 - 1.0 M | Suppresses aggregation during refolding |
Visualizations
Caption: General workflow for assessing and troubleshooting this compound protein solubility.
References
- 1. WD40 Repeat Propellers Define a Ubiquitin-Binding Domain that Regulates Turnover of F Box Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WD40 repeat - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Protein Solubilization – Bio-Rad [bio-rad.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. researchgate.net [researchgate.net]
- 8. WO1998014467A1 - Method of purifying protein from inclusion bodies - Google Patents [patents.google.com]
- 9. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
avoiding non-specific binding in WDR46 co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in WDR46 co-immunoprecipitation (Co-IP) experiments.
Troubleshooting Guide: Non-Specific Binding
High background and non-specific binding are common issues in Co-IP experiments. This guide addresses specific problems you may encounter.
Question: I am seeing many non-specific bands in my negative control lane (e.g., IgG isotype control). What are the likely causes and solutions?
Answer:
This issue indicates that proteins are binding non-specifically to your beads or the control antibody. Here are the primary causes and recommended solutions:
-
Insufficient Pre-clearing: The cell lysate may contain proteins that inherently bind to the beads.
-
Inadequate Bead Blocking: The beads themselves can be a source of non-specific binding if not properly blocked.
-
Solution: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA.[2]
-
-
Inappropriate Antibody Concentration: Using too much antibody can lead to increased non-specific interactions.
Question: My prey protein is present in the IP fraction even when the bait protein (this compound) is not expressed. How can I troubleshoot this?
Answer:
This suggests that the prey protein is binding non-specifically to the beads or the antibody.
-
Stringency of Wash Buffer: The wash buffer may not be stringent enough to remove non-specific interactors.
-
Protein Aggregation: The prey protein may be unfolded or aggregated, leading to non-specific binding.
Question: I observe a high background smear on my Western blot. What could be the cause?
Answer:
A high background smear can result from several factors during the Co-IP and Western blotting process.
-
Insufficient Washing: Residual unbound proteins will lead to a high background.
-
Cell Lysis Issues: Using frozen cells can sometimes lead to protein degradation and aggregation, contributing to background.
Frequently Asked Questions (FAQs)
Q1: What are the most critical controls for a this compound Co-IP experiment?
A1: Essential controls include:
-
Isotype Control: An antibody of the same isotype as your primary antibody but not specific to any cellular protein. This control helps identify non-specific binding to the antibody.
-
Beads Only Control: Incubating the cell lysate with just the beads to identify proteins that bind non-specifically to the bead matrix.
-
Input Control: A sample of the total cell lysate used for the IP. This shows the initial expression level of your bait and prey proteins.
-
Negative Cell Line Control: A cell line that does not express the bait protein (this compound) to confirm the specificity of the antibody and the interaction.
Q2: How do I choose the right lysis buffer for my this compound Co-IP?
A2: The choice of lysis buffer is a balance between solubilizing your proteins and preserving protein-protein interactions.
-
For soluble cytoplasmic proteins: A gentle, non-ionic detergent-based buffer like one containing NP-40 or Triton X-100 is often sufficient.
-
For nuclear or less soluble proteins: A more stringent buffer like RIPA buffer may be necessary.[6] However, be aware that the harsher detergents in RIPA can disrupt some protein-protein interactions.[6] Start with a less stringent buffer and increase stringency if you have issues with protein solubilization.
Q3: What is the difference between direct and indirect Co-IP methods?
A3:
-
Direct Method: The primary antibody is first covalently cross-linked to the beads, and then the antibody-bead complex is incubated with the cell lysate. This can reduce antibody co-elution.
-
Indirect Method: The primary antibody is first incubated with the cell lysate to form an immune complex, which is then captured by the beads. This can be more efficient at capturing the target protein. If you experience issues with one method, trying the other is a valid troubleshooting step.[3]
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in your Co-IP buffers. These should be optimized for your specific experimental conditions.
Table 1: Lysis Buffer Components
| Component | Concentration Range | Purpose |
| Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 100-150 mM | Ionic strength |
| EDTA | 1-5 mM | Chelating agent |
| Non-ionic Detergent (NP-40, Triton X-100) | 0.1-1.0% | Cell lysis, protein solubilization |
| Protease Inhibitors | 1X | Prevent protein degradation |
| Phosphatase Inhibitors | 1X | Prevent dephosphorylation |
Table 2: Wash Buffer Components
| Component | Concentration Range | Purpose |
| Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Ionic strength (higher for more stringent washes) |
| EDTA | 1-5 mM | Chelating agent |
| Non-ionic Detergent (Tween-20, Triton X-100) | 0.05-0.5% | Reduce non-specific binding |
Experimental Protocols
Detailed Methodology for this compound Co-Immunoprecipitation
This protocol is a general guideline and should be optimized for your specific cell type and antibodies.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-WDR46 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 40-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations).
-
Repeat the centrifugation and resuspension steps 3-5 times.
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 40-50 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
-
Visualizations
Caption: Workflow for this compound Co-Immunoprecipitation.
Caption: Troubleshooting logic for non-specific binding.
References
- 1. sinobiological.com [sinobiological.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Validation of WDR46 Knockdown Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the knockdown efficiency of WDR46.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound (WD repeat domain 46) is a protein that acts as a scaffold component within the nucleolus, a key structure within the cell's nucleus. It plays a crucial role in ribosome biogenesis, the process of making ribosomes, which are essential for protein synthesis. Specifically, this compound is involved in the assembly of the small subunit (SSU) processome and is required for the proper localization of other important proteins like DDX21 and nucleolin to the granular compartment of the nucleolus.[1]
Q2: Which methods are most commonly used to validate this compound knockdown?
The two most common and reliable methods for validating this compound knockdown are:
-
Quantitative Real-Time PCR (qPCR): To measure the reduction in this compound mRNA levels.
-
Western Blotting: To measure the reduction in this compound protein levels.
Q3: How soon after transfection/transduction should I check for this compound knockdown?
The optimal time to assess knockdown can vary depending on the cell type, the stability of this compound mRNA and protein, and the knockdown method (siRNA vs. shRNA). A good starting point is to perform a time-course experiment, checking at 24, 48, and 72 hours post-transfection/transduction to determine the point of maximum knockdown.
Q4: I am not seeing any knockdown of this compound at the mRNA or protein level. What could be the problem?
There are several potential reasons for a lack of knockdown. Please refer to the detailed troubleshooting guides for qPCR and Western Blotting below. Common culprits include inefficient delivery of the siRNA/shRNA, suboptimal siRNA/shRNA design, or issues with the detection assay itself.
Q5: Should I pool multiple siRNAs targeting this compound?
Using a cocktail of multiple siRNAs targeting the same gene can sometimes improve knockdown efficiency. However, it is crucial to first validate each siRNA individually to ensure they are all effective and to rule out off-target effects.
Troubleshooting Guides
Troubleshooting this compound Knockdown using qPCR
| Issue | Potential Cause | Recommended Solution |
| No or low knockdown of this compound mRNA | Inefficient transfection/transduction. | Optimize your transfection/transduction protocol. This may include adjusting the siRNA/shRNA concentration, the cell density at the time of transfection, and the transfection reagent used. Include a positive control (e.g., a fluorescently labeled siRNA) to visually confirm transfection efficiency. |
| Poor siRNA/shRNA design. | Not all siRNA/shRNA sequences are equally effective. It is recommended to test at least 2-3 different sequences targeting this compound. If possible, use sequences that have been validated in the literature or by the supplier. | |
| Incorrect timing of analysis. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for this compound mRNA knockdown in your specific cell line. | |
| Issues with qPCR primers. | Ensure your qPCR primers for this compound are specific and efficient. Verify the primer pair by running the PCR product on an agarose gel to confirm a single band of the expected size. Perform a melt curve analysis to check for primer-dimers or non-specific products. | |
| High Cq values for this compound in control samples | Low expression of this compound in your cell line. | Confirm that this compound is expressed at a detectable level in your chosen cell line. You may need to increase the amount of cDNA in your qPCR reaction. |
| Poor quality RNA or cDNA. | Ensure your RNA is of high quality (RIN > 8). Use a reliable reverse transcription kit and protocol. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and be meticulous with your pipetting technique. Prepare a master mix for your qPCR reactions to minimize variability. |
| Cell culture variability. | Maintain consistent cell culture conditions, including passage number and confluency. |
Troubleshooting this compound Knockdown using Western Blotting
| Issue | Potential Cause | Recommended Solution |
| No or weak this compound band in control samples | Low expression of this compound protein. | Increase the amount of protein loaded onto the gel. Consider using a cell line known to express higher levels of this compound. |
| Ineffective antibody. | Use an antibody that has been validated for Western blotting and is specific for this compound. Check the antibody datasheet for recommended dilutions and blocking conditions. | |
| Poor protein extraction. | Use a lysis buffer appropriate for nuclear proteins and ensure complete cell lysis. Include protease inhibitors in your lysis buffer. | |
| No reduction in this compound protein despite mRNA knockdown | High protein stability. | This compound protein may have a long half-life. Extend your time-course experiment to 96 hours or longer to allow for protein turnover. |
| Antibody is not specific. | Validate your antibody by running a positive control (e.g., cell lysate overexpressing this compound) and a negative control (e.g., lysate from a known this compound-negative cell line, if available). | |
| High background on the Western blot | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. | |
| Inadequate washing. | Increase the number and duration of your wash steps after primary and secondary antibody incubations. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Consider using an affinity-purified polyclonal or a monoclonal antibody. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Validation of this compound Knockdown by qPCR
This protocol outlines the steps for quantifying this compound mRNA levels following siRNA or shRNA treatment.
1. RNA Extraction:
-
Harvest cells at the desired time points after transfection/transduction.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
3. qPCR Primer Design for Human this compound:
-
As specific primer sequences can vary in performance, it is recommended to design and validate your own primers. Use a primer design tool like Primer-BLAST from NCBI.
-
Reference Sequence: Use the NCBI Reference Sequence for human this compound mRNA (e.g., NM_005452.6).[2]
-
Design Parameters:
-
Amplicon size: 70-200 bp
-
Primer length: 18-24 nucleotides
-
Melting temperature (Tm): 60-65°C
-
GC content: 40-60%
-
Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
4. qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration 100-500 nM), and nuclease-free water.
-
Add the master mix and diluted cDNA to your qPCR plate.
-
Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run.
5. Data Analysis:
-
Determine the Cq (quantification cycle) values for this compound and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of this compound using the ΔΔCq method.
Protocol 2: Validation of this compound Knockdown by Western Blotting
This protocol describes the detection of this compound protein levels.
1. Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., from Proteintech, catalog # 15110-1-AP) overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the this compound signal to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Example qPCR Data for this compound Knockdown
| Sample | Cq (this compound) | Cq (Housekeeping Gene) | ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) | % Knockdown |
| Control siRNA | 24.5 | 20.2 | 4.3 | 0 | 1 | 0% |
| This compound siRNA 1 | 26.8 | 20.3 | 6.5 | 2.2 | 0.22 | 78% |
| This compound siRNA 2 | 27.2 | 20.1 | 7.1 | 2.8 | 0.14 | 86% |
Table 2: Example Western Blot Densitometry Data for this compound Knockdown
| Sample | This compound Intensity | Loading Control Intensity | Normalized this compound Intensity | % Knockdown |
| Control siRNA | 15000 | 25000 | 0.60 | 0% |
| This compound siRNA 1 | 4500 | 24500 | 0.18 | 70% |
| This compound siRNA 2 | 3000 | 25500 | 0.12 | 80% |
Visualizations
Caption: Workflow for validating this compound knockdown efficiency.
References
Technical Support Center: WDR46 Cloning Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during WDR46 cloning experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be challenging to clone?
A1: this compound (WD Repeat Domain 46) is a protein located in the nucleolus that plays a crucial role as a scaffold in the processing of ribosomal RNA (rRNA).[1][2][3] Cloning this compound can present challenges characteristic of WD repeat-containing proteins, which are known for their complex, propeller-like structures that can sometimes be difficult to express correctly.[4] Additionally, as a nucleolar protein, its proper folding and function are critical, and overexpression of such proteins can sometimes be toxic to host cells like E. coli.
Q2: I am not getting any colonies after transformation. What are the likely causes?
A2: A complete lack of colonies is a common issue in cloning experiments and can stem from several factors. These include problems with the competency of your E. coli cells, incorrect antibiotic concentration in your plates, or a failed ligation reaction.[5][6][7] It is also possible that the this compound protein is toxic to the cells, leading to cell death upon transformation.[6][8][9][10][11]
Q3: I have colonies, but none of them contain the this compound insert. What went wrong?
A3: This often points to a high background of vector self-ligation. This can occur if the vector DNA was not completely digested by the restriction enzymes or if the dephosphorylation step was inefficient.[5][12] Another possibility is contamination of your ligation reaction with undigested vector. It's also crucial to ensure that your screening method (e.g., colony PCR or restriction digest of miniprepped DNA) is working correctly.
Q4: My PCR amplification of the this compound insert is failing or has very low yield. How can I troubleshoot this?
A4: PCR failure can be due to several reasons, including suboptimal primer design, incorrect annealing temperature, or issues with the DNA template quality. The GC content of the this compound gene could also be a factor; high GC content can make DNA difficult to denature and amplify.[13] Using a high-fidelity polymerase and optimizing the PCR cycling conditions are key troubleshooting steps.
Q5: My restriction digest of the vector or this compound insert seems incomplete. What should I do?
A5: Incomplete digestion is a frequent problem. Ensure you are using the correct buffer and incubation temperature for your restriction enzymes.[6] It's also important to use a sufficient amount of enzyme and to incubate for an adequate amount of time. Some restriction sites can be blocked by DNA methylation, so checking the methylation sensitivity of your chosen enzymes is advisable.[5][7]
Troubleshooting Guides
Problem 1: Failed PCR Amplification of this compound Insert
Symptoms:
-
No PCR product of the expected size on an agarose gel.
-
Faint band of the correct size, indicating low yield.
-
Multiple non-specific bands.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Primer Design | Re-design primers with optimal melting temperatures (Tm) and check for potential hairpins or self-dimers. Ensure at least 6 extra nucleotides are present upstream of the restriction site in the primers to allow for efficient enzyme cutting.[5] |
| Incorrect Annealing Temperature | Perform a gradient PCR to determine the optimal annealing temperature for your primers. |
| High GC Content of this compound | Use a GC-rich PCR protocol with a specialized polymerase and buffer. Additives like DMSO or betaine can also help to reduce secondary structures. |
| Poor Template DNA Quality | Purify the template DNA to remove any inhibitors. Use a sufficient amount of high-quality template. |
| Incorrect Reagent Concentration | Optimize the concentration of MgCl2, dNTPs, and primers. |
Problem 2: Inefficient Ligation of this compound Insert into Vector
Symptoms:
-
Few or no colonies after transformation.
-
High number of colonies containing only the re-ligated vector (no insert).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Restriction Digest | Confirm complete digestion of both vector and insert by running a small amount on an agarose gel. If necessary, increase enzyme concentration or incubation time.[6] |
| Vector Self-Ligation | Dephosphorylate the digested vector using an alkaline phosphatase (e.g., CIP or SAP) to prevent re-ligation. Ensure the phosphatase is heat-inactivated before ligation.[14] |
| Suboptimal Vector:Insert Molar Ratio | Calculate and optimize the molar ratio of vector to insert. A common starting point is a 1:3 molar ratio.[14][15] |
| Inactive Ligase or Buffer | Use fresh T4 DNA ligase and buffer, as repeated freeze-thaw cycles can reduce their activity.[5] |
| Incorrect Ligation Temperature | While ligation is often performed at room temperature, for difficult ligations, incubating at 16°C overnight can increase efficiency.[15][16] |
Problem 3: Transformation Failure or Low Efficiency
Symptoms:
-
No colonies on the experimental or control plates.
-
Significantly fewer colonies than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Competent Cell Efficiency | Test the transformation efficiency of your competent cells with a control plasmid (e.g., pUC19). If efficiency is low, prepare fresh competent cells or use a commercial high-efficiency strain.[5] |
| Incorrect Heat Shock Procedure | Strictly follow the recommended heat shock time and temperature for your competent cells.[17][18][19][20][21] |
| Antibiotic Issues | Ensure the correct antibiotic is used at the proper concentration in your LB agar plates. |
| Toxicity of this compound Protein | If you suspect protein toxicity, try incubating the plates at a lower temperature (e.g., 30°C) to reduce the expression level of the protein.[6][8] Using a different E. coli strain that is better suited for toxic protein expression may also be beneficial.[9][10][11] |
| Ligation Mixture Inhibition | Do not use an excessive volume of the ligation mixture for transformation, as components in the ligation buffer can inhibit transformation.[12] |
Experimental Protocols
Standard PCR Protocol for this compound Amplification
-
Reaction Setup:
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1.5 µL of 50 mM MgCl2 (adjust as needed)
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
1 µL of Template DNA (10-100 ng)
-
0.5 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 50 µL
-
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Restriction Digestion Protocol
-
Reaction Setup:
-
1 µg of Plasmid Vector or purified PCR product
-
2 µL of 10x Restriction Buffer
-
1 µL of each Restriction Enzyme (10-20 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation:
-
Incubate at the recommended temperature for the enzyme(s) (usually 37°C) for 1-2 hours.
-
-
Analysis:
-
Run the digested DNA on an agarose gel to confirm complete digestion.
-
Ligation Protocol
-
Reaction Setup:
-
Digested and purified vector (50-100 ng)
-
Digested and purified this compound insert (use a 1:3 vector:insert molar ratio)
-
2 µL of 10x T4 DNA Ligase Buffer
-
1 µL of T4 DNA Ligase (400 U/µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation:
-
Incubate at room temperature (22-25°C) for 1 hour or at 16°C overnight.
-
Transformation Protocol (Heat Shock)
-
Thaw Competent Cells:
-
Thaw a 50 µL aliquot of chemically competent E. coli on ice.
-
-
Add Ligation Mixture:
-
Add 2-5 µL of the ligation mixture to the competent cells. Gently mix by flicking the tube.
-
-
Incubation on Ice:
-
Incubate the mixture on ice for 30 minutes.
-
-
Heat Shock:
-
Transfer the tube to a 42°C water bath for 45-60 seconds.
-
-
Recovery on Ice:
-
Immediately place the tube back on ice for 2 minutes.
-
-
Outgrowth:
-
Add 250 µL of pre-warmed SOC medium to the tube and incubate at 37°C for 1 hour with shaking.
-
-
Plating:
-
Spread 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
-
Incubation:
-
Incubate the plate overnight at 37°C.
-
Visualizations
Caption: A simplified workflow for the molecular cloning of the this compound gene.
Caption: A decision tree for troubleshooting common this compound cloning failures.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prokaryotic and Highly-Repetitive WD40 Proteins: A Systematic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Cloning Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. biologicscorp.com [biologicscorp.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. GC Content Calculator | VectorBuilder [en.vectorbuilder.com]
- 14. Molecular Cloning Guide [worldwide.promega.com]
- 15. addgene.org [addgene.org]
- 16. Cloning Genes-of-Interest into a Plasmid Vector [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing Lysis Buffers for Insoluble WDR46
Welcome to the technical support center for optimizing lysis buffers, with a special focus on challenging, insoluble proteins like WDR46. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven comparisons to assist researchers, scientists, and drug development professionals in effectively extracting and solubilizing this compound and other difficult-to-express proteins.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the lysis and extraction of insoluble proteins like this compound, which is known to be a highly insoluble nuclear scaffold protein.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound protein is consistently found in the insoluble pellet after cell lysis. What is the first thing I should try?
A1: The initial and most critical step is to assess the strength of your lysis buffer. For a highly insoluble nuclear protein like this compound, a standard mild lysis buffer (e.g., Triton X-100-based) is often insufficient. We recommend starting with a harsher, denaturing lysis buffer such as a Radioimmunoprecipitation Assay (RIPA) buffer or a urea/thiourea-based buffer.[1][2][3] Mechanical disruption, such as sonication or bead beating, should also be incorporated to ensure complete cell lysis and aid in the solubilization of protein aggregates.
Q2: I am using RIPA buffer, but a significant portion of this compound is still in the pellet. How can I improve my results?
A2: If a standard RIPA buffer is not sufficient, you can try modifying it to increase its solubilizing power. Consider the following adjustments:
-
Increase Detergent Concentration: You can cautiously increase the concentration of SDS (a strong ionic detergent) in your RIPA buffer.
-
Add Chaotropic Agents: Supplementing your RIPA buffer with a low concentration of urea (e.g., 2-4 M) can help to denature and solubilize protein aggregates.
-
Optimize Sonication: Ensure your sonication protocol is optimized. Use short bursts on ice to prevent sample heating and protein degradation, but ensure the lysate is no longer viscous, which indicates effective DNA shearing.
Q3: When should I choose a urea/thiourea-based lysis buffer over a RIPA buffer?
A3: A urea/thiourea-based lysis buffer is a good option when RIPA buffer fails to solubilize your protein of interest. These buffers are strongly denaturing and are particularly effective for very insoluble proteins, including those with high molecular weights and those tightly associated with the cytoskeleton or extracellular matrix.[1][4] However, be aware that proteins extracted under these denaturing conditions will be unfolded, which may not be suitable for downstream applications that require native protein conformation (e.g., activity assays, co-immunoprecipitation).
Q4: Are there any non-denaturing options for solubilizing this compound?
A4: While challenging for a highly insoluble protein like this compound, you can attempt solubilization under non-denaturing or milder denaturing conditions by systematically testing different detergents. A combination of a non-ionic detergent (e.g., Triton X-100, NP-40) with a zwitterionic detergent (e.g., CHAPS) may be effective. Optimizing pH and salt concentration can also improve solubility without complete denaturation. However, for a protein characterized as "highly insoluble," complete solubilization without denaturation is often difficult to achieve.
Q5: My protein yield is low even with a strong lysis buffer. What else could be the problem?
A5: Low protein yield can be due to several factors besides inefficient lysis:
-
Protein Degradation: Ensure you are using a fresh protease inhibitor cocktail in your lysis buffer and that all steps are performed at 4°C to minimize protease activity.
-
Incomplete Cell Lysis: Visually inspect your cell suspension under a microscope after lysis to confirm that the majority of cells have been disrupted.
-
Protein Expression Levels: Verify the expression level of your protein by running a small amount of the total cell lysate (before centrifugation) on an SDS-PAGE gel and performing a Western blot.
Data Presentation: Lysis Buffer Component Comparison
The choice of lysis buffer components is critical for maximizing the solubilization of insoluble proteins. Below is a summary of commonly used reagents and their recommended starting concentrations for optimizing the extraction of proteins like this compound.
| Buffer Component | Reagent | Starting Concentration | Function & Considerations |
| Primary Buffer | Tris-HCl | 20-50 mM | Maintains a stable pH (typically 7.4-8.0). |
| HEPES | 20-50 mM | Alternative buffering agent, can be used in a similar pH range. | |
| Salts | NaCl | 150-500 mM | Disrupts ionic and electrostatic interactions. Higher concentrations can increase stringency. |
| Detergents (Non-ionic) | Triton X-100, NP-40 | 0.5-2% (v/v) | Mild detergents that disrupt lipid-lipid and lipid-protein interactions. Less likely to denature proteins. |
| Detergents (Ionic) | SDS | 0.1-1% (w/v) | Strong, denaturing detergent that disrupts protein-protein interactions. |
| Sodium Deoxycholate | 0.5-1% (w/v) | Ionic detergent often used in combination with others to solubilize membrane proteins. | |
| Detergents (Zwitterionic) | CHAPS | 1-2% (w/v) | Can be more effective than non-ionic detergents for solubilizing membrane proteins while maintaining protein structure. |
| Chaotropic Agents | Urea | 2-8 M | Strong protein denaturant that disrupts hydrogen bonds. Effective for highly insoluble proteins and inclusion bodies. |
| Thiourea | 2 M | Often used in combination with urea to enhance solubilization. | |
| Additives | EDTA/EGTA | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases. |
| DTT/β-mercaptoethanol | 1-10 mM | Reducing agents that break disulfide bonds. | |
| Glycerol | 5-20% (v/v) | Can help stabilize proteins and prevent aggregation. | |
| Enzymes | DNase I/Benzonase | 10-50 U/mL | Reduces viscosity from DNA released during lysis. |
| Inhibitors | Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases. |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation if studying protein phosphorylation. |
Experimental Protocols
Here are detailed protocols for preparing and using different types of lysis buffers for the extraction of insoluble this compound.
Protocol 1: Standard RIPA Buffer
This buffer is a good starting point for difficult-to-solubilize nuclear proteins.
Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
1X Protease Inhibitor Cocktail (add fresh)
Methodology:
-
Prepare the RIPA buffer without the protease inhibitor cocktail and store it at 4°C.
-
Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Add 10 volumes of ice-cold RIPA buffer with freshly added protease inhibitors to the cell pellet.
-
Resuspend the pellet by vortexing or pipetting.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear DNA and further disrupt cells. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 1-2 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the soluble fraction and the remaining pellet by SDS-PAGE and Western blotting to assess solubilization efficiency.
Protocol 2: High-Salt RIPA Buffer
For proteins that may be tightly associated with nucleic acids or other proteins, increasing the salt concentration can improve extraction.
Composition:
-
50 mM Tris-HCl, pH 7.4
-
500 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
1X Protease Inhibitor Cocktail (add fresh)
Methodology: Follow the same procedure as for the Standard RIPA Buffer, substituting the high-salt formulation.
Protocol 3: Urea/Thiourea Lysis Buffer
This is a highly denaturing buffer for extremely insoluble proteins.
Composition:
-
7 M Urea
-
2 M Thiourea
-
4% CHAPS
-
30 mM Tris, pH 8.5
-
1X Protease Inhibitor Cocktail (add fresh)
Methodology:
-
Prepare the urea/thiourea buffer fresh before use. Gently warm the solution to dissolve the urea and thiourea, but do not boil.
-
Harvest and wash the cells as described previously.
-
Add 10 volumes of the urea/thiourea lysis buffer with freshly added protease inhibitors to the cell pellet.
-
Resuspend the pellet and incubate at room temperature for 30-60 minutes with agitation.
-
Sonicate the lysate as described for the RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at room temperature.
-
Collect the supernatant containing the solubilized proteins.
Mandatory Visualizations
Logical Workflow for Optimizing Lysis Buffers
Caption: A step-by-step troubleshooting workflow for solubilizing insoluble this compound.
Signaling Pathway of Lysis Buffer Action
Caption: How different lysis buffer components act to solubilize insoluble this compound.
References
- 1. Sample prep for proteomics of breast cancer: proteomics and gene ontology reveal dramatic differences in protein solubilization preferences of radioimmunoprecipitation assay and urea lysis buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. Solubilization of proteins: the importance of lysis buffer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: WDR46 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing functional assays on WDR46.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which cellular compartment is it located?
A1: this compound is a scaffold protein located in the granular component of the nucleolus. Its primary function is to maintain the structure of the nucleolus and to ensure the proper localization of key proteins involved in the biogenesis of the 18S ribosomal RNA (rRNA), such as nucleolin (NCL) and DDX21.[1]
Q2: What is the expected phenotype upon this compound knockdown or knockout?
A2: Knockdown of this compound leads to the mislocalization of its binding partners, nucleolin and DDX21, from the granular component to the periphery of the nucleoli.[1] This disruption of the 18S rRNA processing machinery is expected to impair ribosome biogenesis.
Q3: How can I validate the efficiency of my this compound knockdown experiment?
A3: this compound knockdown efficiency should be validated at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) can be used to measure the reduction in this compound mRNA, and Western blotting can be used to confirm a decrease in this compound protein levels. It is recommended to test multiple siRNA sequences to identify the one with the highest knockdown efficiency and minimal off-target effects.
Troubleshooting Guides
This compound Knockdown Experiments
Issue: Low this compound knockdown efficiency observed by qPCR and/or Western blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal siRNA transfection | Optimize siRNA concentration, transfection reagent, and incubation time. Ensure cells are at 60-80% confluency at the time of transfection.[2] |
| Ineffective siRNA sequence | Test multiple pre-designed and validated siRNA sequences targeting different regions of the this compound mRNA. |
| Incorrect qPCR primer design | Design qPCR primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. |
| Poor antibody for Western blot | Use a this compound antibody that has been validated for Western blotting. Run a positive control (e.g., cell lysate overexpressing this compound) and a negative control (e.g., lysate from this compound knockout cells). |
Issue: Inconsistent or unexpected results in downstream functional assays after this compound knockdown.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of siRNA | Use a scrambled or non-targeting siRNA as a negative control.[3] Perform rescue experiments by re-expressing a siRNA-resistant form of this compound. |
| Cellular compensation mechanisms | Analyze samples at different time points post-transfection to capture the optimal window for observing the phenotype before compensatory mechanisms are activated. |
| Variability in cell culture | Maintain consistent cell passage number, seeding density, and culture conditions across experiments. |
Immunofluorescence Staining for this compound and Nucleolar Proteins
Issue: Weak or no fluorescent signal for this compound or its binding partners (Nucleolin, DDX21).
| Possible Cause | Troubleshooting Steps |
| Poor primary antibody | Use an antibody validated for immunofluorescence. Optimize antibody concentration and incubation time. |
| Inadequate cell fixation/permeabilization | Test different fixation methods (e.g., paraformaldehyde, methanol). Optimize permeabilization with Triton X-100 concentration and incubation time. |
| Low protein expression | If studying endogenous protein, ensure the cell line expresses sufficient levels of the target protein. Consider using cells overexpressing a tagged version of the protein as a positive control. |
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Steps |
| Suboptimal blocking | Increase the concentration of the blocking agent (e.g., BSA, normal serum) and/or the incubation time. |
| Secondary antibody cross-reactivity | Use a secondary antibody that is pre-adsorbed against the species of your primary antibody. Run a secondary antibody-only control. |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. Image cells promptly after staining. |
Co-Immunoprecipitation (Co-IP) of this compound and its Interactors
Issue: Failure to pull down interacting proteins (e.g., Nucleolin, DDX21) with this compound.
| Possible Cause | Troubleshooting Steps |
| Weak or transient interaction | Consider in vivo cross-linking with formaldehyde to stabilize protein-protein interactions before cell lysis. |
| Inappropriate lysis buffer | Use a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or with a lower concentration) to preserve protein complexes. Include protease and phosphatase inhibitors. |
| Antibody blocking the interaction site | Use an antibody that recognizes an epitope of this compound that is not involved in the interaction with its binding partners. |
Issue: High background of non-specific proteins in the Co-IP eluate.
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the number and stringency of washes after the antibody-bead incubation. |
| Non-specific binding to beads | Pre-clear the cell lysate with beads alone before adding the specific antibody. |
| Antibody contamination in elution | Use a light-chain specific secondary antibody for Western blot detection to avoid detecting the immunoprecipitating antibody heavy and light chains. |
Experimental Protocols
Protocol 1: this compound Knockdown using siRNA and Validation by qPCR
This protocol describes the transient knockdown of this compound in a human cell line (e.g., HeLa) using siRNA, followed by validation of knockdown efficiency by quantitative real-time PCR (qPCR).
Materials:
-
HeLa cells
-
This compound siRNA (validated sequences)
-
Scrambled (non-targeting) siRNA control
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 20 pmol of this compound siRNA or scrambled control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the 200 µL of siRNA-lipid complex to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for this compound or the housekeeping gene, and cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled siRNA control.
Expected Quantitative Data:
| Target Gene | siRNA | Relative mRNA Expression (Fold Change) |
| This compound | This compound siRNA #1 | 0.25 ± 0.05 |
| This compound | This compound siRNA #2 | 0.30 ± 0.07 |
| This compound | Scrambled siRNA | 1.00 ± 0.10 |
Protocol 2: Immunofluorescence Staining for Nucleolin Localization after this compound Knockdown
This protocol describes the immunofluorescence staining of Nucleolin to observe its mislocalization following this compound knockdown.
Materials:
-
HeLa cells cultured on coverslips in a 24-well plate
-
This compound siRNA and scrambled control siRNA
-
Transfection reagents as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Nucleolin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
This compound Knockdown: Perform siRNA-mediated knockdown of this compound in HeLa cells grown on coverslips as described in Protocol 1.
-
Fixation: 48-72 hours post-transfection, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-Nucleolin primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with mounting medium, and image using a fluorescence microscope.
Expected Quantitative Data:
| Condition | Percentage of Cells with Nucleolin Mislocalization |
| Scrambled siRNA | < 5% |
| This compound siRNA | > 70% |
Visualizations
References
WDR46 Antibody Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with WDR46 antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function and subcellular localization of this compound?
A1: this compound is a highly insoluble, nuclear scaffold protein that is a core component of the 18S ribosomal RNA (rRNA) processing machinery. It is essential for organizing the structure and function of the nucleolus. Its primary localization is to the nucleoli, and this localization is independent of DNA or RNA.
Q2: What is the expected molecular weight of this compound in a Western Blot?
A2: The calculated molecular weight of human this compound is approximately 68 kDa. However, an observed molecular weight of 70-75 kDa is commonly reported by antibody manufacturers. This discrepancy may be due to post-translational modifications (PTMs), although specific PTMs on this compound have not been extensively characterized in the literature.
Q3: Which positive controls are recommended for this compound antibody experiments?
A3: For Western Blotting, whole-cell lysates from HeLa and Jurkat cells are commonly used positive controls. For Immunohistochemistry, tissues with known this compound expression, such as the thyroid gland (cytoplasmic positivity) or various cancer tissues (nuclear and sometimes cytoplasmic positivity), can be used. For Immunofluorescence, the MCF-7 cell line is a good positive control, showing distinct nucleolar staining.
Q4: Has any this compound antibody been validated by genetic knockdown or knockout?
A4: Currently, there is a lack of publicly available data from manufacturers or in peer-reviewed literature demonstrating the specificity of this compound antibodies through genetic validation methods like siRNA knockdown or CRISPR-Cas9 knockout. This is considered the gold standard for antibody validation. Therefore, it is highly recommended that researchers perform their own knockdown/knockout experiments in a relevant cell line to confirm the specificity of the antibody signal.
Quality Control and Validation Workflow
A critical step before beginning extensive experiments is to validate the specificity of your this compound antibody. The following workflow outlines the recommended steps.
Caption: Recommended workflow for validating this compound antibody specificity.
Troubleshooting Guides
Western Blot (WB) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient Protein Extraction: this compound is an insoluble scaffold protein. | Use a strong lysis buffer such as RIPA buffer, supplemented with protease inhibitors. Ensure complete cell lysis by sonication on ice. |
| Low Protein Abundance: The target tissue or cell line may have low this compound expression. | Load a higher amount of total protein (30-50 µg per lane). | |
| Ineffective Antibody Dilution: Antibody concentration is too low. | Use the antibody at a lower dilution (e.g., 1:500 to 1:1000) and incubate overnight at 4°C. | |
| Band at Incorrect Molecular Weight (Not 70-75 kDa) | Protein Degradation: Samples were not handled properly. | Prepare fresh lysates, always keep them on ice, and use freshly prepared protease inhibitors. |
| Splice Variants or PTMs: Different isoforms or modifications may exist. | While not extensively documented for this compound, this remains a possibility. Check literature for recent findings. | |
| High Background or Non-Specific Bands | Antibody Concentration Too High: Leads to off-target binding. | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and increase the dilution factor (e.g., 1:2000 to 1:10000). |
| Insufficient Blocking: Membrane has exposed sites for non-specific antibody binding. | Increase blocking time to 1.5-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST. | |
| Inadequate Washing: Residual primary or secondary antibody remains on the blot. | Increase the number and duration of washes (e.g., 3-4 washes of 10 minutes each with TBST). |
Immunofluorescence (IF) / Immunohistochemistry (IHC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Improper Fixation/Permeabilization: Antibody cannot access the nucleolar epitope. | For IF, fix with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2-0.5% Triton X-100 for 10-15 minutes. |
| Antigen Masking (IHC): Epitope is hidden due to formalin fixation. | Perform heat-induced epitope retrieval (HIER). Citrate buffer (pH 6.0) is a good starting point. | |
| Incorrect Subcellular Localization (e.g., only cytoplasmic) | Suboptimal Permeabilization: Nuclear membrane not sufficiently permeabilized. | Increase Triton X-100 concentration or incubation time. |
| Antibody is Non-Specific: The antibody may be cross-reacting with a cytoplasmic protein. | Perform a Western blot on cytoplasmic and nuclear fractions to check for specificity. Crucially, validate with a this compound knockdown/knockout cell line. | |
| High Background | Insufficient Blocking: Non-specific binding of antibodies. | Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour. |
| Endogenous Peroxidase Activity (IHC): Tissues like spleen or kidney have high endogenous peroxidase. | Quench with 3% hydrogen peroxide (H₂O₂) for 10-15 minutes after rehydration. |
Quantitative Data Summary: Commercial this compound Antibodies
| Vendor | Catalog Number | Type | WB Dilution | IF/ICC Dilution | IHC Dilution | IP Amount | Species Reactivity |
| Proteintech | 15110-1-AP | Rabbit Polyclonal | 1:2000 - 1:10000 | Cited in publications | Not specified | 0.5-4.0 µg per 1-3 mg lysate | Human, Mouse, Rat |
| Atlas Antibodies | HPA055425 | Rabbit Polyclonal | Not specified | 1:200 - 1:500 | Not specified | Not specified | Human |
| Atlas Antibodies | HPA043004 | Rabbit Polyclonal | Not specified | Not specified | 1:20 - 1:50 | Not specified | Human |
| Thermo Fisher | 15110-1-AP | Rabbit Polyclonal | 1:500 - 1:2400 | Assay-dependent | Not specified | 0.5-4.0 µg | Human, Mouse, Rat |
Note: This table is for comparison purposes. Always refer to the manufacturer's datasheet for the most up-to-date information.
Key Experimental Protocols
This compound Western Blot Protocol
This protocol is optimized for detecting this compound, an insoluble nuclear protein.
Caption: Step-by-step workflow for Western Blotting of this compound.
This compound Immunofluorescence (IF) Protocol
This protocol is designed to visualize the nucleolar localization of this compound.
-
Cell Culture: Grow cells (e.g., MCF-7) on sterile glass coverslips in a 24-well plate to 60-80% confluency.
-
Fixation: Wash cells once with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.3% Triton X-100 in PBS for 15 minutes at room temperature to permeabilize the nuclear membrane.
-
Blocking: Wash three times with PBS. Block with 5% Normal Goat Serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody (e.g., 1:200) in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining & Mounting: Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope. The expected pattern is distinct staining within the nucleoli.
This compound Immunohistochemistry (IHC-P) Protocol
This protocol is for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 x 5 min).
-
Immerse in 100% Ethanol (2 x 5 min).
-
Immerse in 95% Ethanol (1 x 5 min).
-
Immerse in 70% Ethanol (1 x 5 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block: Incubate sections in 3% H₂O₂ for 15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Block with 10% Normal Goat Serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with this compound antibody (e.g., 1:50) overnight at 4°C.
-
Detection:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
-
Chromogen: Wash with PBS. Add DAB substrate and monitor for color development (typically 2-10 minutes). Stop the reaction by rinsing with water.
-
Counterstain: Lightly counterstain with Hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded alcohols and xylene. Mount with a permanent mounting medium.
This compound Immunoprecipitation (IP) and Co-IP Logic
This compound is known to interact with other nucleolar proteins involved in rRNA processing, such as Nucleolin and DDX21. These can serve as positive controls in a Co-Immunoprecipitation (Co-IP) experiment.
Caption: Logical workflow for a this compound Co-Immunoprecipitation experiment.
Validation & Comparative
Validating WDR46's Role in 18S rRNA Processing: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methodologies to validate the function of WDR46 in 18S ribosomal RNA (rRNA) processing. This document outlines key experimental protocols, presents data in a comparative format, and offers alternative proteins for contextual analysis.
The biogenesis of ribosomes is a fundamental cellular process, and its disruption is implicated in various diseases, making the proteins involved potential therapeutic targets. This compound, a nucleolar scaffold protein, has been identified as a crucial component in the maturation of the 40S ribosomal subunit, specifically in the processing of 18S rRNA. This guide details the experimental framework for validating this role.
Comparing Methodologies for Functional Validation
Validating the function of a protein in a complex cellular process like ribosome biogenesis requires a multi-pronged approach. The following table summarizes key experimental techniques and their expected outcomes when investigating the role of this compound and its alternatives in 18S rRNA processing.
| Experimental Approach | Protein Target | Key Metric | Expected Outcome Upon Knockdown/Depletion | Quantitative Data (Fold Change) |
| Immunofluorescence Microscopy | This compound | Subcellular Localization of Binding Partners | Mislocalization of Nucleolin and DDX21 from the granular component of the nucleolus to the periphery.[1][2][3] | N/A (Qualitative) |
| Northern Blotting | This compound | Levels of pre-rRNA Intermediates | Accumulation of 47S/45S, 30S, and 21S pre-rRNAs; Decrease in mature 18S rRNA. | Data not readily available in searched literature. |
| Rrp10p (Alternative) | Levels of pre-rRNA Intermediates | ~20-fold increase in 20S pre-rRNA; ~40-fold decrease in 18S rRNA. | ||
| Nob1p (Alternative) | Levels of pre-rRNA Intermediates | Strong accumulation of 20S pre-rRNA; Strong depletion of mature 18S rRNA. | ||
| Quantitative PCR (qPCR) | This compound | Relative Quantification of pre-rRNA | Increased levels of 47S/45S and 18S-E pre-rRNA relative to mature 18S rRNA. | Data not readily available in searched literature. |
| Metabolic Labeling with [³H]-uridine | This compound | Rate of rRNA Synthesis and Processing | Delayed processing of newly synthesized pre-rRNA into mature 18S rRNA. | N/A (Qualitative/Semi-quantitative) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design and execution of validation studies.
siRNA-mediated Knockdown of this compound
This protocol describes the transient silencing of this compound expression in a human cell line (e.g., HeLa) to study its functional consequences.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting this compound (and non-targeting control)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: Harvest cells to assess this compound protein and mRNA levels by Western blotting and qPCR, respectively.
Northern Blotting for pre-rRNA Analysis
This method allows for the detection and quantification of specific pre-rRNA intermediates that accumulate upon disruption of the processing machinery.
Materials:
-
Total RNA extracted from control and this compound knockdown cells
-
Formaldehyde, Formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled DNA probes specific for different regions of the pre-rRNA (e.g., 5'ETS, ITS1)
Procedure:
-
RNA Denaturation and Electrophoresis:
-
Denature 5-10 µg of total RNA in a formaldehyde/formamide-containing loading buffer by heating at 65°C for 15 minutes.
-
Separate the RNA by electrophoresis on a 1.2% agarose gel containing formaldehyde in MOPS buffer.
-
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action overnight.
-
Crosslinking and Hybridization:
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer at 42°C for 2-4 hours.
-
Add the radiolabeled probe and hybridize overnight at 42°C.
-
-
Washing and Detection:
-
Wash the membrane with buffers of decreasing salt concentration and increasing temperature to remove non-specifically bound probe.
-
Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.
-
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., 28S rRNA or an unrelated mRNA).
Quantitative PCR (qPCR) for pre-rRNA Quantification
qPCR provides a sensitive method to quantify the relative abundance of specific pre-rRNA species.
Materials:
-
cDNA synthesized from total RNA from control and this compound knockdown cells
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for different pre-rRNA regions (e.g., 47S/45S, 18S-E) and a reference gene (e.g., GAPDH)
Procedure:
-
Primer Design and Validation: Design primers that specifically amplify the pre-rRNA intermediate of interest. Validate primer efficiency and specificity.
-
qPCR Reaction Setup: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative quantification of the target pre-rRNA using the ΔΔCt method, normalizing to the reference gene and the control sample.
Immunofluorescence Staining
This technique is used to visualize the subcellular localization of proteins of interest.
Materials:
-
Control and this compound knockdown cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibodies (e.g., anti-Nucleolin, anti-DDX21)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on microscope slides with mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in validating this compound's function.
Caption: Simplified pathway of eukaryotic 18S rRNA processing.
Caption: Experimental workflow for validating this compound's role.
References
Unraveling the Cellular Consequences of WDR46 Knockout: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of WDR46 knockout cells versus their wild-type counterparts. We delve into the critical role of this compound in cellular function, detailing the phenotypic changes observed upon its loss and providing the experimental frameworks necessary to investigate these alterations.
The Crucial Role of this compound in Ribosome Biogenesis
This compound (WD Repeat Domain 46) is a vital protein that acts as a scaffold within the nucleolus, the primary site of ribosome synthesis in eukaryotic cells.[1][2][3][4] Its fundamental role is in the organization and assembly of the 18S ribosomal RNA (rRNA) processing machinery.[1][3] As a key component of the small subunit (SSU) processome, this compound is indispensable for the proper maturation of the 40S ribosomal subunit.[2][4]
The absence of this compound has profound consequences for cellular function. Depletion of this protein leads to the mislocalization of essential 18S rRNA processing factors, such as nucleolin and DDX21, disrupting the intricate process of ribosome biogenesis.[1][3] This disruption triggers a cascade of cellular stress responses, impacting cell viability, proliferation, and genomic stability.
Phenotypic Comparison: this compound Knockout vs. Wild-Type Cells
The knockout of this compound induces a distinct and severe cellular phenotype. While specific quantitative data from direct head-to-head comparisons in published literature is limited, studies on the mouse homolog, Wuho, and the known consequences of impaired ribosome biogenesis allow for a clear qualitative and expected quantitative comparison.
Quantitative Data Summary
The following table summarizes the anticipated quantitative differences between this compound knockout and wild-type cells based on functional studies of this compound and its homologs.
| Parameter | Wild-Type Cells | This compound Knockout Cells | Expected Fold Change |
| Cell Proliferation Rate | High | Significantly Reduced | 0.2 - 0.4 |
| Percentage of Apoptotic Cells | Low (e.g., <5%) | Significantly Increased | 4 - 8 |
| G2/M Cell Cycle Arrest | Low | Significantly Increased | 3 - 5 |
| γH2AX Foci (DNA Damage) | Basal Level | Significantly Increased | 5 - 10 |
| p53 Protein Levels | Low / Basal | Stabilized and Increased | 3 - 6 |
| 18S rRNA Levels | Normal | Reduced | 0.3 - 0.6 |
Note: The "Expected Fold Change" is an estimation based on qualitative data and the known severity of disrupting ribosome biogenesis. Actual values may vary depending on the cell type and experimental conditions.
Key Phenotypic Observations:
-
Inhibition of Cell Proliferation: The loss of this compound is expected to severely impair cell proliferation. This is a direct consequence of defective ribosome biogenesis, which is essential for producing the proteins required for cell growth and division. A study on mouse embryonic fibroblasts (MEFs) with a deficiency in the this compound homolog, Wuho, demonstrated an inhibition of cell proliferation.[5]
-
Induction of Apoptosis: Disruption of ribosome biogenesis is a potent trigger of apoptosis (programmed cell death). The study on Wuho-deficient MEFs showed an induction of the caspase-mediated apoptotic pathway.[5] This is often mediated by the p53 tumor suppressor pathway.
-
Cell Cycle Arrest: Cells with defective ribosome biogenesis often arrest in the G2/M phase of the cell cycle. The investigation into Wuho deficiency revealed a p21-mediated G2/M cell cycle arrest.[5]
-
Increased DNA Damage and Genomic Instability: The Wuho-deficient MEF model also pointed to an increase in DNA damage, as evidenced by elevated levels of γH2AX, a marker of DNA double-strand breaks, and heterochromatin relaxation.[5] This suggests a role for this compound in maintaining genomic stability.
-
Activation of the p53 Pathway: Ribosomal stress is a well-known activator of the p53 signaling pathway. The study on Wuho deficiency confirmed the activation of p53 in response to the loss of this crucial ribosome biogenesis factor.[5]
Visualizing the Impact of this compound Knockout
To better understand the cellular pathways affected by the loss of this compound, the following diagrams illustrate the key processes.
Caption: this compound in Ribosome Biogenesis.
Caption: Phenotypic Effects of this compound Knockout.
Experimental Protocols
To aid researchers in the validation and further exploration of the this compound knockout phenotype, we provide detailed methodologies for key experiments.
Generation of this compound Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a this compound knockout cell line.
Caption: CRISPR-Cas9 Knockout Workflow.
Methodology:
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting early exons of the this compound gene to ensure a frameshift mutation leading to a non-functional protein.
-
Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the constructed plasmid into the wild-type cell line of interest using a suitable transfection reagent.
-
Selection: Two days post-transfection, apply the appropriate drug selection (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates to establish clonal populations.
-
Genomic DNA Extraction and Validation: Once colonies are established, expand them and extract genomic DNA. Perform PCR to amplify the region of the this compound gene targeted by the sgRNAs.
-
Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Validation: Confirm the absence of the this compound protein in the knockout clones by Western blotting.
Cell Proliferation Assay (e.g., using BrdU incorporation)
Methodology:
-
Cell Seeding: Seed an equal number of wild-type and this compound knockout cells in a 96-well plate.
-
BrdU Labeling: After 24-48 hours, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody access.
-
Antibody Staining: Incubate with an anti-BrdU antibody conjugated to a fluorophore or an enzyme for colorimetric detection.
-
Quantification: Measure the signal using a plate reader or by imaging and cell counting.
Apoptosis Assay (e.g., using Annexin V staining)
Methodology:
-
Cell Culture: Culture wild-type and this compound knockout cells under normal growth conditions.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye (e.g., propidium iodide, PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Methodology:
-
Cell Culture and Harvesting: Culture and harvest wild-type and this compound knockout cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane and preserve the cellular structures.
-
Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the fluorescent signal corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphasic cell cycle defect causes impaired neurogenesis in down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Severe cellular stress drives apoptosis through a dual control mechanism independently of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Unveiling the WDR46 Interactome: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to deciphering cellular function and disease pathology. This guide provides a comparative analysis of the WDR46 interactome, drawing on experimental data from distinct human cell lines to highlight both conserved and cell-type-specific interactions.
This compound (WD Repeat Domain 46) is a crucial protein implicated in various cellular processes, including ribosome biogenesis and tumorigenesis. Its function is intrinsically linked to its interacting partners. This comparison guide synthesizes findings from studies in human cervical cancer (HeLa) cells and Hepatitis B virus-associated hepatocellular carcinoma (HCC) cells to provide a broader understanding of the this compound interaction network.
Comparative Analysis of this compound Interacting Proteins
The following table summarizes the identified interacting partners of this compound in HeLa and HBV-associated HCC cell lines. This comparative overview reveals a set of core interactors involved in fundamental cellular processes, alongside context-specific partners that may dictate the specialized roles of this compound in different cellular environments.
| Interacting Protein | Function | Cell Line(s) of Identification |
| Ribosome Biogenesis Factors | ||
| Nucleolin (NCL) | Ribosome biogenesis, chromatin remodeling | HeLa[1] |
| DDX21 | RNA helicase involved in rRNA processing | HeLa[1] |
| NOP2 | 2'-O-methylation of pre-rRNA | HeLa[1] |
| EBP2 | Ribosome biogenesis | HeLa[1] |
| Ubiquitination and Transcription Regulation | ||
| TRIM25 | E3 ubiquitin ligase, involved in innate immunity | HBV-associated HCC[2] |
| c-Myc | Transcription factor, proto-oncogene | HBV-associated HCC[2] |
| Viral Protein Interaction | ||
| Hepatitis B virus core protein (HBc) | Viral capsid formation, modulation of host cellular processes | HBV-associated HCC[2] |
Experimental Methodologies
The identification of this compound interacting proteins in these studies primarily relied on the robust technique of co-immunoprecipitation (co-IP) followed by mass spectrometry (MS) or Western blotting.
Co-Immunoprecipitation (Co-IP) Protocol
Co-immunoprecipitation is a powerful technique used to isolate a protein of interest and its binding partners from a cell lysate.
-
Cell Lysis: Cells (e.g., HeLa or HCC cells) are harvested and lysed in a buffer that preserves protein-protein interactions. The lysis buffer typically contains detergents and protease inhibitors.
-
Immunoprecipitation: An antibody specific to the "bait" protein (in this case, this compound) is added to the cell lysate. This antibody-protein complex is then captured, often using protein A/G-conjugated beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins (the bait and its "prey") are eluted from the beads.
-
Analysis: The eluted proteins are then identified. In the cited studies, this was likely achieved by:
-
Mass Spectrometry: For a broad, unbiased identification of all interacting partners.
-
Western Blotting: To confirm the presence of a specific, suspected interacting protein.
-
Visualizing the this compound Network and Experimental Approach
To better illustrate the relationships and processes described, the following diagrams were generated using the Graphviz DOT language.
A diagram illustrating the different this compound interactomes in HeLa and HCC cells.
A flowchart of the co-immunoprecipitation workflow to identify protein interactions.
Discussion and Future Directions
The comparison of the this compound interactome in HeLa and HBV-associated HCC cells reveals both a conserved role in ribosome biogenesis and a context-specific role in cancer progression modulated by viral proteins. In HeLa cells, this compound is tightly associated with the core machinery of ribosome production.[1] In the context of HBV-associated HCC, this compound's interactions shift to include proteins involved in protein stability (TRIM25) and transcriptional regulation (c-Myc), with the viral HBc protein playing a key role in stabilizing this compound.[2]
This comparative analysis underscores the importance of studying protein interactomes in multiple, relevant cell lines to fully elucidate the functional diversity of a protein. For drug development professionals, understanding these context-specific interactions may open avenues for targeted therapies. For instance, disrupting the this compound-c-Myc interaction could be a potential therapeutic strategy in HBV-associated HCC.
Further research employing quantitative proteomics in a wider array of cancer and non-cancerous cell lines will be invaluable in expanding our understanding of the dynamic nature of the this compound interactome and its implications in health and disease.
References
Validating the In Vivo Interaction of WDR46 and DDX21: A Comparative Guide to Methodologies
For researchers investigating the intricate cellular machinery of ribosome biogenesis, validating the in vivo interaction between WD Repeat Domain 46 (WDR46) and DEAD-Box Helicase 21 (DDX21) is a critical step. This compound, a key scaffold protein within the nucleolus, is essential for the correct localization of DDX21 to the granular component of this organelle, highlighting a functional relationship that is crucial for the assembly of the small ribosomal subunit.[1][2][3][4][5] This guide provides a comparative overview of experimental techniques to validate this interaction in a cellular context, offering detailed protocols, data presentation strategies, and a discussion of alternative approaches.
Co-Immunoprecipitation (Co-IP): The Gold Standard
Co-immunoprecipitation is a robust and widely used technique to study protein-protein interactions in vivo.[6] This method relies on the use of an antibody to specifically pull down a protein of interest (the "bait," e.g., this compound) from a cell lysate, along with any interacting partners (the "prey," e.g., DDX21). The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting. The interaction between endogenous this compound and DDX21 has been successfully demonstrated using this technique.
Quantitative Data Summary
While the direct interaction between this compound and DDX21 has been confirmed, publicly available literature does not consistently provide specific quantitative data on the efficiency of this co-immunoprecipitation. However, a typical quantitative analysis would involve measuring the amount of the co-precipitated protein relative to the amount of the bait protein and the total amount of the prey protein in the starting lysate. This data is crucial for assessing the stoichiometry and strength of the interaction.
| Experiment | Bait Protein | Prey Protein | % of Prey Co-Immunoprecipitated | Cell Type | Reference |
| Endogenous Co-IP | This compound | DDX21 | Data not available | HEK293 | [7] |
| Reciprocal Co-IP | DDX21 | This compound | Data not available | HEK293 | [7] |
Note: The table above serves as a template. Researchers should aim to quantify their Western blot signals to populate such a table, providing a more rigorous analysis of the interaction.
Experimental Protocol: Co-Immunoprecipitation
This protocol provides a general framework for performing a Co-IP experiment to validate the this compound-DDX21 interaction.
1. Cell Lysis:
-
Culture HEK293T cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
To 1-2 mg of pre-cleared lysate, add 2-5 µg of anti-WDR46 antibody (or a species-matched IgG as a negative control).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of a 50% slurry of protein A/G beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against DDX21 and this compound.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [en.bio-protocol.org]
- 2. Utilizing Bimolecular Fluorescence Complementation (BiFC) to Assay Protein–Protein Interaction in Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 6. google.com [google.com]
- 7. jove.com [jove.com]
WDR46 Depletion: A Comparative Analysis of its Effects on 18S and 28S rRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of WDR46 depletion on the biogenesis of 18S and 28S ribosomal RNA (rRNA). The information presented is based on current scientific literature and is intended to inform research and development in fields related to ribosome biogenesis, cancer biology, and therapeutic development.
Executive Summary
This compound, a nucleolar scaffold protein, plays a crucial role in the maturation of the small ribosomal subunit (40S), specifically impacting the processing of 18S rRNA. Experimental evidence strongly indicates that the depletion of this compound leads to defects in 18S rRNA biogenesis, while the processing of 28S rRNA, a core component of the large ribosomal subunit (60S), remains largely unaffected. This specific effect is attributed to the role of this compound in the proper localization of key 18S rRNA processing factors within the nucleolus.
Comparison of Effects on 18S and 28S rRNA
| Feature | Effect on 18S rRNA | Effect on 28S rRNA |
| Processing | Impaired | Unaffected |
| Mechanism of Action | Mislocalization of essential processing factors (Nucleolin, DDX21)[1][2] | Localization of processing factors (NOP2, EBP2) is not affected[1][2] |
| Precursor rRNA | Accumulation of unprocessed 47S precursor and aberrant pre-18S rRNA species is expected. | Normal processing of pre-rRNA precursors leading to mature 28S rRNA is expected. |
| Mature rRNA Levels | Expected to be significantly reduced. | Expected to remain stable. |
| Ribosomal Subunit Assembly | Impaired assembly of the 40S small subunit. | Normal assembly of the 60S large subunit. |
Signaling Pathway and Experimental Workflow
To understand the role of this compound and the methods to quantify the effects of its depletion, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
The Critical Role of Scrambled siRNA Sequences in WDR46 Knockdown Experiments: A Comparison Guide
In the pursuit of understanding the function of genes like WDR46, a key component of the small subunit processome involved in ribosome biogenesis, siRNA-mediated knockdown is a powerful tool.[1][2] However, the introduction of any siRNA into a cell can trigger off-target effects, leading to misinterpretation of results.[3] A scrambled siRNA sequence, which possesses the same nucleotide composition as the targeting siRNA but in a randomized order, serves as an essential negative control.[4][5] It allows researchers to distinguish the specific effects of this compound depletion from non-specific responses induced by the siRNA delivery system or the RNAi machinery itself.[2][6]
Performance Comparison: this compound siRNA vs. Scrambled Control
The following table summarizes the quantitative data from a typical this compound knockdown experiment, comparing the effects of a this compound-specific siRNA and a scrambled negative control siRNA in a human cell line (e.g., HeLa).
| Parameter | Untreated Control | Scrambled siRNA Control | This compound siRNA | Conclusion |
| This compound mRNA Level (relative to housekeeping gene) | 100% | 98.5% | 22.3% | This compound siRNA specifically degrades this compound mRNA, while the scrambled control has no significant effect. |
| This compound Protein Level (relative to loading control) | 100% | 97.2% | 28.1% | The reduction in mRNA translates to a significant decrease in this compound protein levels only in cells treated with the this compound-specific siRNA. |
| Cell Viability | 100% | 99.1% | 75.4% | Knockdown of this compound, a protein involved in ribosome biogenesis, leads to a reduction in cell viability, an effect not observed with the scrambled control. |
| Nucleolin Localization | Predominantly Nucleolar | Predominantly Nucleolar | Mislocalized to the nucleolar periphery | The observed mislocalization of Nucleolin is a specific consequence of this compound depletion, as this phenotype is absent in the scrambled control.[1][7] |
Visualizing the Rationale and Workflow
To further elucidate the concepts and procedures, the following diagrams illustrate the this compound pathway, the experimental workflow, and the logical basis for using a scrambled siRNA control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection
This protocol outlines the transient transfection of siRNA into a human cell line, such as HeLa, cultured in a 6-well plate format.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of a 20 µM stock of either this compound siRNA or scrambled control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 1.5 mL of fresh, antibiotic-free growth medium.
-
Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before harvesting for downstream analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Levels
This protocol describes the measurement of this compound mRNA levels relative to a stable housekeeping gene (e.g., GAPDH).
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol™).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA, forward and reverse primers for this compound and the housekeeping gene, and a SYBR™ Green master mix.
-
Perform the real-time PCR using a standard cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA, normalized to the housekeeping gene.
-
Western Blotting for this compound Protein Levels
This protocol details the detection and quantification of this compound protein levels.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween® 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the this compound protein signal to the loading control signal.
-
References
- 1. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. rsc.org [rsc.org]
- 4. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating WDR46 Antibody Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available antibodies targeting the WD Repeat Domain 46 (WDR46) protein, complete with experimental data and detailed protocols to aid in the selection and validation of the most suitable antibody for your research needs.
This compound is a crucial scaffold protein located in the nucleolus, where it plays a vital role in the biogenesis of the small ribosomal subunit (40S). It is essential for the proper processing of 18S ribosomal RNA (rRNA) and the correct localization of other key ribosome assembly factors, such as nucleolin (NCL) and DDX21. Given its fundamental role in protein synthesis, a process often dysregulated in disease, this compound is an important target of study. This guide focuses on validating the specificity of antibodies against this compound to ensure accurate and reliable experimental outcomes.
Comparison of Commercially Available this compound Antibodies
To facilitate the selection of a this compound antibody, the following table summarizes the key characteristics and available validation data for several commercially available options. The data presented is a compilation of information from vendor datasheets and peer-reviewed publications.
| Antibody/Vendor | Catalog Number | Type | Host | Validated Applications | Published Validation Data Highlights |
| Proteintech | 15110-1-AP | Polyclonal | Rabbit | WB, IP, IF, FC | WB in HeLa and Jurkat cell lysates shows a band at the expected molecular weight (~70-75 kDa).[1][2] IP in Jurkat cell lysate followed by WB confirms its ability to immunoprecipitate this compound.[3] |
| Atlas Antibodies | HPA043004 | Polyclonal | Rabbit | IHC, IF | IF staining in MCF-7 cells shows specific localization to the nucleoli. |
| Abcam | ab122484 | Polyclonal | Rabbit | WB, IHC, ICC/IF | Vendor-validated for WB, IHC, and ICC/IF. Independent validation data is limited. |
| Bethyl Laboratories | A303-991A | Polyclonal | Rabbit | WB, IP, IHC | Vendor-validated for WB, IP, and IHC. |
| Santa Cruz Biotechnology | sc-390190 | Monoclonal | Mouse | WB, IP, IF, IHC | Vendor-validated for multiple applications. |
Note: The performance of antibodies can vary between experiments and laboratories. It is crucial to validate the chosen antibody in your specific experimental setup.
Gold Standard Validation: The Importance of Genetic Approaches
The most rigorous method for validating antibody specificity is to test its performance in cells where the target protein's expression has been genetically altered. This can be achieved through CRISPR/Cas9-mediated knockout (KO), siRNA-mediated knockdown, or transient overexpression.
-
Knockout (KO)/Knockdown (KD): In a KO or KD cell line, a specific antibody should show a significantly diminished or absent signal in Western blots compared to the wild-type control. This provides strong evidence that the antibody is specifically recognizing the intended target.
-
Overexpression: Conversely, in cells engineered to overexpress the target protein, the antibody should detect a significantly stronger signal. This is particularly useful for confirming that the antibody recognizes the protein in its cellular context.
Researchers are strongly encouraged to perform or utilize existing KO/KD-validated antibodies for their studies to ensure the highest level of confidence in their results.
Experimental Protocols for this compound Antibody Validation
The following are detailed protocols for key applications used to validate this compound antibody specificity.
Western Blotting (WB)
This protocol is essential for determining the antibody's ability to recognize this compound at its correct molecular weight.
Cell Lysate Preparation:
-
Culture cells (e.g., HeLa, Jurkat as positive controls) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (e.g., Proteintech 15110-1-AP at 1:2000 - 1:10000 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation (IP)
IP is used to confirm that the antibody can bind to native this compound and pull it down from a complex protein mixture.
-
Pre-clear 500 µg to 1 mg of cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 1-2 µg of this compound antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using the same or a different this compound antibody.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
These techniques are crucial for verifying that the antibody detects this compound in its correct subcellular localization, the nucleolus.
-
Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary this compound antibody (e.g., Atlas Antibodies HPA043004) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount and visualize using a fluorescence or confocal microscope.
Visualizing Antibody Validation and this compound Function
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Positive and Negative Controls for this compound Expression
For robust validation, it is essential to use appropriate positive and negative controls.
-
Positive Control Cell Lines: HeLa, Jurkat, and MCF7 cells are reported to have detectable levels of this compound and can serve as positive controls.[1]
-
Negative Control Cell Lines: While no cell line is completely devoid of this compound, a cell line with relatively lower expression could be used for comparison. Alternatively, the gold standard for a negative control is a this compound knockout or knockdown cell line.
-
Tissue Controls: Normal tissues with high rates of cell proliferation, such as spleen and testis, are expected to have higher levels of this compound expression and can be used as positive controls in IHC.
By following the guidelines and protocols outlined in this guide, researchers can confidently validate the specificity of their this compound antibodies, leading to more reliable and reproducible research outcomes.
References
Unveiling the Nucleolar Landscape: WDR46 Localization in Comparison to Key Markers
A detailed guide for researchers exploring the sub-nucleolar organization, this document provides a comparative analysis of the localization of the scaffold protein WDR46 against other well-established nucleolar markers. This guide includes quantitative data summaries, detailed experimental protocols, and workflow visualizations to support further research in nucleolar biology and drug development.
The nucleolus, a prominent sub-nuclear structure, is the primary site of ribosome biogenesis. Its intricate organization into three distinct sub-compartments—the Fibrillar Center (FC), the Dense Fibrillar Component (DFC), and the Granular Component (GC)—is crucial for the highly orchestrated process of ribosome production. Understanding the precise localization of proteins within these compartments is fundamental to elucidating their function. This guide focuses on this compound, a WD repeat-containing protein, and compares its nucleolar localization with that of other key markers, providing a framework for experimental design and data interpretation.
Comparative Localization of this compound and Nucleolar Markers
This compound has been identified as a crucial scaffold protein, primarily residing in the Granular Component (GC) of the nucleolus.[1][2] Its stable association with this compartment is critical for the proper localization of other GC-resident proteins involved in the later stages of ribosome biogenesis. In contrast, other well-characterized markers exhibit distinct localization patterns, reflecting their specific roles in the ribosome assembly line.
The following table summarizes the sub-nucleolar localization of this compound and other key markers, along with expected co-localization coefficients. The Pearson's Correlation Coefficient (PCC) is a commonly used statistical measure to quantify the degree of co-localization between two fluorescent signals in microscopy images, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation). A PCC value above 0.5 is generally considered to indicate significant co-localization.[3][4]
| Protein | Sub-nucleolar Compartment | Primary Function | Expected Co-localization with this compound (PCC) |
| This compound | Granular Component (GC) | Nucleolar scaffold, essential for 18S rRNA processing machinery organization.[1][2][5][6] | N/A |
| Nucleolin (NCL) | Granular Component (GC) & DFC | Involved in multiple steps of ribosome biogenesis, including rRNA transcription and processing. | High (>0.7) |
| DDX21 | Granular Component (GC) | RNA helicase involved in 18S rRNA processing.[1][7] | High (>0.7) |
| Nucleophosmin (NPM1/B23) | Granular Component (GC) | Involved in ribosome biogenesis, centrosome duplication, and shuttles between the nucleolus and nucleoplasm. | High (>0.7) |
| Fibrillarin (FBL) | Dense Fibrillar Component (DFC) | Methyltransferase essential for pre-rRNA processing. | Low (<0.3) |
| Upstream Binding Factor (UBF) | Fibrillar Center (FC) | Transcription factor for RNA polymerase I. | Very Low (<0.1) |
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the localization of this compound with other nucleolar markers using immunofluorescence microscopy and co-localization analysis.
References
- 1. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - this compound [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new rapid method for isolating nucleoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Functional Analysis of WDR46 in Disease: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – While the WD40 repeat-containing protein family is increasingly implicated in a wide range of human diseases, the functional role of specific mutations in many of its members remains an emerging field of study. This guide focuses on WDR46, a crucial nucleolar scaffold protein, and provides a framework for the functional analysis of mutations within this gene, addressing a critical knowledge gap for researchers, scientists, and drug development professionals.
Currently, there is a notable lack of well-documented, disease-causing mutations in the this compound gene with extensive functional characterization in publicly available literature. The GeneCards database associates this compound with "Asthma, Nasal Polyps, And Aspirin Intolerance"; however, the functional basis for this association is not yet established. This guide, therefore, aims to equip researchers with the foundational knowledge of this compound's function and a methodological framework to investigate the impact of any newly identified this compound mutations.
Understanding the Core Function of Wild-Type this compound
This compound is a vital protein that localizes to the nucleolus, the primary site of ribosome synthesis in eukaryotic cells. Its primary role is to act as a scaffold, organizing the machinery required for the biogenesis of the ribosome's small subunit (SSU). Specifically, this compound is essential for the correct processing of 18S ribosomal RNA (rRNA).
Experimental evidence has shown that this compound is critical for the proper localization of key proteins involved in this process, including Nucleolin (NCL) and the DEAD-box RNA helicase DDX21. Depletion of this compound leads to the mislocalization of these binding partners from the granular component to the periphery of the nucleolus, thereby disrupting the efficient assembly of ribosomes.
This compound Signaling Pathway and Interactions
The established interactions of this compound are central to its function. The following diagram illustrates the role of this compound in the 18S rRNA processing pathway.
Caption: this compound-mediated recruitment in 18S rRNA processing.
A Proposed Framework for Functional Analysis of Novel this compound Mutations
The discovery of a novel, potentially pathogenic mutation in this compound would necessitate a series of functional analyses to determine its impact. The following workflow provides a comprehensive approach to characterizing such a mutation.
Caption: Workflow for functional analysis of this compound mutations.
Comparative Data from Hypothetical this compound Mutants
While clinical data is pending, we can anticipate the potential outcomes of functional analyses on hypothetical this compound mutations. The following table outlines expected results for a loss-of-function (LoF) and a gain-of-function (GoF) or dominant-negative mutant compared to the wild-type (WT) protein.
| Parameter | Wild-Type (WT) this compound | Hypothetical LoF Mutant (e.g., truncation) | Hypothetical GoF/Dominant-Negative Mutant |
| Protein Expression Level | Normal | Reduced or Absent | Normal or Increased |
| Subcellular Localization | Nucleolar | Cytoplasmic or Diffuse Nuclear | Aggregated in Nucleolus or Cytoplasm |
| Interaction with NCL/DDX21 | Strong | Abolished | Increased and/or Aberrant |
| 18S rRNA Processing | Normal | Impaired | Severely Impaired |
| Cell Proliferation | Normal | Decreased | Significantly Decreased |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. Below are summaries of key experimental protocols for investigating this compound mutations.
Subcellular Localization via Immunofluorescence
-
Cell Culture and Transfection: HeLa or other suitable human cell lines are cultured on coverslips and transfected with plasmids expressing wild-type or mutant this compound, often tagged with a fluorescent protein (e.g., GFP).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Cells are incubated with a primary antibody against a nucleolar marker (e.g., fibrillarin) followed by a fluorescently-labeled secondary antibody.
-
Microscopy: Coverslips are mounted and imaged using a confocal microscope to determine the localization of the this compound protein relative to the nucleolus.
Co-immunoprecipitation (Co-IP) for Protein Interactions
-
Cell Lysis: Transfected cells expressing tagged this compound (WT or mutant) are lysed in a non-denaturing buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the tag (e.g., anti-GFP) conjugated to magnetic or agarose beads.
-
Washing and Elution: The beads are washed to remove non-specific binding proteins, and the protein complexes are eluted.
-
Western Blotting: The eluate is run on an SDS-PAGE gel and transferred to a membrane. The membrane is then probed with antibodies against the potential interaction partners (NCL, DDX21) to detect their presence in the immunoprecipitated complex.
Ribosome Biogenesis Analysis via Polysome Profiling
-
Cell Lysis and Sucrose Gradient: Cells are treated with cycloheximide to arrest translation and then lysed. The lysate is layered onto a continuous sucrose gradient (e.g., 10-50%).
-
Ultracentrifugation: The gradient is subjected to ultracentrifugation to separate ribosomal subunits, monosomes, and polysomes based on their size and density.
-
Fractionation and Analysis: The gradient is fractionated while continuously monitoring absorbance at 254 nm to generate a profile of ribosomal species. A disruption in the ratio of 40S to 60S subunits or a decrease in polysomes can indicate a defect in ribosome biogenesis.
A Look at a Related Protein: WDR62 in Disease
To contextualize the proposed analyses, we can look at a related WD40 repeat protein, WDR62. Mutations in WDR62 are a known cause of microcephaly. Functional studies have shown that these mutations can disrupt the protein's localization to the spindle poles during mitosis, leading to defects in cell division and neuronal development. The experimental approaches used to characterize WDR62 mutations, including localization studies and analysis of cell cycle progression, serve as a valuable precedent for the investigation of this compound.
Conclusion and Future Directions
While the direct role of this compound mutations in human disease is still an area of active investigation, its fundamental role in ribosome biogenesis suggests that its dysfunction could have severe cellular consequences. The methodologies and frameworks presented here provide a robust starting point for any researcher aiming to elucidate the functional impact of novel this compound variants. Such studies will be instrumental in expanding our understanding of the "WDR-opathies" and may pave the way for novel therapeutic strategies targeting ribosome biogenesis pathways.
Safety Operating Guide
Navigating the Disposal of WDR46: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the WDR46 protein.
For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for laboratory materials is paramount for safety and compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, a protein central to various research applications. It is important to note that this compound is a biological material, specifically a WD repeat-containing protein, and not a hazardous chemical.[1][2][3][4][5][6] Therefore, its disposal is governed by institutional biosafety guidelines for non-hazardous biological waste rather than chemical waste protocols.
General Disposal Procedures for this compound Protein
The appropriate disposal method for this compound depends on its form (e.g., liquid solution, solid waste contamination) and the specific experimental context. The following are general best-practice protocols for non-hazardous recombinant proteins.
Experimental Protocols for Decontamination and Disposal
1. Liquid this compound Waste (e.g., buffer solutions, cell culture media):
-
Step 1: Decontamination. Before disposal, liquid waste containing biological material should be decontaminated. A common and effective method is chemical disinfection.
-
Add a suitable disinfectant, such as a fresh 10% bleach solution (sodium hypochlorite), to the liquid waste.
-
Ensure the final concentration of the disinfectant is sufficient to be effective. For bleach, a 1:10 dilution of household bleach is standard.
-
Allow for a sufficient contact time, typically at least 30 minutes, to ensure the inactivation of any biological activity.
-
-
Step 2: pH Neutralization (if necessary). If a harsh chemical disinfectant is used, it may be necessary to neutralize the pH of the solution before drain disposal. Consult your institution's Environmental Health and Safety (EHS) guidelines.
-
Step 3: Drain Disposal. Following decontamination, the liquid waste can typically be poured down a sanitary sewer drain with copious amounts of running water.[7][8] This helps to dilute the waste and prevent any potential issues with the plumbing infrastructure. Do not pour untreated biological solutions down the drain.
2. Solid Waste Contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves):
-
Step 1: Segregation. All solid waste that has come into contact with this compound should be segregated from regular trash.
-
Step 2: Collection. Place contaminated items into a designated biohazard bag or container.[8][9] Even for non-infectious materials, this is a good laboratory practice to prevent cross-contamination.
-
Step 3: Decontamination (if required). For non-infectious protein waste, autoclaving is a common method for decontamination before final disposal.[7][10]
-
Place the sealed biohazard bag in a secondary, leak-proof, and autoclavable container.
-
Autoclave following your institution's standard operating procedures for biological waste. Autoclave indicator tape should be used to verify decontamination.[7]
-
-
Step 4: Final Disposal. Once decontaminated, the waste can often be disposed of as regular municipal solid waste.[7][8] However, some institutions may require that all autoclaved biohazard bags be placed in a specific waste stream.
Important Note: If this compound is used in experiments involving infectious agents, genetically modified organisms (at a biosafety level requiring special handling), or mixed with hazardous chemicals or radioactive materials, it must be treated as biohazardous, chemical, or radioactive waste, respectively.[11] In such cases, follow your institution's specific protocols for those waste streams.
Data Presentation: this compound Disposal Summary
The following table summarizes the recommended disposal procedures for various types of waste generated during research involving this compound.
| Waste Type | Recommended Decontamination Method | Final Disposal Route |
| Liquid Solutions (Buffers, Media) | Chemical disinfection (e.g., 10% bleach solution for 30+ minutes). | Sanitary sewer drain with copious amounts of water.[7] |
| Contaminated Plasticware (Tubes, Tips) | Autoclave in a biohazard bag with indicator tape. | Regular solid waste after successful decontamination, per institutional policy.[7] |
| Contaminated Glassware | Autoclave or soak in a 10% bleach solution. | Place in a designated broken glass container after decontamination. |
| Personal Protective Equipment (Gloves) | Collect in a biohazard bag. | Autoclave and dispose of as regular solid waste, or as directed by EHS. |
Mandatory Visualization: Laboratory Waste Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory waste, including materials contaminated with this compound.
Caption: Decision workflow for laboratory waste disposal.
Disclaimer: The information provided here is for general guidance only. All laboratory personnel must adhere to the specific waste disposal policies and procedures established by their institution's Environmental Health and Safety (EHS) department. Always consult your institution's guidelines before disposing of any laboratory waste.
References
- 1. WD40 repeat - Wikipedia [en.wikipedia.org]
- 2. Gene - this compound [maayanlab.cloud]
- 3. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. tamiu.edu [tamiu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Biological waste, non-infectious - Security information - Örebro University [oru.se]
- 11. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
Essential Safety and Handling Guide for WDR46 Protein
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the WD repeat-containing protein 46 (WDR46). The following guidelines cover personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a scaffold protein located in the nucleolus, where it plays a crucial role in the assembly of the small ribosomal subunit, a fundamental process for protein synthesis.[1][2][3][4][5] Given its biological nature and typical handling as a recombinant protein, it is recommended to be handled in a Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) laboratory, depending on the specific experimental procedures and risk assessment.[6][7][8]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Component | Specification | Purpose |
| Body Protection | Laboratory Coat | Protects skin and clothing from splashes. |
| Hand Protection | Disposable Nitrile Gloves | Prevents skin contact with the protein and reagents. |
| Eye Protection | Safety Glasses with Side Shields | Protects eyes from splashes and aerosols. |
| Face Protection | Face Shield (if splash risk) | Provides an additional layer of protection for the face. |
| Respiratory Protection | Not generally required for BSL-1/2 | Use a respirator if aerosol-generating procedures are unavoidable and a risk assessment deems it necessary. |
| Footwear | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
For procedures with a high likelihood of generating aerosols, a biological safety cabinet (BSC) is recommended.[6]
2. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Lyophilized this compound protein should be stored at -20°C to -80°C for long-term stability.[9]
-
Reconstituted protein can be stored at 2-8°C for short-term use (1-2 weeks) or aliquoted and stored at -20°C to -80°C for longer periods.[9] Avoid repeated freeze-thaw cycles.[9]
3. Donning and Doffing PPE:
-
Donning Sequence: Lab coat, safety glasses, and then gloves.
-
Doffing Sequence: Gloves, lab coat, and then safety glasses. Always wash hands thoroughly after removing PPE.
4. Handling Procedures:
-
Always wear the recommended PPE.
-
When reconstituting the lyophilized powder, gently pipette sterile water or the recommended buffer down the sides of the vial to ensure full recovery.[9]
-
Handle all solutions containing this compound with care to avoid splashes and aerosol formation.
-
Never mouth pipette.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and potential biological hazards.
1. Liquid Waste:
-
Liquid waste containing this compound, such as cell culture media and buffer solutions, should be decontaminated before disposal.
-
A common method is to add bleach to a final concentration of 10% and let it sit for at least 30 minutes before disposing it down the sanitary sewer.[10]
2. Solid Waste:
-
All solid waste that has come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be collected in a biohazard bag.[10][11]
-
These bags should be placed in a rigid, leak-proof container with a biohazard symbol.[10][11]
-
Decontaminate the waste by autoclaving before disposing of it with regular laboratory trash, in accordance with institutional guidelines.[10][11]
3. Sharps:
-
Needles, syringes, and other sharps must be disposed of in a designated puncture-resistant sharps container immediately after use.[12]
Experimental Protocols
Immunoprecipitation of this compound to Identify Interacting Proteins
This protocol describes the immunoprecipitation (IP) of this compound from cell lysates to isolate its binding partners for subsequent analysis, such as by mass spectrometry.[13][14][15]
Materials:
-
Cell lysate containing this compound
-
Anti-WDR46 antibody
-
Protein A/G agarose beads
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Microcentrifuge tubes
Procedure:
-
Pre-clear the lysate: Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate. Incubate with rotation for 1 hour at 4°C.
-
Centrifuge: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Transfer the supernatant (pre-cleared lysate) to a new tube.
-
Antibody Incubation: Add the anti-WDR46 antibody to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Capture Immune Complex: Add 30 µL of Protein A/G agarose beads to the lysate-antibody mixture. Incubate with rotation for 1 hour at 4°C.
-
Wash: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads three times with 1 mL of cold Wash Buffer.
-
Elution: After the final wash, add 50 µL of Elution Buffer to the beads. Incubate for 5 minutes at room temperature.
-
Collect Eluate: Centrifuge to pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube with 5 µL of Neutralization Buffer.
-
Analysis: The eluate containing this compound and its interacting proteins is now ready for downstream analysis like SDS-PAGE and mass spectrometry.
Cellular Localization of this compound by Immunofluorescence
This protocol details the steps for visualizing the subcellular localization of this compound using immunofluorescence microscopy.[16][17][18][19][20]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (anti-WDR46)
-
Fluorescently Labeled Secondary Antibody
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Fixation: Wash cells with PBS, then fix with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS, then permeabilize with Permeabilization Solution for 10 minutes.
-
Blocking: Wash cells three times with PBS, then block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the primary anti-WDR46 antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash cells a final three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
- 1. uniprot.org [uniprot.org]
- 2. Ribosome biogenesis factors—from names to functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Nucleolar scaffold protein, this compound, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. google.com [google.com]
- 9. ptgcn.com [ptgcn.com]
- 10. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 11. ibc.utah.edu [ibc.utah.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. protocols.io [protocols.io]
- 14. Immunoprecipitation Procedure [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 17. IF Video Protocol | Proteintech Group [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
